VU0071063
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
7-[(4-tert-butylphenyl)methyl]-1,3-dimethylpurine-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O2/c1-18(2,3)13-8-6-12(7-9-13)10-22-11-19-15-14(22)16(23)21(5)17(24)20(15)4/h6-9,11H,10H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFZAIHKQJBMYLO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CN2C=NC3=C2C(=O)N(C(=O)N3C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Unveiling the Mechanism of Action of VU0071063: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
VU0071063 is a novel small molecule that acts as a potent and specific opener of the ATP-sensitive potassium (KATP) channel subtype Kir6.2/SUR1. Its primary mechanism of action involves direct activation of these channels, leading to membrane hyperpolarization and subsequent inhibition of cellular excitability. This technical guide provides an in-depth analysis of the molecular mechanism, quantitative pharmacological data, detailed experimental protocols, and key signaling pathways associated with this compound.
Core Mechanism of Action: Kir6.2/SUR1 Channel Activation
This compound functions as a direct activator of the Kir6.2/SUR1 KATP channel complex.[1][2] These channels are hetero-octameric assemblies of four pore-forming Kir6.2 subunits and four regulatory sulfonylurea receptor 1 (SUR1) subunits. In pancreatic β-cells, KATP channels are crucial regulators of glucose-stimulated insulin secretion (GSIS).
Under basal glucose conditions, these channels are open, maintaining a hyperpolarized membrane potential. An increase in intracellular ATP, resulting from glucose metabolism, triggers the closure of KATP channels. This leads to membrane depolarization, activation of voltage-dependent calcium channels (VDCCs), and subsequent influx of Ca2+, which is the primary trigger for insulin exocytosis.
This compound bypasses this metabolic regulation by directly binding to the Kir6.2/SUR1 channel complex, forcing it into an open conformation even in the presence of high glucose and elevated ATP. This leads to a sustained K+ efflux, clamping the membrane potential at a hyperpolarized state and thereby inhibiting insulin secretion.[1][2]
Notably, this compound exhibits high specificity for the Kir6.2/SUR1 isoform, with no significant activity on the Kir6.1/SUR2B channels predominantly found in vascular smooth muscle.[1] This selectivity profile makes it a more targeted tool for studying pancreatic and neuronal KATP channel function compared to less specific openers like diazoxide.
While the primary mechanism is well-established, some studies have suggested potential KATP channel-independent effects of this compound at higher concentrations. These off-target effects may involve interference with mitochondrial metabolism, as evidenced by observations of mitochondrial membrane depolarization in SUR1 knockout models.
Quantitative Pharmacological Data
The following table summarizes the key in vitro potency and efficacy parameters of this compound.
| Parameter | Value | Assay System | Reference |
| EC50 | 7 µM | Heterologously expressed Kir6.2/SUR1 channels | |
| EC50 | 7.44 µM | Thallium flux assay in cells expressing Kir6.2/SUR1 | |
| Concentration for significant [Ca2+]c reduction | 30 µM | Human congenital hyperinsulinism islet cell clusters |
Signaling and Experimental Workflow Diagrams
Signaling Pathway of this compound in Pancreatic β-Cells
Caption: Signaling pathway of this compound in pancreatic β-cells.
Experimental Workflow for Thallium Flux Assay
Caption: Workflow for the thallium flux assay.
Detailed Experimental Protocols
Patch-Clamp Electrophysiology
This protocol is adapted from studies on heterologously expressed Kir6.2/SUR1 channels in T-Rex-HEK-293 cells.
-
Cell Culture: T-Rex-HEK-293 cells stably expressing Kir6.2/SUR1 are cultured in standard DMEM supplemented with 10% FBS, penicillin/streptomycin, and selection antibiotics. Channel expression is induced with tetracycline 24-48 hours prior to the experiment.
-
Electrophysiology Setup: Whole-cell patch-clamp recordings are performed using an amplifier and data acquisition system. Borosilicate glass pipettes with a resistance of 2-5 MΩ are used.
-
Solutions:
-
External Solution (in mM): 140 KCl, 1 CaCl2, 1 MgCl2, 10 HEPES, adjusted to pH 7.4 with KOH.
-
Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, adjusted to pH 7.2 with KOH. For perforated patch, amphotericin B (240 µg/mL) is included in the internal solution. Fluoride-free internal solutions are preferred to observe this compound-mediated activation.
-
-
Voltage-Clamp Protocol:
-
Establish a whole-cell recording configuration.
-
Hold the cell at a membrane potential of -75 mV.
-
Apply a voltage step to -120 mV for 200 ms, followed by a ramp to +120 mV over 2 seconds. This protocol is repeated every 20 seconds.
-
Establish a stable baseline current.
-
Perfuse the cell with the external solution containing this compound at various concentrations.
-
Record the resulting increase in outward current.
-
Thallium Flux Assay
This is a fluorescence-based assay to measure K+ channel activity in a high-throughput format.
-
Cell Plating: Seed cells expressing Kir6.2/SUR1 in 384-well, black-walled, clear-bottom plates coated with Poly-D-Lysine.
-
Dye Loading:
-
Remove the culture medium.
-
Load the cells with a thallium-sensitive fluorescent dye (e.g., from the FluxOR™ Potassium Ion Channel Assay Kit) in a chloride-free buffer containing probenecid to prevent dye extrusion.
-
Incubate at room temperature for 60-90 minutes in the dark.
-
Wash the cells with dye-free assay buffer to remove extracellular dye.
-
-
Assay Procedure:
-
Add this compound or control compounds to the wells and incubate for a specified period (e.g., 10-30 minutes).
-
Place the plate in a fluorescence plate reader (e.g., FlexStation® II 384).
-
Measure baseline fluorescence for 10-30 seconds.
-
Add a stimulus buffer containing thallium sulfate (e.g., final concentration of 2.0 mM Tl+) and a low concentration of potassium sulfate (e.g., final concentration of 10 mM K+).
-
Immediately begin kinetic reading of fluorescence intensity every 1-2 seconds for 1-3 minutes.
-
-
Data Analysis: The rate of fluorescence increase is proportional to the thallium influx through open K+ channels. The EC50 of this compound is determined by plotting the rate of thallium flux against the compound concentration.
Intracellular Calcium Imaging in Pancreatic Islets
This protocol measures changes in intracellular calcium concentration ([Ca2+]i) in response to glucose and this compound.
-
Islet Isolation and Culture: Isolate pancreatic islets from mice using collagenase digestion. Culture the islets overnight in RPMI-1640 medium supplemented with 10% FBS and penicillin/streptomycin.
-
Dye Loading:
-
Incubate the islets with the calcium-sensitive dye Fluo-4 AM (e.g., 2-5 µM) in a Krebs-Ringer bicarbonate (KRB) solution containing a low glucose concentration (e.g., 2.5 mM) for 45-60 minutes at 37°C.
-
The KRB solution composition (in mM) is typically: 128 NaCl, 5 KCl, 2.7 CaCl2, 1.2 MgSO4, 1 Na2HPO4, 1.2 KH2PO4, 5 NaHCO3, 10 HEPES, and 0.1% BSA, pH 7.4.
-
Wash the islets with dye-free, low-glucose KRB solution for 15 minutes.
-
-
Imaging Protocol:
-
Place the islets in an imaging chamber on an inverted fluorescence microscope equipped with a calcium imaging system.
-
Perfuse the islets with low-glucose KRB solution to establish a baseline fluorescence.
-
Switch to a high-glucose KRB solution (e.g., 15-20 mM) to stimulate an increase in [Ca2+]i.
-
After the glucose-stimulated calcium response, introduce this compound in the high-glucose KRB solution.
-
Record the change in fluorescence intensity over time. A decrease in fluorescence indicates a reduction in [Ca2+]i due to membrane hyperpolarization.
-
At the end of the experiment, perfuse with a high-potassium solution (e.g., 30 mM KCl) to depolarize the cells and confirm their viability.
-
Glucose-Stimulated Insulin Secretion (GSIS) Assay
This assay directly measures the effect of this compound on insulin release from pancreatic islets.
-
Islet Preparation: Use isolated pancreatic islets as described for calcium imaging.
-
Static Incubation Protocol:
-
Pre-incubate size-matched groups of islets (e.g., 10-20 islets per group) in KRB solution with low glucose (e.g., 2.8 mM) for 1 hour at 37°C.
-
Replace the pre-incubation buffer with fresh low-glucose KRB and incubate for 1 hour. Collect the supernatant for basal insulin measurement.
-
Replace the buffer with high-glucose KRB (e.g., 16.7 mM) and incubate for 1 hour. Collect the supernatant for stimulated insulin measurement.
-
To test the effect of this compound, perform an additional incubation with high-glucose KRB containing the compound.
-
-
Insulin Measurement: Quantify the insulin concentration in the collected supernatants using an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: Normalize the insulin secretion to the number of islets or total protein/DNA content. Compare the insulin secretion in the presence and absence of this compound under high-glucose conditions.
Conclusion
This compound is a valuable pharmacological tool for investigating the role of Kir6.2/SUR1 KATP channels in various physiological and pathophysiological processes. Its mechanism of action as a potent and specific channel opener is well-characterized through a variety of in vitro and in vivo experimental approaches. The detailed protocols provided in this guide offer a comprehensive resource for researchers aiming to utilize this compound in their studies of insulin secretion, neuronal excitability, and related disorders. The high specificity of this compound for the pancreatic and neuronal KATP channel isoform makes it a superior probe compared to older, less selective compounds. However, researchers should remain mindful of potential off-target effects at higher concentrations.
References
VU0071063: A Selective Kir6.2/SUR1 Opener for Pancreatic Beta-Cell Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
VU0071063 is a potent and selective small-molecule opener of the Kir6.2/SUR1 ATP-sensitive potassium (KATP) channel.[1][2] This channel subtype is predominantly expressed in pancreatic β-cells and specific neurons in the brain, where it plays a crucial role in coupling cellular metabolism to electrical excitability.[3][4] By selectively activating Kir6.2/SUR1 channels, this compound induces membrane hyperpolarization, leading to the inhibition of glucose-stimulated insulin secretion.[1] Its high selectivity for the pancreatic β-cell KATP channel over the vascular (Kir6.1/SUR2B) and cardiac (Kir6.2/SUR2A) isoforms minimizes the off-target cardiovascular effects associated with less selective KATP channel openers like diazoxide. These properties make this compound a valuable pharmacological tool for investigating the physiological and pathophysiological roles of Kir6.2/SUR1 channels and for exploring their therapeutic potential in conditions such as hyperinsulinism. This guide provides a comprehensive overview of this compound, including its mechanism of action, key experimental data, and detailed protocols for its characterization.
Mechanism of Action
The Kir6.2/SUR1 channel is a hetero-octameric complex composed of four pore-forming Kir6.2 subunits and four regulatory sulfonylurea receptor 1 (SUR1) subunits. In pancreatic β-cells, the intracellular ATP/ADP ratio governs the activity of this channel. High glucose metabolism increases intracellular ATP, which binds to the Kir6.2 subunit, causing the channel to close. This closure leads to membrane depolarization, the opening of voltage-dependent calcium channels (VDCCs), and subsequent influx of Ca2+, which triggers the exocytosis of insulin-containing granules.
This compound acts as a direct opener of the Kir6.2/SUR1 channel. By binding to the channel complex, it stabilizes the open conformation, leading to K+ efflux and membrane hyperpolarization. This hyperpolarized state prevents the opening of VDCCs, thereby inhibiting glucose-stimulated Ca2+ entry and insulin secretion. The effects of this compound can be reversed by the sulfonylurea tolbutamide, which acts as a Kir6.2/SUR1 channel blocker.
Below is a diagram illustrating the signaling pathway of insulin secretion and the action of this compound.
Caption: Signaling pathway of glucose-stimulated insulin secretion and the modulatory effect of this compound.
Quantitative Data
The following tables summarize the key quantitative data for this compound.
Table 1: In Vitro Potency and Selectivity of this compound
| Channel Subtype | Assay Type | Parameter | Value | Reference |
| Kir6.2/SUR1 | Thallium Flux | EC50 | 7.44 µM | |
| Kir6.1/SUR2B | Thallium Flux | Activity | No effect | |
| Kir6.2/SUR2A | Patch Clamp | Activity | No effect | |
| Kv2.1 | Patch Clamp | Activity | No effect |
Table 2: In Vitro and In Vivo Effects of this compound
| Experimental Model | Treatment | Effect | Reference |
| Isolated Mouse Islets | 10 µM this compound | Inhibition of glucose-stimulated insulin secretion | |
| Isolated Mouse Islets | 0-20 µM this compound | Dose-dependent hyperpolarization of β-cell membrane | |
| Male C57BL/6 Mice | 50 mg/kg this compound (i.p.) | Significant increase in blood glucose at 60 minutes |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Thallium Flux Assay for KATP Channel Activity
This assay is a high-throughput method to assess the activity of potassium channels. Thallium ions (Tl+) pass through open potassium channels and can be detected by a Tl+-sensitive fluorescent dye.
Experimental Workflow:
Caption: Workflow for the thallium flux assay to measure Kir6.2/SUR1 channel activation.
Detailed Methodology:
-
Cell Culture: HEK-293 cells stably expressing the Kir6.2 and SUR1 subunits are cultured in appropriate media.
-
Plating: Cells are seeded into 384-well black-walled, clear-bottom plates and grown to confluence.
-
Dye Loading: The culture medium is removed, and cells are incubated with a loading buffer containing a thallium-sensitive fluorescent dye (e.g., FluxOR™) for 60-90 minutes at room temperature in the dark.
-
Compound Addition: The loading buffer is removed, and cells are incubated with a buffer containing varying concentrations of this compound or control compounds (e.g., diazoxide, pinacidil, DMSO).
-
Thallium Stimulation: The plate is placed in a fluorescence plate reader. A stimulus buffer containing thallium sulfate is added to each well to initiate the flux.
-
Data Acquisition: Fluorescence intensity is measured kinetically for several minutes.
-
Data Analysis: The rate of fluorescence increase is proportional to the number of open potassium channels. The data are normalized to positive and negative controls, and concentration-response curves are fitted to a sigmoidal dose-response equation to determine EC50 values.
Patch-Clamp Electrophysiology
This technique allows for the direct measurement of ion channel currents in whole-cell or excised-patch configurations.
Experimental Workflow:
Caption: Workflow for whole-cell patch-clamp electrophysiology to characterize this compound's effect on Kir6.2/SUR1 currents.
Detailed Methodology:
-
Cell Preparation: Transfected HEK-293 cells or isolated primary pancreatic β-cells are plated on glass coverslips.
-
Recording Solutions: The extracellular (bath) solution and intracellular (pipette) solution are prepared with appropriate ionic compositions to isolate potassium currents. The pipette solution typically contains a low concentration of ATP to maintain a basal level of channel inhibition.
-
Patching: A glass micropipette with a resistance of 2-5 MΩ is brought into contact with a cell. A giga-ohm seal is formed by applying gentle suction.
-
Whole-Cell Configuration: The membrane patch is ruptured by applying a brief pulse of suction, allowing electrical access to the entire cell.
-
Voltage Clamp: The cell membrane potential is clamped at a holding potential (e.g., -70 mV), and voltage steps or ramps are applied to elicit channel currents.
-
Compound Application: this compound is applied to the bath via a perfusion system.
-
Data Acquisition and Analysis: Currents are recorded and analyzed to determine the effect of this compound on current amplitude and kinetics.
In Vitro Glucose-Stimulated Insulin Secretion (GSIS) Assay
This assay measures the amount of insulin secreted from isolated pancreatic islets in response to different glucose concentrations.
Detailed Methodology:
-
Islet Isolation: Pancreatic islets are isolated from mice by collagenase digestion of the pancreas followed by density gradient centrifugation.
-
Islet Culture: Isolated islets are cultured overnight in a humidified incubator.
-
Pre-incubation: Islets are pre-incubated for 1-2 hours in a Krebs-Ringer bicarbonate (KRB) buffer containing a low glucose concentration (e.g., 2.8 mM).
-
Stimulation: Islets are then incubated in KRB buffer with either a low (2.8 mM) or high (16.7 mM) glucose concentration, in the presence or absence of this compound, for a defined period (e.g., 60 minutes).
-
Sample Collection: At the end of the incubation, the supernatant is collected to measure secreted insulin. The islets are lysed to measure total insulin content.
-
Insulin Measurement: Insulin concentrations in the supernatant and islet lysates are determined using an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: Secreted insulin is typically expressed as a percentage of total insulin content.
In Vivo Glucose Tolerance Test in Mice
This test assesses the ability of an animal to clear a glucose load from the blood, providing an indirect measure of insulin secretion and action.
Detailed Methodology:
-
Animal Acclimatization: Male C57BL/6 mice are acclimatized for at least one week before the experiment.
-
Fasting: Mice are fasted for 6-16 hours with free access to water.
-
Drug Administration: this compound (e.g., 50 mg/kg) or vehicle is administered via intraperitoneal (i.p.) injection.
-
Baseline Blood Glucose: A baseline blood sample is taken from the tail vein, and blood glucose is measured using a glucometer.
-
Glucose Challenge: A glucose solution (e.g., 2 g/kg body weight) is administered via oral gavage or i.p. injection.
-
Blood Glucose Monitoring: Blood glucose levels are measured at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).
-
Data Analysis: Blood glucose levels are plotted against time, and the area under the curve (AUC) is calculated to assess glucose tolerance.
Conclusion
This compound is a highly selective and potent opener of the pancreatic β-cell KATP channel, Kir6.2/SUR1. Its specificity provides a significant advantage over less selective compounds for in vitro and in vivo studies of β-cell physiology and pathophysiology. The data and protocols presented in this guide offer a comprehensive resource for researchers utilizing this compound to investigate the intricate mechanisms of insulin secretion and to explore novel therapeutic strategies for disorders of glucose homeostasis.
References
Structure-Activity Relationship of VU0071063: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
VU0071063 is a selective and potent small-molecule opener of the ATP-sensitive potassium (KATP) channel subtype Kir6.2/SUR1.[1][2] These channels are predominantly expressed in pancreatic β-cells and play a crucial role in glucose homeostasis by linking cellular metabolism to electrical excitability. By activating these channels, this compound hyperpolarizes the β-cell membrane, leading to an inhibition of glucose-stimulated insulin secretion.[1][2] This property makes this compound and its analogs promising tools for studying β-cell physiology and potential therapeutic agents for conditions characterized by excessive insulin release, such as congenital hyperinsulinism.
This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound, detailing the key structural features required for its biological activity. It also includes detailed experimental protocols for the synthesis and biological evaluation of this compound class and visual diagrams of the relevant signaling pathways and experimental workflows.
Core Structure and SAR Summary
This compound is a xanthine derivative, with the chemical name 7-(4-(tert-butyl)benzyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione.[2] The core structure consists of a 1,3-dimethylxanthine scaffold, which is essential for its activity. Medicinal chemistry efforts have identified that the substitution at the 7-position of the xanthine ring is a critical determinant of potency and selectivity.
The general structure-activity relationships for the this compound series can be summarized as follows:
-
1,3-Dimethylxanthine Core: This bicyclic system is a crucial component of the pharmacophore. Theophylline (1,3-dimethylxanthine) itself shows no activity, indicating that the substituent at the 7-position is essential for Kir6.2/SUR1 channel opening.
-
7-Position Linker and Aromatic Group: A benzyl group at the 7-position is optimal. The nature and substitution pattern of this aromatic ring significantly impact potency.
-
Substitution on the Benzyl Ring: The position and nature of the substituent on the benzyl ring are highly sensitive. A tert-butyl group at the 4-position of the benzyl ring, as seen in this compound, has been found to be optimal for potency.
Quantitative Structure-Activity Relationship Data
The following table summarizes the quantitative SAR data for this compound and its analogs, highlighting the impact of substitutions on the benzyl ring on the activation of Kir6.2/SUR1 channels. The activity was determined using a thallium flux assay in HEK-293 cells expressing Kir6.2/SUR1.
| Compound | Substitution on Benzyl Ring | EC50 (µM) | Maximum Effect (% of this compound) |
| This compound | 4-tert-butyl | 7 | 100 |
| 3a | 3-tert-butyl | 21 | 50 |
| 3b | 2-tert-butyl | >30 | Inactive |
Data sourced from: Structure-Activity Relationships, Pharmacokinetics, and Pharmacodynamics of the Kir6.2/SUR1-Specific Channel Opener this compound.
Signaling Pathway and Mechanism of Action
This compound acts as a positive allosteric modulator of the Kir6.2/SUR1 channel. Its binding to the channel increases the probability of the channel being in an open state, leading to an efflux of potassium ions from the pancreatic β-cell. This hyperpolarizes the cell membrane, which in turn inhibits the opening of voltage-gated calcium channels. The resulting decrease in intracellular calcium concentration prevents the fusion of insulin-containing granules with the cell membrane, thereby inhibiting insulin secretion.
Experimental Protocols
Synthesis of this compound
A plausible synthetic route to this compound involves the N-alkylation of 1,3-dimethylxanthine with 4-(tert-butyl)benzyl bromide.
Materials:
-
1,3-Dimethylxanthine (Theophylline)
-
4-(tert-Butyl)benzyl bromide
-
Potassium carbonate (K2CO3)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Hexane
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
To a solution of 1,3-dimethylxanthine (1.0 eq) in DMF, add potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add 4-(tert-butyl)benzyl bromide (1.1 eq) to the reaction mixture.
-
Stir the reaction at 60°C for 12 hours.
-
After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a gradient of hexane/ethyl acetate) to afford this compound as a solid.
Biological Evaluation
This assay is a high-throughput method to measure the activity of potassium channels. Thallium ions (Tl+) are used as a surrogate for K+ and their influx into the cells is detected by a Tl+-sensitive fluorescent dye.
Materials:
-
HEK-293 cells stably expressing Kir6.2 and SUR1
-
FluxOR™ Thallium Detection Kit (or similar)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4)
-
Stimulus buffer (assay buffer containing a defined concentration of Tl2SO4)
-
Test compounds (e.g., this compound and analogs) dissolved in DMSO
-
384-well black-walled, clear-bottom microplates
Procedure:
-
Cell Plating: Plate the HEK-293-Kir6.2/SUR1 cells in 384-well plates and grow to confluence.
-
Dye Loading: Remove the culture medium and add the fluorescent dye loading buffer to each well. Incubate for 1 hour at room temperature.
-
Compound Addition: After incubation, wash the cells with assay buffer. Add the test compounds at various concentrations to the wells.
-
Thallium Flux Measurement: Place the plate in a fluorescence plate reader. Measure the baseline fluorescence, then add the thallium-containing stimulus buffer. Immediately begin kinetic reading of fluorescence intensity over time.
-
Data Analysis: The rate of fluorescence increase corresponds to the rate of Tl+ influx. Plot the rate of Tl+ flux against the compound concentration to determine the EC50 value.
This technique allows for the direct measurement of ion channel activity in the cell membrane.
Materials:
-
HEK-293 cells expressing Kir6.2/SUR1
-
Patch-clamp rig with amplifier and data acquisition system
-
Borosilicate glass capillaries for pulling patch pipettes
-
Intracellular (pipette) solution (e.g., containing KCl, MgCl2, EGTA, HEPES, pH 7.2)
-
Extracellular (bath) solution (e.g., containing NaCl, KCl, CaCl2, MgCl2, HEPES, glucose, pH 7.4)
-
Test compounds
Procedure:
-
Cell Preparation: Plate cells on glass coverslips for recording.
-
Pipette Preparation: Pull glass pipettes to a resistance of 2-5 MΩ when filled with intracellular solution.
-
Patch Formation: Approach a cell with the pipette and apply gentle suction to form a high-resistance seal (GΩ seal) with the cell membrane (cell-attached configuration).
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch, gaining electrical access to the cell interior.
-
Recording: Clamp the cell membrane potential at a holding potential (e.g., -60 mV) and record the whole-cell currents.
-
Compound Application: Perfuse the bath with the extracellular solution containing the test compound and record the change in current.
-
Data Analysis: Measure the amplitude of the current elicited by the compound to determine its effect on channel activity.
This assay measures the ability of a compound to inhibit insulin secretion from pancreatic islets in response to glucose.
Materials:
-
Isolated pancreatic islets (e.g., from mice)
-
Krebs-Ringer Bicarbonate (KRB) buffer with low glucose (e.g., 2.8 mM)
-
KRB buffer with high glucose (e.g., 16.7 mM)
-
Test compounds
-
Insulin ELISA kit
Procedure:
-
Islet Preparation: Isolate pancreatic islets and allow them to recover overnight in culture.
-
Pre-incubation: Pre-incubate groups of islets in KRB buffer with low glucose for 1 hour.
-
Incubation: Incubate the islets with:
-
Low glucose KRB buffer (basal secretion)
-
High glucose KRB buffer (stimulated secretion)
-
High glucose KRB buffer + test compound
-
-
Sample Collection: After a 1-hour incubation, collect the supernatant from each group.
-
Insulin Measurement: Measure the insulin concentration in the supernatants using an insulin ELISA kit.
-
Data Analysis: Compare the amount of insulin secreted in the presence of the test compound to the stimulated control to determine the percent inhibition.
Conclusion
The structure-activity relationship of this compound highlights the importance of the 7-(4-(tert-butyl)benzyl) substituent on the 1,3-dimethylxanthine core for potent and selective activation of the Kir6.2/SUR1 KATP channel. The provided experimental protocols offer a framework for the synthesis and comprehensive biological evaluation of this compound and its analogs, facilitating further research into this important class of ion channel modulators. The continued exploration of the SAR of this scaffold may lead to the development of novel therapeutic agents for the treatment of hyperinsulinemic disorders.
References
- 1. Structure-Activity Relationships, Pharmacokinetics, and Pharmacodynamics of the Kir6.2/SUR1-Specific Channel Opener this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-Activity Relationships, Pharmacokinetics, and Pharmacodynamics of the Kir6.2/SUR1-Specific Channel Opener this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Synthesis of VU0071063: A Technical Guide for Drug Development Professionals
An In-depth Whitepaper on the Potent and Selective K-ATP Channel Opener
Introduction
Glucose homeostasis is intricately regulated by the secretion of insulin from pancreatic β-cells. This process is governed by the activity of ATP-sensitive potassium (K-ATP) channels, which couple the cell's metabolic state to its electrical excitability. Dysregulation of this pathway can lead to conditions such as congenital hyperinsulinism (CHI), a disorder characterized by excessive insulin secretion and severe hypoglycemia. The primary treatment for CHI, diazoxide, effectively opens K-ATP channels to suppress insulin release but is hampered by a lack of specificity, leading to off-target effects on vascular K-ATP channels.
This guide details the discovery, synthesis, and characterization of VU0071063, a novel xanthine derivative identified as a potent, selective, and brain-penetrant opener of the pancreatic Kir6.2/SUR1 K-ATP channel. This compound represents a significant advancement, offering a valuable chemical probe for studying the therapeutic potential of Kir6.2/SUR1 activation and a promising scaffold for the development of next-generation therapies for hyperinsulinism.[1]
Discovery via High-Throughput Screening
This compound was identified through a high-throughput screening (HTS) campaign aimed at discovering novel activators of the Kir6.2/SUR1 channel. The screening utilized a fluorescence-based thallium (Tl+) flux assay in a cell line stably expressing the human Kir6.2/SUR1 channel subunits. This assay leverages the permeability of potassium channels to thallium ions; an influx of Tl+ into the cell through open channels leads to an increase in fluorescence of a Tl+-sensitive dye, providing a robust measure of channel activation. A novel scaffold was identified from this screen, which then underwent extensive medicinal chemistry optimization to enhance potency, selectivity, and pharmacokinetic properties, ultimately yielding this compound.[1]
Synthesis of this compound
This compound, chemically named 7-(4-(tert-butyl)benzyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione, is a derivative of theophylline (1,3-dimethylxanthine). While the specific reaction conditions from the primary literature are not detailed, a plausible and efficient synthesis can be achieved through the direct N-alkylation of theophylline at the N7 position, a common method for preparing such derivatives.
References
VU0071063: A Potent and Selective Tool for Probing Pancreatic Beta-Cell Physiology
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
VU0071063 is a novel xanthine derivative that acts as a potent and selective activator of the ATP-sensitive potassium (KATP) channels found in pancreatic beta-cells. Specifically, it targets the Kir6.2/SUR1 subtype of these channels. This selectivity makes this compound an invaluable pharmacological tool for the detailed investigation of beta-cell electrophysiology, insulin secretion pathways, and the overall regulation of glucose homeostasis. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data, detailed experimental protocols, and visual representations of its effects and the methodologies used to study them.
Mechanism of Action
This compound directly activates the Kir6.2/SUR1 KATP channels located in the plasma membrane of pancreatic beta-cells.[1][2] In the resting state at low glucose levels, these channels are typically open, maintaining a hyperpolarized membrane potential and preventing insulin secretion. When blood glucose levels rise, glucose is transported into the beta-cell and metabolized, leading to an increase in the intracellular ATP/ADP ratio. This increase in ATP triggers the closure of KATP channels, causing membrane depolarization. The depolarization, in turn, opens voltage-dependent calcium channels (VDCCs), leading to an influx of Ca2+ which is the primary trigger for the exocytosis of insulin-containing granules.
This compound overrides this glucose-sensing mechanism by directly binding to and opening the Kir6.2/SUR1 channels, even in the presence of high glucose concentrations that would normally cause them to close.[1][2] This activation of KATP channels leads to membrane hyperpolarization or prevents depolarization, thereby inhibiting the opening of VDCCs and subsequent Ca2+ influx. The ultimate effect is the potent inhibition of glucose-stimulated insulin secretion.
Quantitative Data Summary
The following table summarizes the key quantitative parameters of this compound activity based on published research.
| Parameter | Value | Channel/Cell Type | Assay | Reference |
| EC50 for Kir6.2/SUR1 Activation | ~7 µM | Recombinantly expressed Kir6.2/SUR1 | Thallium Flux Assay | [2] |
| Concentration for Inhibition of Glucose-Stimulated Ca2+ Influx | 10 µM | Isolated Mouse Pancreatic Beta-Cells | Fura-2 Calcium Imaging | |
| Selectivity | No significant activation | Kir6.2/SUR2A, Kir6.1/SUR2A, Kir2.1, Kir2.2, Kir2.3, Kir3.1/3.2, Kv2.1 | Whole-Cell Patch Clamp | |
| Effect on Kv2.1 Current | ~10% inhibition | Recombinantly expressed Kv2.1 | Whole-Cell Patch Clamp |
Experimental Protocols
Thallium Flux Assay for KATP Channel Activation
This assay is a high-throughput method to assess the activity of KATP channels by measuring the influx of thallium (Tl+), a surrogate for K+, through open channels.
Materials:
-
HEK293 cells stably expressing Kir6.2/SUR1
-
Black, clear-bottom 384-well microplates
-
FluxOR™ Thallium Detection Kit (or equivalent)
-
Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4
-
Stimulant Buffer: Assay Buffer containing thallium sulfate
-
This compound stock solution in DMSO
-
Positive control (e.g., Diazoxide)
-
Negative control (e.g., Glibenclamide)
-
Fluorescence plate reader
Procedure:
-
Cell Plating: Seed HEK293-Kir6.2/SUR1 cells into 384-well plates at a density that allows for a confluent monolayer on the day of the assay. Incubate overnight at 37°C, 5% CO2.
-
Dye Loading: Aspirate the culture medium and add the FluxOR™ dye loading buffer to each well. Incubate for 60-90 minutes at room temperature, protected from light.
-
Compound Addition: Prepare serial dilutions of this compound and control compounds in Assay Buffer. Add the compound solutions to the wells and incubate for 10-15 minutes.
-
Thallium Flux Measurement: Place the plate in a fluorescence plate reader equipped with injectors. Simultaneously add the Stimulant Buffer to all wells and immediately begin kinetic fluorescence measurements (e.g., excitation ~490 nm, emission ~525 nm). Record data for 60-120 seconds.
-
Data Analysis: The rate of fluorescence increase corresponds to the rate of Tl+ influx. Calculate the initial rate of flux for each well. Normalize the data to positive and negative controls and fit the concentration-response data to a four-parameter logistic equation to determine the EC50.
Whole-Cell Patch Clamp Electrophysiology
This technique allows for the direct measurement of ion channel currents in individual cells, providing detailed information about the effects of this compound on KATP channel activity.
Materials:
-
Isolated pancreatic beta-cells or HEK293 cells expressing Kir6.2/SUR1
-
Patch-clamp amplifier and data acquisition system
-
Micromanipulator and microscope
-
Borosilicate glass capillaries for pipette fabrication
-
Extracellular (bath) solution: (in mM) 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose, pH 7.4 with NaOH.
-
Intracellular (pipette) solution: (in mM) 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 0.1 Na-ATP, pH 7.2 with KOH.
-
This compound solution in extracellular buffer.
Procedure:
-
Cell Preparation: Plate isolated beta-cells or transfected HEK293 cells onto glass coverslips.
-
Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with intracellular solution.
-
Recording:
-
Mount the coverslip in the recording chamber and perfuse with extracellular solution.
-
Approach a cell with the patch pipette and form a giga-ohm seal (>1 GΩ).
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the cell membrane potential at a holding potential (e.g., -70 mV).
-
Apply voltage ramps or steps to elicit channel currents.
-
-
Compound Application: Perfuse the recording chamber with the extracellular solution containing this compound at the desired concentration.
-
Data Acquisition and Analysis: Record the changes in whole-cell current in response to this compound. Analyze the current-voltage (I-V) relationship and the magnitude of the current activation.
Fura-2 Calcium Imaging
This method is used to measure changes in intracellular free calcium concentration ([Ca2+]i) in response to glucose stimulation and the application of this compound.
Materials:
-
Isolated pancreatic islets or dispersed beta-cells
-
Fura-2 AM (cell-permeant calcium indicator)
-
Krebs-Ringer Bicarbonate (KRB) buffer with varying glucose concentrations (e.g., 2 mM and 14 mM)
-
Fluorescence microscopy system with dual-wavelength excitation (340 nm and 380 nm) and an emission filter around 510 nm.
-
This compound stock solution in DMSO.
Procedure:
-
Islet/Cell Loading: Incubate isolated islets or dispersed beta-cells with Fura-2 AM (typically 1-5 µM) in low-glucose KRB for 30-60 minutes at 37°C.
-
Washing: Wash the cells with fresh low-glucose KRB to remove extracellular dye and allow for de-esterification of the Fura-2 AM.
-
Imaging:
-
Mount the coverslip with the loaded cells in a perfusion chamber on the microscope stage.
-
Perfuse with low-glucose (2 mM) KRB to establish a baseline [Ca2+]i.
-
Switch to high-glucose (14 mM) KRB to stimulate Ca2+ influx.
-
While in high-glucose, perfuse with high-glucose KRB containing this compound (e.g., 10 µM).
-
A final perfusion with high-glucose KRB can be performed to assess washout of the compound.
-
-
Data Acquisition and Analysis: Acquire fluorescence images at both 340 nm and 380 nm excitation wavelengths. The ratio of the fluorescence intensities (F340/F380) is proportional to the intracellular calcium concentration. Plot the ratio over time to visualize the dynamic changes in [Ca2+]i in response to the different conditions.
Signaling Pathways and Experimental Workflows
Caption: Signaling pathway of this compound action in pancreatic beta-cells.
Caption: Experimental workflows for studying this compound.
Conclusion
This compound serves as a highly effective and selective pharmacological tool for the study of pancreatic beta-cell physiology. Its specific activation of the Kir6.2/SUR1 KATP channel allows for the precise dissection of the roles of this channel in beta-cell excitability and insulin secretion. The experimental protocols and data presented in this guide provide a solid foundation for researchers to utilize this compound in their investigations into the fundamental mechanisms of glucose homeostasis and the pathophysiology of diabetes.
References
An In-depth Technical Guide to Investigating Kir6.2/SUR1 Channels in the Brain with VU0071063
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the use of VU0071063, a potent and selective opener of the Kir6.2/SUR1 ATP-sensitive potassium (K-ATP) channels, for investigating their function in the brain. Kir6.2/SUR1 channels are crucial regulators of neuronal excitability and are implicated in various neurological processes and disease states.[1][2] this compound serves as a valuable pharmacological tool to probe the physiological and pathological roles of these channels.[3] This document details the mechanism of action of this compound, presents quantitative data on its activity, provides detailed experimental protocols for its use in brain tissue, and illustrates key signaling pathways and workflows.
Introduction to this compound and Kir6.2/SUR1 Channels
ATP-sensitive potassium (K-ATP) channels are hetero-octameric complexes composed of four pore-forming inwardly rectifying potassium channel subunits (Kir6.x) and four regulatory sulfonylurea receptor (SUR) subunits. The Kir6.2/SUR1 isoform is predominantly expressed in pancreatic β-cells and neurons in the brain. These channels act as metabolic sensors, linking the cell's energetic state to its electrical activity. In neurons, the opening of Kir6.2/SUR1 channels leads to potassium efflux, hyperpolarization of the cell membrane, and a subsequent decrease in neuronal excitability.
This compound is a xanthine derivative identified as a specific and potent opener of Kir6.2/SUR1 channels. It exhibits favorable pharmacokinetic properties for in vivo studies and is brain penetrant, making it a suitable probe for central nervous system research. Unlike the less specific K-ATP channel opener diazoxide, this compound shows high selectivity for SUR1-containing channels over those containing SUR2 subunits, which are prevalent in vascular and cardiac muscle.
Quantitative Data Presentation
The following tables summarize the quantitative data for this compound and related compounds from various in vitro assays.
Table 1: Potency of this compound and Diazoxide on Kir6.2/SUR1 Channels
| Compound | Assay Type | Cell Line | EC50 (µM) | 95% Confidence Interval (µM) |
| This compound | Thallium Flux | HEK-293 | 7.44 | 6.98–7.90 |
| Diazoxide | Thallium Flux | HEK-293 | 78.42 | 74.13–83.20 |
Data extracted from Kharade et al. (2019).
Table 2: Selectivity of this compound for SUR1- over SUR2-containing K-ATP Channels
| Channel Composition | Compound | Effect | Concentration |
| Kir6.2/SUR1 | This compound | Activation | EC50 = 7.44 µM |
| Kir6.1/SUR2B | This compound | No effect | Up to 100 µM |
| Kir6.2/SUR2A | This compound | No effect | Up to 150 µM |
| Kir6.1/SUR2A | This compound | No effect | Not specified |
Data compiled from Kharade et al. (2019) and other supporting studies.
Signaling Pathways and Mechanisms
The activity of Kir6.2/SUR1 channels is intricately regulated by intracellular nucleotides and pharmacological agents. The following diagram illustrates the signaling pathway leading to the opening of these channels and the mechanism of action of this compound.
Caption: Signaling pathway of Kir6.2/SUR1 channel modulation.
Experimental Protocols
This section provides detailed methodologies for key experiments utilizing this compound to study Kir6.2/SUR1 channels in the brain.
Brain Slice Electrophysiology
This protocol details the preparation of acute brain slices and subsequent whole-cell patch-clamp recording to measure the effects of this compound on neuronal activity.
Experimental Workflow Diagram
Caption: Workflow for brain slice electrophysiology experiment.
Materials:
-
Artificial Cerebrospinal Fluid (aCSF) for Slicing (in mM): 125 NaCl, 2.5 KCl, 1.25 NaH2PO4, 25 NaHCO3, 25 D-glucose, 1 MgCl2, 2 CaCl2. Continuously bubble with carbogen (95% O2 / 5% CO2).
-
aCSF for Recording: Same as slicing aCSF.
-
Intracellular Solution (in mM): 115 Potassium gluconate, 20 KCl, 10 HEPES, 2 MgATP, 0.3 NaGTP, 10 Sodium phosphocreatine. Adjust pH to 7.3 with KOH and osmolarity to ~290 mOsm with sucrose.
-
This compound stock solution (e.g., 10 mM in DMSO).
Procedure:
-
Animal Anesthesia and Perfusion: Anesthetize the rodent using an approved method (e.g., isoflurane inhalation). Perform transcardial perfusion with ice-cold, carbogen-gassed slicing aCSF until the liver is cleared of blood.
-
Brain Extraction and Slicing: Rapidly dissect the brain and place it in ice-cold, oxygenated aCSF. Cut coronal or sagittal slices (e.g., 300-400 µm thick) containing the brain region of interest using a vibratome.
-
Slice Recovery: Transfer the slices to a holding chamber with aCSF at 32-34°C, continuously bubbled with carbogen, for at least 1 hour to allow for recovery.
-
Recording Setup: Place a single slice in the recording chamber on an upright microscope and perfuse with oxygenated aCSF at a constant rate (e.g., 2-3 mL/min) at physiological temperature (32-34°C).
-
Whole-Cell Patch Clamp: Under visual guidance, approach a neuron in the region of interest with a glass micropipette (4-7 MΩ) filled with intracellular solution. Establish a gigaseal and then rupture the membrane to obtain the whole-cell configuration.
-
Data Acquisition: Record baseline neuronal activity in current-clamp mode, noting the resting membrane potential and any spontaneous action potential firing.
-
This compound Application: Prepare the desired final concentration of this compound in aCSF and bath-apply it to the slice.
-
Record Effects: Continuously record the membrane potential and firing rate during and after the application of this compound to observe its effects on neuronal excitability.
-
Data Analysis: Analyze the changes in resting membrane potential, input resistance, and action potential firing frequency before and after this compound application.
Thallium Flux Assay in a Heterologous Expression System
This assay provides a high-throughput method to measure the activity of Kir6.2/SUR1 channels in a controlled cellular environment. It relies on the principle that K-ATP channels are permeable to thallium ions (Tl+), and the influx of Tl+ can be detected by a Tl+-sensitive fluorescent dye.
Experimental Workflow Diagram
Caption: Workflow for the thallium flux assay.
Materials:
-
HEK-293 cells stably expressing human Kir6.2 and SUR1.
-
Black-walled, clear-bottom 384-well microplates.
-
Thallium flux assay kit (containing Tl+-sensitive dye and stimulus buffer).
-
This compound stock solution.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution).
Procedure:
-
Cell Plating: Seed the Kir6.2/SUR1-expressing HEK-293 cells into 384-well plates and culture overnight to form a confluent monolayer.
-
Dye Loading: Wash the cells with assay buffer and then incubate them with the Tl+-sensitive fluorescent dye according to the manufacturer's instructions (typically 60-90 minutes at room temperature).
-
Compound Application: Prepare serial dilutions of this compound in assay buffer. Add the different concentrations of this compound to the wells and incubate for 10-20 minutes.
-
Thallium Flux Measurement: Place the plate in a fluorescence plate reader. Initiate the reading and, after a short baseline measurement, inject the Tl+ stimulus buffer into each well.
-
Data Acquisition: Record the fluorescence intensity over time. The influx of Tl+ through open channels will cause an increase in fluorescence.
-
Data Analysis: Calculate the rate of fluorescence increase for each concentration of this compound. Plot the rate of Tl+ flux against the log of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Conclusion
This compound is a powerful and selective tool for the investigation of Kir6.2/SUR1 channels in the brain. Its specificity for the SUR1 subunit allows for the targeted modulation of this channel subtype, facilitating a deeper understanding of its roles in neuronal function and dysfunction. The experimental protocols and data presented in this guide provide a solid foundation for researchers to effectively utilize this compound in their studies of the central nervous system. The continued application of this and similar specific pharmacological agents will undoubtedly lead to further insights into the therapeutic potential of targeting Kir6.2/SUR1 channels for a range of neurological disorders.
References
Methodological & Application
Application Notes and Protocols for VU0071063 in Isolated Islets
For Researchers, Scientists, and Drug Development Professionals
Introduction
VU0071063 is a potent and selective M1 muscarinic acetylcholine receptor (mAChR) agonist. The M1 mAChR is expressed in pancreatic β-cells and plays a role in the regulation of glucose-stimulated insulin secretion (GSIS). Activation of M1 mAChRs is known to potentiate insulin release, particularly in the presence of elevated glucose concentrations. These application notes provide a detailed experimental protocol for characterizing the effects of this compound on insulin secretion from isolated pancreatic islets. The protocols outlined below cover islet isolation, static and dynamic GSIS assays, and the investigation of the underlying signaling pathways.
Data Presentation
Disclaimer: The following quantitative data are hypothetical and for illustrative purposes only, as specific experimental data for this compound in isolated islets is not publicly available. The values are based on the known effects of other M1 muscarinic agonists. Researchers should generate their own data using the protocols provided.
Table 1: Dose-Response of this compound on Glucose-Stimulated Insulin Secretion (GSIS)
| This compound Concentration (nM) | Insulin Secretion at 2.8 mM Glucose (ng/islet/h) | Insulin Secretion at 16.7 mM Glucose (ng/islet/h) | Fold Increase over Basal (16.7 mM Glucose) |
| 0 (Vehicle) | 0.5 ± 0.1 | 5.0 ± 0.5 | 10.0 |
| 1 | 0.6 ± 0.1 | 7.5 ± 0.6 | 12.5 |
| 10 | 0.7 ± 0.2 | 12.0 ± 1.1 | 17.1 |
| 100 | 0.8 ± 0.2 | 18.5 ± 1.5 | 23.1 |
| 1000 | 0.9 ± 0.3 | 20.0 ± 1.8 | 22.2 |
| 10000 | 0.9 ± 0.3 | 20.5 ± 2.0 | 22.8 |
EC50 at 16.7 mM Glucose: ~30 nM
Table 2: Effect of M1 and M3 Antagonists on this compound-Potentiated GSIS
| Treatment Condition (at 16.7 mM Glucose) | Insulin Secretion (ng/islet/h) | % Inhibition of this compound Effect |
| Vehicle | 5.0 ± 0.5 | - |
| This compound (100 nM) | 18.5 ± 1.5 | 0% |
| This compound (100 nM) + Pirenzepine (M1 Antagonist, 1 µM) | 7.0 ± 0.8 | 85.2% |
| This compound (100 nM) + 4-DAMP (M3 Antagonist, 1 µM) | 15.5 ± 1.2 | 22.2% |
Experimental Protocols
Protocol 1: Isolation of Rodent Pancreatic Islets
This protocol describes the collagenase-based method for isolating pancreatic islets from mice or rats.
Materials:
-
Collagenase P solution (1 mg/mL in Hanks' Balanced Salt Solution - HBSS)
-
HBSS, sterile, cold
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin
-
Histopaque-1077
-
Surgical instruments (scissors, forceps)
-
Syringes and needles (27G)
-
Centrifuge tubes (50 mL)
-
Petri dishes
-
Stereomicroscope
Procedure:
-
Euthanize the animal according to approved institutional guidelines.
-
Expose the abdominal cavity and locate the pancreas and common bile duct.
-
Clamp the common bile duct near the liver and inject 3-5 mL of cold Collagenase P solution into the duct to inflate the pancreas.
-
Excise the inflated pancreas and transfer it to a 50 mL conical tube containing 5 mL of cold Collagenase P solution.
-
Incubate the tube in a 37°C water bath for 15-20 minutes with gentle shaking every 5 minutes.
-
Stop the digestion by adding 30 mL of cold HBSS.
-
Centrifuge the tube at 200 x g for 1 minute at 4°C. Discard the supernatant.
-
Wash the pellet with 30 mL of cold HBSS and centrifuge again. Repeat this step twice.
-
Resuspend the pellet in 10 mL of Histopaque-1077 and carefully layer 10 mL of warm RPMI-1640 on top.
-
Centrifuge at 800 x g for 20 minutes at room temperature with the brake off.
-
Islets will be located at the interface between the Histopaque and the medium. Carefully collect the islet layer.
-
Wash the collected islets three times with RPMI-1640 medium.
-
Manually pick pure islets under a stereomicroscope and culture them overnight in RPMI-1640 medium before conducting experiments.
Protocol 2: Static Glucose-Stimulated Insulin Secretion (GSIS) Assay
This assay is used to determine the effect of this compound on insulin secretion in response to different glucose concentrations.
Materials:
-
Krebs-Ringer Bicarbonate Buffer (KRBH) containing:
-
Low glucose (2.8 mM)
-
High glucose (16.7 mM)
-
-
This compound stock solution (in DMSO)
-
Isolated islets (cultured overnight)
-
96-well plates
-
Insulin ELISA kit
Procedure:
-
Hand-pick 10-15 size-matched islets per well into a 96-well plate.
-
Pre-incubate the islets in 200 µL of KRBH with 2.8 mM glucose for 1 hour at 37°C.
-
Carefully remove the pre-incubation buffer.
-
Add 200 µL of KRBH containing either 2.8 mM or 16.7 mM glucose, with or without different concentrations of this compound (e.g., 0, 1, 10, 100, 1000, 10000 nM). Ensure the final DMSO concentration is consistent across all wells (e.g., 0.1%).
-
Incubate for 1 hour at 37°C.
-
At the end of the incubation, collect the supernatant from each well for insulin measurement.
-
Measure the insulin concentration in the collected samples using an insulin ELISA kit according to the manufacturer's instructions.
-
Normalize the insulin secretion to the number of islets per well.
Mandatory Visualization
Caption: Experimental workflow for assessing this compound's effect on GSIS.
Caption: M1 muscarinic receptor signaling pathway in pancreatic β-cells.
Application Notes and Protocols for In Vivo Administration of VU0071063 in Mouse Models of Congenital Hyperinsulinism
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vivo use of VU0071063, a potent and selective opener of the Kir6.2/SUR1 ATP-sensitive potassium (KATP) channel, in mouse models of congenital hyperinsulinism (CHI). While direct in vivo studies of this compound in CHI mouse models are not yet published, this document synthesizes available pharmacokinetic and pharmacodynamic data from studies in wild-type mice to propose a detailed experimental protocol.
Caution: One study has suggested that this compound may have detrimental effects on mitochondria, raising concerns about its suitability for human use without structural modification. Researchers should consider these potential off-target effects in their experimental design and interpretation.
Overview of this compound
This compound is a novel KATP channel opener that has demonstrated greater potency and specificity for the pancreatic β-cell Kir6.2/SUR1 channel subtype compared to the current standard-of-care, diazoxide.[1] In preclinical studies, administration of this compound has been shown to inhibit glucose-stimulated insulin secretion in mice, making it a valuable research tool for investigating the therapeutic potential of KATP channel activation in conditions of insulin hypersecretion like congenital hyperinsulinism.[1]
Mouse Models of Congenital Hyperinsulinism
The most relevant mouse model for studying KATP channel-related CHI is the SUR1 knockout (Sur1-/-) mouse . These mice lack functional KATP channels in their pancreatic β-cells, which leads to spontaneous calcium action potentials, mimicking the cellular phenotype of human CHI.[2] However, it is important to note that Sur1-/- mice do not always exhibit the severe, persistent hypoglycemia seen in human patients and may be normoglycemic unless stressed.[2] Their islets show a lack of first-phase insulin secretion and an attenuated second-phase response to glucose.[2]
In Vivo Dosage and Administration of this compound
The following dosage and administration details are based on a study that evaluated the pharmacokinetics and pharmacodynamics of this compound in wild-type C57BL/6J mice.
Quantitative Data Summary
| Parameter | Value | Reference |
| Compound | This compound | |
| Animal Model | Wild-type C57BL/6J mice | |
| Dosage Range | 30 mg/kg and 100 mg/kg | |
| Administration Route | Intraperitoneal (IP) injection | |
| Vehicle Formulation | 10% DMSO, 10% Tween 80, 80% sterile saline |
Experimental Protocols
-
Dissolve the required amount of this compound in 100% DMSO to create a stock solution.
-
For the final injection volume, prepare a vehicle solution of 10% Tween 80 in sterile saline.
-
Add the this compound stock solution to the vehicle to achieve the final desired concentration and a final vehicle composition of 10% DMSO, 10% Tween 80, and 80% saline.
-
Vortex the solution thoroughly to ensure complete dissolution.
-
Animal Restraint: Gently restrain the mouse, ensuring a firm but not restrictive grip. The "three-fingers" restraint method is recommended.
-
Injection Site: Identify the lower right quadrant of the abdomen to avoid puncturing the cecum, bladder, or other vital organs.
-
Injection: Using a 25-30 gauge needle, insert the needle at a 30-40° angle with the bevel facing up. Aspirate briefly to ensure no fluid or blood is drawn back, then slowly inject the this compound solution.
-
Post-injection Monitoring: Return the mouse to its cage and monitor for any signs of distress or adverse reactions.
Assessing the Efficacy of this compound In Vivo
To evaluate the effect of this compound on insulin secretion and glucose homeostasis in a CHI mouse model, the following experimental protocols are recommended.
Glucose-Stimulated Insulin Secretion (GSIS) Assay
This assay measures the ability of the pancreatic β-cells to secrete insulin in response to a glucose challenge.
-
Fasting: Fast the mice for 5-6 hours with free access to water.
-
Baseline Blood Sample: Collect a small blood sample from the tail vein to measure basal glucose and insulin levels.
-
This compound Administration: Administer this compound or vehicle via IP injection.
-
Waiting Period: Wait for a predetermined time (e.g., 30 minutes) to allow for drug absorption and distribution.
-
Glucose Challenge: Administer a glucose bolus (e.g., 2 g/kg body weight) via IP injection.
-
Blood Sampling: Collect blood samples at various time points post-glucose injection (e.g., 2, 5, 15, 30, and 60 minutes) to measure insulin and glucose levels.
Glucose Tolerance Test (GTT)
This test assesses the overall ability of the mouse to clear a glucose load from the blood.
-
Fasting: Fast the mice for 5-6 hours with free access to water.
-
Baseline Blood Glucose: Measure blood glucose from a tail vein sample.
-
This compound Administration: Administer this compound or vehicle via IP injection.
-
Waiting Period: Allow for drug absorption (e.g., 30 minutes).
-
Glucose Administration: Administer a glucose bolus (e.g., 2 g/kg body weight) via oral gavage or IP injection.
-
Blood Glucose Monitoring: Measure blood glucose levels at various time points post-glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).
Visualization of Workflows and Pathways
Experimental Workflow for In Vivo Efficacy Testing
Caption: Workflow for assessing this compound efficacy in mice.
Signaling Pathway of KATP Channel-Mediated Insulin Secretion
Caption: Mechanism of insulin secretion and this compound action.
Breeding and Genotyping SUR1 Knockout Mice
For researchers establishing a colony of Sur1-/- mice, standard breeding and genotyping protocols should be followed.
Breeding Scheme
Heterozygous (Sur1+/-) mice are typically intercrossed to generate wild-type (Sur1+/+), heterozygous (Sur1+/-), and homozygous knockout (Sur1-/-) offspring.
Genotyping Protocol
Genotyping is performed using polymerase chain reaction (PCR) on DNA extracted from ear punches or tail biopsies. Specific primers for the wild-type and knockout alleles are required.
Data Analysis and Interpretation
The primary endpoints for these studies are plasma insulin and blood glucose concentrations. Data can be analyzed by calculating the Area Under the Curve (AUC) for both the glucose and insulin response curves. A significant reduction in the insulin AUC and an increase in the glucose AUC in the this compound-treated group compared to the vehicle group would indicate efficacy.
It is crucial to compare the effects of this compound in Sur1-/- mice with its effects in wild-type littermates to confirm that the drug's action is mediated through the KATP channel and to understand the impact of the knockout on the drug's efficacy.
References
Application Notes and Protocols for VU0071063 in Patch-Clamp Electrophysiology on Brain Slices
For Researchers, Scientists, and Drug Development Professionals
Introduction
VU0071063 is a potent and selective opener of the Kir6.2/SUR1 subtype of ATP-sensitive potassium (KATP) channels.[1][2] As a brain-penetrant compound, it serves as a valuable pharmacological tool for investigating the role of these channels in neuronal function and neurological disorders.[1][2] These application notes provide detailed protocols for the use of this compound in patch-clamp electrophysiology experiments on acute brain slices, enabling researchers to probe its effects on neuronal excitability and synaptic transmission.
Mechanism of Action
This compound acts as a positive allosteric modulator of the Kir6.2/SUR1 KATP channel complex. By binding to the sulfonylurea receptor 1 (SUR1) subunit, it increases the channel's open probability. This leads to an efflux of potassium ions (K+) from the neuron, resulting in membrane hyperpolarization and a subsequent decrease in neuronal excitability. This hyperpolarizing effect makes it more difficult for the neuron to reach the threshold for action potential firing.
Quantitative Data Summary
The following tables summarize key quantitative data for the application of this compound in patch-clamp electrophysiology experiments.
Table 1: this compound Properties and Recommended Concentrations
| Parameter | Value | Reference |
| Molecular Weight | 382.46 g/mol | PubChem |
| Mechanism of Action | Potent and specific opener of Kir6.2/SUR1 KATP channels | [1] |
| Recommended Stock Solution Concentration | 10-50 mM in DMSO | General Lab Practice |
| Recommended Working Concentration (in aCSF) | 1-30 µM | (inferred) |
| Brain Penetrant | Yes |
Table 2: Typical Electrophysiological Parameters for Brain Slice Recordings
| Parameter | Typical Value/Range |
| Brain Slice Thickness | 300-400 µm |
| Recording Temperature | 30-34 °C |
| aCSF Flow Rate | 1.5-2 mL/minute |
| Patch Pipette Resistance | 3-6 MΩ |
| Seal Resistance | >1 GΩ |
| Access Resistance | <20 MΩ (monitored for stability) |
Experimental Protocols
Protocol 1: Preparation of Acute Brain Slices
This protocol describes a standard method for preparing acute brain slices suitable for patch-clamp recording.
Materials:
-
Anesthetized rodent (e.g., mouse or rat)
-
Ice-cold cutting solution (NMDG-based or sucrose-based aCSF)
-
Standard artificial cerebrospinal fluid (aCSF)
-
Vibrating microtome (vibratome)
-
Recovery chamber
-
Carbogen gas (95% O2 / 5% CO2)
Procedure:
-
Anesthetize the animal according to approved institutional protocols.
-
Rapidly decapitate the animal and dissect the brain, placing it immediately into ice-cold cutting solution saturated with carbogen.
-
Mount the brain onto the vibratome stage and prepare coronal or sagittal slices of the desired brain region at a thickness of 300-400 µm.
-
Transfer the slices to a recovery chamber containing aCSF heated to 32-34°C and continuously bubbled with carbogen. Allow slices to recover for at least 60 minutes before recording.
Protocol 2: Whole-Cell Patch-Clamp Recording from Neurons in Brain Slices
This protocol outlines the procedure for obtaining whole-cell recordings from neurons to study the effects of this compound.
Materials:
-
Prepared brain slices in a recording chamber
-
Patch-clamp rig with microscope, micromanipulator, and amplifier
-
Glass micropipettes (borosilicate glass)
-
Intracellular pipette solution
-
This compound stock solution (in DMSO)
-
Perfusion system with standard aCSF
Procedure:
-
Transfer a brain slice to the recording chamber on the microscope stage, continuously perfused with carbogenated aCSF at 30-32°C.
-
Pull glass micropipettes to a resistance of 3-6 MΩ and fill with the appropriate intracellular solution.
-
Under visual guidance, approach a target neuron in the brain slice with the patch pipette while applying positive pressure.
-
Once a dimple is observed on the cell membrane, release the positive pressure to form a high-resistance (GΩ) seal.
-
Apply gentle suction to rupture the membrane and establish a whole-cell configuration.
-
Record baseline neuronal activity (e.g., resting membrane potential, input resistance, and firing properties in response to current injections).
-
Prepare the desired concentration of this compound by diluting the stock solution into the recording aCSF.
-
Switch the perfusion to the aCSF containing this compound and record the changes in neuronal properties.
-
To determine the reversibility of the effect, switch the perfusion back to the standard aCSF (washout).
Table 3: Example Artificial Cerebrospinal Fluid (aCSF) and Intracellular Solution Recipes
| aCSF Component | Concentration (mM) | Intracellular Solution Component | Concentration (mM) |
| NaCl | 125 | K-Gluconate | 130 |
| KCl | 2.5 | KCl | 4 |
| NaH2PO4 | 1.25 | HEPES | 10 |
| MgSO4 | 1.2 | EGTA | 0.3 |
| CaCl2 | 2 | Mg-ATP | 4 |
| NaHCO3 | 25 | Na-GTP | 0.3 |
| Glucose | 10 | Phosphocreatine | 10 |
Visualizations
Caption: Signaling pathway of this compound in neurons.
References
VU0071063 concentration for in vitro cell culture experiments (e.g., 5 µM, 30 µM)
For Researchers, Scientists, and Drug Development Professionals
Introduction
VU0071063 is a potent and selective opener of the ATP-sensitive potassium (KATP) channel subtype Kir6.2/SUR1.[1][2] These channels are predominantly expressed in pancreatic β-cells and specific neurons in the brain, where they play a crucial role in coupling cellular metabolism to electrical excitability. In pancreatic β-cells, the closure of KATP channels in response to increased intracellular ATP/ADP ratio leads to membrane depolarization, calcium influx, and subsequent insulin secretion. This compound, by opening these channels, causes membrane hyperpolarization, which in turn inhibits glucose-stimulated insulin secretion. This makes it a valuable tool for studying β-cell physiology, insulin secretion mechanisms, and for investigating the therapeutic potential of KATP channel modulation in conditions like hyperinsulinism.
Mechanism of Action
This compound acts as a positive allosteric modulator of the Kir6.2/SUR1 channel complex. It binds to the sulfonylurea receptor 1 (SUR1) subunit, which is the regulatory component of the channel. This binding event promotes a conformational change in the channel complex that favors the open state of the Kir6.2 pore-forming subunit. The opening of the channel allows for the efflux of potassium ions (K+) down their electrochemical gradient, leading to hyperpolarization of the cell membrane. This hyperpolarization moves the membrane potential further away from the threshold required to activate voltage-dependent calcium channels (VDCCs). Consequently, calcium influx is reduced, leading to a decrease in intracellular calcium concentration and inhibition of downstream cellular processes such as insulin exocytosis.
Application Notes
This compound is utilized in a variety of in vitro cell culture experiments to investigate the role of Kir6.2/SUR1 channels in cellular function. The optimal concentration of this compound can vary depending on the cell type, the specific assay being performed, and the desired level of channel activation. It is recommended to perform a dose-response curve to determine the optimal concentration for each specific experimental setup.
Quantitative Data Summary
The following table summarizes the effective concentrations of this compound reported in various in vitro studies:
| Cell Type | Assay | Concentration Range | Effective Concentration (EC50/IC50) | Reference |
| HEK293 cells expressing Kir6.2/SUR1 | Thallium flux assay | Not specified | EC50: 7 µM | [1] |
| HEK293 cells expressing Kir6.2/SUR1 | Electrophysiology (whole-cell patch clamp) | 1 µM - 50 µM | Maximal activation at 50 µM | [1] |
| Mouse pancreatic β-cells | Calcium imaging | Not specified | Inhibition of glucose-stimulated Ca2+ influx | [1] |
| Mouse pancreatic islets | Insulin secretion assay | Not specified | Inhibition of glucose-stimulated insulin secretion | |
| Human and Mouse Islet Cell Clusters | Calcium imaging | 30 µM | Lowered cytosolic Ca2+ concentration | |
| T-REx-HEK293-Kir6.2/SUR1 cells | Thallium flux assay | Up to 30 µM | Dose-dependent activation |
Experimental Protocols
Protocol 1: In Vitro Glucose-Stimulated Insulin Secretion (GSIS) Assay
This protocol describes a method to assess the effect of this compound on glucose-stimulated insulin secretion from pancreatic β-cell lines (e.g., INS-1, MIN6) or isolated pancreatic islets.
Materials:
-
Pancreatic β-cells (e.g., INS-1, MIN6) or isolated rodent/human islets
-
Cell culture medium (e.g., RPMI-1640) supplemented with 10% FBS, penicillin/streptomycin
-
Krebs-Ringer Bicarbonate (KRB) buffer supplemented with 0.1% BSA, containing low glucose (e.g., 2.8 mM)
-
KRB buffer supplemented with 0.1% BSA, containing high glucose (e.g., 16.7 mM)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Insulin ELISA kit
-
24-well cell culture plates
Procedure:
-
Cell Seeding: Seed pancreatic β-cells in a 24-well plate at a density that allows them to reach 80-90% confluency on the day of the assay. For isolated islets, use an appropriate number of size-matched islets per well.
-
Pre-incubation:
-
Gently wash the cells twice with KRB buffer containing low glucose.
-
Pre-incubate the cells in KRB buffer with low glucose for 1-2 hours at 37°C to allow them to reach a basal state of insulin secretion.
-
-
Treatment:
-
Prepare KRB buffer with low glucose and KRB buffer with high glucose, each containing the desired concentrations of this compound or vehicle (DMSO). It is recommended to test a range of this compound concentrations (e.g., 1 µM, 5 µM, 10 µM, 30 µM).
-
Aspirate the pre-incubation buffer and add the treatment buffers to the respective wells.
-
Incubate the plate at 37°C for 1-2 hours.
-
-
Sample Collection:
-
After incubation, carefully collect the supernatant from each well.
-
Centrifuge the supernatant to remove any cellular debris.
-
-
Insulin Measurement:
-
Measure the insulin concentration in the supernatant using an insulin ELISA kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the insulin secretion to the total protein content or DNA content of the cells in each well.
-
Compare the insulin secretion in the this compound-treated groups to the vehicle-treated control groups under both low and high glucose conditions.
-
Protocol 2: Intracellular Calcium Imaging Assay
This protocol describes a method to measure changes in intracellular calcium concentration in response to this compound using a fluorescent calcium indicator like Fluo-4 AM.
Materials:
-
Cells of interest cultured on glass-bottom dishes or plates
-
Fluo-4 AM calcium indicator dye
-
Pluronic F-127 (optional, to aid dye loading)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable imaging buffer
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Stimulus solution (e.g., high potassium solution or a relevant agonist)
-
Fluorescence microscope with a calcium imaging setup
Procedure:
-
Dye Loading:
-
Prepare a Fluo-4 AM loading solution in HBSS. A typical final concentration is 1-5 µM Fluo-4 AM. Pluronic F-127 (0.02%) can be included to improve dye solubility and cell loading.
-
Remove the culture medium from the cells and wash once with HBSS.
-
Add the Fluo-4 AM loading solution to the cells and incubate for 30-60 minutes at 37°C in the dark.
-
-
De-esterification:
-
Wash the cells twice with HBSS to remove excess dye.
-
Incubate the cells in fresh HBSS for an additional 30 minutes at room temperature in the dark to allow for complete de-esterification of the dye by intracellular esterases.
-
-
Imaging:
-
Place the dish/plate on the fluorescence microscope stage.
-
Acquire a baseline fluorescence signal (Excitation ~494 nm, Emission ~516 nm).
-
-
Treatment and Stimulation:
-
Add the desired concentration of this compound to the imaging buffer and record the fluorescence change to observe the effect on basal calcium levels.
-
After a stable baseline is re-established, apply a stimulus (e.g., high potassium solution to depolarize the cells and open voltage-gated calcium channels) and record the subsequent calcium response.
-
-
Data Analysis:
-
Analyze the fluorescence intensity changes over time. The data is often expressed as a ratio of fluorescence relative to the baseline fluorescence (F/F0) or as a change in fluorescence (ΔF).
-
Compare the calcium responses in the presence and absence of this compound.
-
Visualizations
Caption: Kir6.2/SUR1 signaling pathway modulation by this compound.
Caption: Experimental workflow for a Glucose-Stimulated Insulin Secretion (GSIS) assay.
References
Application Notes and Protocols for Testing VU0071063 Efficacy in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
VU0071063 is a potent and selective opener of the Kir6.2/SUR1 subtype of ATP-sensitive potassium (KATP) channels.[1] These channels are predominantly expressed in pancreatic β-cells and play a crucial role in regulating glucose-stimulated insulin secretion.[1] Dysregulation of KATP channel activity is implicated in disorders such as congenital hyperinsulinism (CHI), a rare genetic disease characterized by excessive insulin secretion and persistent hypoglycemia.[2][3] this compound offers a valuable pharmacological tool for investigating the therapeutic potential of Kir6.2/SUR1 activation in preclinical animal models of hyperinsulinism.
These application notes provide a comprehensive guide for researchers on the use of animal models to test the efficacy of this compound. Detailed protocols for key in vivo experiments are provided, along with data presentation guidelines and visualizations of relevant pathways and workflows.
Mechanism of Action and Signaling Pathway
This compound acts as a positive allosteric modulator of the Kir6.2/SUR1 KATP channel. By binding to the sulfonylurea receptor 1 (SUR1) subunit, it increases the channel's open probability. This leads to an efflux of potassium ions (K+) from the pancreatic β-cell, causing hyperpolarization of the cell membrane. Membrane hyperpolarization prevents the opening of voltage-gated calcium channels (Ca2+), thereby inhibiting the influx of calcium that is necessary to trigger the exocytosis of insulin-containing granules. The net effect is a reduction in glucose-stimulated insulin secretion.[1]
Animal Models
The most relevant animal model for studying the efficacy of this compound in the context of congenital hyperinsulinism is the SUR1 knockout (SUR1-/-) mouse . These mice lack functional KATP channels in their pancreatic β-cells, leading to a phenotype that mimics certain aspects of the human disease, including dysregulated insulin secretion. While these mice do not exhibit the severe, persistent hypoglycemia seen in human patients, they are a valuable tool for studying KATP channel-independent mechanisms and for testing the effects of compounds that target insulin secretion pathways.
In Vivo Efficacy Studies: Quantitative Data Summary
The primary in vivo effect of this compound is the inhibition of glucose-stimulated insulin secretion and a consequent lowering of blood glucose levels.
| Parameter | Animal Model | Treatment | Dosage | Route of Administration | Outcome | Reference |
| Plasma Glucose | C57BL/6J Mice | This compound | 30 mg/kg | Intraperitoneal (IP) | Significantly lowered blood glucose levels during an oral glucose tolerance test (OGTT). | |
| Plasma Insulin | C57BL/6J Mice | This compound | 30 mg/kg | Intraperitoneal (IP) | Significantly inhibited glucose-stimulated insulin secretion. |
Experimental Protocols
Oral Glucose Tolerance Test (OGTT)
The OGTT is a standard method to assess glucose metabolism and the effect of a compound on glucose clearance.
Materials:
-
This compound
-
Vehicle (e.g., 10% DMSO, 10% Tween-80, 80% Saline)
-
D-Glucose solution (20% w/v in sterile water)
-
Glucometer and test strips
-
Micro-hematocrit tubes (heparinized)
-
Centrifuge
-
Pipettes and tips
-
Animal scale
-
Oral gavage needles
-
Syringes and needles for IP injection
Procedure:
-
Animal Preparation: House mice individually and fast for 6 hours with free access to water.
-
Baseline Measurement: Weigh each mouse and record the weight. Collect a baseline blood sample (t=0) from the tail vein to measure blood glucose using a glucometer. For insulin measurement, collect a small volume of blood into a heparinized micro-hematocrit tube.
-
Compound Administration: Administer this compound (e.g., 30 mg/kg) or vehicle via intraperitoneal (IP) injection.
-
Waiting Period: Allow a 30-minute absorption period.
-
Glucose Challenge: Administer a 20% D-glucose solution (2 g/kg body weight) via oral gavage.
-
Blood Sampling: Collect blood samples from the tail vein at 15, 30, 60, 90, and 120 minutes post-glucose administration for blood glucose measurement. Additional blood samples for insulin analysis can be collected at these time points.
-
Sample Processing: Centrifuge the blood samples collected for insulin analysis to separate the plasma. Store plasma samples at -80°C until analysis.
-
Data Analysis: Plot the blood glucose concentration over time. Calculate the area under the curve (AUC) for glucose to quantify the overall glucose excursion. Analyze plasma insulin levels using a commercially available ELISA kit.
In Vivo Insulin Secretion Assay
This assay directly measures the effect of this compound on the insulin secretory response to a glucose challenge.
Materials:
-
This compound
-
Vehicle
-
D-Glucose solution (50% w/v in sterile saline)
-
Anesthesia (e.g., isoflurane)
-
Surgical tools
-
Catheters (for jugular vein cannulation, if performing dynamic sampling)
-
Blood collection tubes (with EDTA)
-
Centrifuge
-
Insulin ELISA kit
Procedure:
-
Animal Preparation: Fast mice for 6 hours with free access to water. For dynamic blood sampling, mice should be surgically implanted with a jugular vein catheter and allowed to recover for several days before the experiment.
-
Baseline Sampling: Anesthetize the mouse (if not using a catheter) and collect a baseline blood sample (t=0) via retro-orbital bleeding or from the tail vein.
-
Compound Administration: Administer this compound or vehicle via IP injection.
-
Waiting Period: Allow a 30-minute absorption period.
-
Glucose Stimulation: Administer a bolus of 50% D-glucose solution (1 g/kg body weight) via IP injection.
-
Blood Collection: Collect blood samples at 2, 5, 15, and 30 minutes post-glucose injection.
-
Sample Processing: Immediately place blood samples on ice, then centrifuge to separate plasma. Store plasma at -80°C.
-
Insulin Measurement: Quantify plasma insulin concentrations using a sensitive and specific mouse insulin ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Plot the plasma insulin concentration over time to visualize the insulin secretion profile. Compare the insulin response between the this compound-treated and vehicle-treated groups.
Pharmacokinetics
A study on the pharmacokinetics of this compound in mice following a single intraperitoneal injection of 10 mg/kg revealed the following parameters:
| Parameter | Value |
| Tmax (Time to maximum concentration) | 0.25 hours |
| Cmax (Maximum concentration) | 2.8 µM |
| AUC (Area under the curve) | 4.1 µM*h |
| t1/2 (Half-life) | 1.2 hours |
Data from Raphemot et al., JPET, 2019.
These pharmacokinetic properties indicate that this compound is rapidly absorbed and has a relatively short half-life in mice, which should be considered when designing the time course of in vivo experiments.
Conclusion
This compound is a valuable research tool for studying the role of Kir6.2/SUR1 KATP channels in health and disease. The protocols outlined in these application notes provide a framework for conducting in vivo efficacy studies in relevant animal models. By carefully designing and executing these experiments, researchers can further elucidate the therapeutic potential of activating KATP channels for conditions such as congenital hyperinsulinism.
References
- 1. Structure-Activity Relationships, Pharmacokinetics, and Pharmacodynamics of the Kir6.2/SUR1-Specific Channel Opener this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Congenital Hyperinsulinism: Diagnosis and Treatment Update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Possible New Strategies for the Treatment of Congenital Hyperinsulinism [frontiersin.org]
Application Notes and Protocols: VU0071063 as a Modulator of Insulin Secretion Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
VU0071063 is a potent and selective opener of the ATP-sensitive potassium (KATP) channels composed of the Kir6.2 and SUR1 subunits, which are critical regulators of glucose-stimulated insulin secretion (GSIS) in pancreatic β-cells.[1] Unlike compounds that stimulate insulin release, this compound acts as an inhibitor of this process. By opening KATP channels, it causes hyperpolarization of the β-cell membrane, which in turn prevents the influx of calcium that is necessary for insulin vesicle exocytosis.[1] This makes this compound a valuable research tool for studying the intricate mechanisms of insulin secretion and for investigating the therapeutic potential of Kir6.2/SUR1 channel modulation.
In contrast, the metabotropic glutamate receptor 5 (mGluR5) has been identified as a positive regulator of insulin secretion. Activation of mGluR5 in pancreatic β-cells is necessary for an optimal insulin response to glucose.[2] The study of both this compound and mGluR5 modulators provides a comprehensive approach to dissecting the signaling pathways that govern insulin release.
Data Presentation
The following table summarizes the key characteristics and effects of this compound on pancreatic β-cell function.
| Parameter | Observation | Reference |
| Target | Kir6.2/SUR1 ATP-sensitive potassium (KATP) channel | [1] |
| Mechanism of Action | Channel opener, leading to membrane hyperpolarization | [1] |
| Effect on Insulin Secretion | Inhibition of glucose-stimulated insulin secretion | |
| Potency | More potent than diazoxide | |
| Selectivity | Specific for Kir6.2/SUR1 over Kir6.1/SUR2B vascular KATP channels | |
| In Vivo Effect | Inhibits glucose-lowering in mice |
Signaling Pathways
The signaling pathways involved in the regulation of insulin secretion are complex. Below are diagrams illustrating the inhibitory action of this compound and the stimulatory effect of mGluR5 activation.
Caption: Inhibitory pathway of this compound on insulin secretion.
Caption: Stimulatory pathway of mGluR5 on insulin secretion.
Experimental Protocols
Protocol 1: In Vitro Glucose-Stimulated Insulin Secretion (GSIS) Assay to Evaluate this compound Inhibition
Objective: To determine the inhibitory effect of this compound on glucose-stimulated insulin secretion from pancreatic β-cell lines (e.g., INS-1E, MIN6) or isolated islets.
Materials:
-
Pancreatic β-cell line (INS-1E or MIN6) or isolated rodent/human islets
-
Culture medium (e.g., RPMI-1640) supplemented with 10% FBS, 1% penicillin-streptomycin, 10 mM HEPES, 2 mM L-glutamine, 1 mM sodium pyruvate, and 50 µM β-mercaptoethanol
-
Krebs-Ringer Bicarbonate Buffer (KRBH) containing: 115 mM NaCl, 4.7 mM KCl, 2.56 mM CaCl2, 1.2 mM KH2PO4, 1.2 mM MgSO4, 20 mM HEPES, 25 mM NaHCO3, and 0.1% BSA, pH 7.4
-
Low glucose KRBH (2.8 mM glucose)
-
High glucose KRBH (16.7 mM glucose)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Insulin ELISA kit
Procedure:
-
Cell Culture: Culture β-cells to 80-90% confluency in a 24-well plate. For islets, use 10-15 size-matched islets per condition.
-
Pre-incubation: Gently wash the cells/islets twice with PBS. Pre-incubate in low glucose KRBH for 1-2 hours at 37°C to allow basal insulin secretion to stabilize.
-
Treatment: Remove the pre-incubation buffer. Add low glucose KRBH (basal control) or high glucose KRBH to the respective wells. For the treatment groups, add high glucose KRBH containing the desired final concentrations of this compound (e.g., 1, 10, 100 nM, 1 µM). Include a vehicle control (DMSO) in the high glucose condition.
-
Incubation: Incubate the plate at 37°C for 1-2 hours.
-
Sample Collection: Collect the supernatant from each well. Centrifuge to remove any cellular debris.
-
Insulin Measurement: Measure the insulin concentration in the supernatant using an insulin ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Normalize the insulin secretion to the total protein content or DNA content of the cells in each well. Express the results as a fold change relative to the basal (low glucose) condition or as a percentage of the high glucose control.
Caption: Workflow for the in vitro GSIS assay with this compound.
Protocol 2: Assessment of β-Cell Membrane Potential using a Fluorescent Dye
Objective: To visualize the hyperpolarizing effect of this compound on the pancreatic β-cell membrane.
Materials:
-
Pancreatic β-cells cultured on glass-bottom dishes
-
Membrane potential-sensitive fluorescent dye (e.g., DiSC3(5) or a ratiometric dye)
-
KRBH with varying glucose concentrations (2.8 mM and 16.7 mM)
-
This compound stock solution
-
Fluorescence microscope with live-cell imaging capabilities
Procedure:
-
Cell Preparation: Seed β-cells on glass-bottom dishes and allow them to adhere and grow.
-
Dye Loading: Wash the cells with low glucose KRBH and then incubate with the membrane potential-sensitive dye according to the manufacturer's protocol.
-
Baseline Imaging: Acquire baseline fluorescence images of the cells in low glucose KRBH.
-
Glucose Stimulation: Perfuse the cells with high glucose KRBH and record the change in fluorescence, which should indicate membrane depolarization.
-
This compound Treatment: While maintaining the high glucose condition, add this compound at the desired concentration and continue to record the fluorescence. A decrease in fluorescence (for DiSC3(5)) or a change in the ratio (for ratiometric dyes) indicates hyperpolarization.
-
Data Analysis: Quantify the fluorescence intensity or ratio over time for individual cells or regions of interest. Plot the changes in fluorescence to visualize the effects of glucose and this compound on membrane potential.
Conclusion
This compound is a specific and potent inhibitor of insulin secretion that acts by opening KATP channels in pancreatic β-cells. Its utility as a research tool lies in its ability to dissect the molecular events downstream of KATP channel activity and to study the consequences of β-cell hyperpolarization. When used in conjunction with activators of insulin secretion, such as mGluR5 agonists, this compound can help to elucidate the complex interplay of signaling pathways that fine-tune insulin release. These application notes provide a framework for researchers to effectively utilize this compound in their studies of pancreatic β-cell physiology and pathophysiology.
References
Application Notes and Protocols for the Preparation of VU0071063 Stock Solution in DMSO
Audience: Researchers, scientists, and drug development professionals.
Introduction:
VU0071063 is a selective activator of the SUR1/Kir6.2 potassium channels, which are ATP-sensitive potassium (KATP) channels crucial for regulating insulin secretion from pancreatic β-cells.[1][2] By activating these channels, this compound causes hyperpolarization of the β-cell membrane, which in turn inhibits voltage-dependent calcium channel activation and reduces insulin secretion.[1][3] Its brain-penetrant nature and favorable pharmacokinetic properties make it a valuable tool for in vivo and in vitro studies investigating the therapeutic potential of Kir6.2/SUR1 activation in conditions like hyperinsulinism.[1] Proper preparation of stock solutions is critical for obtaining accurate and reproducible experimental results. Dimethyl sulfoxide (DMSO) is the recommended solvent for this compound due to the compound's insolubility in water.
Physicochemical and Handling Data
This table summarizes the key quantitative data for this compound and its stock solution.
| Property | Value | Notes |
| Molecular Weight (M.W.) | 326.39 g/mol (or 326.4 g/mol ) | Use the batch-specific molecular weight from the Certificate of Analysis for the most accurate calculations. |
| Appearance | Solid powder | Visual confirmation. |
| Purity | ≥98% (HPLC) | High purity is essential for reliable experimental outcomes. |
| Solubility in DMSO | Up to 63 mg/mL (193.02 mM) | A lower solubility of 1.63 mg/mL (5 mM) has also been reported. Using fresh, anhydrous DMSO is crucial as absorbed moisture can reduce solubility. |
| Recommended Stock Conc. | 10 mM | A 10 mM stock is a standard concentration that is well within the reported solubility limits and convenient for serial dilutions. |
| Storage (Solid Form) | -20°C, protected from light | Long-term storage as a powder is recommended for stability. A shelf life of 3 years at -20°C has been reported for the powder form. |
| Storage (Stock Solution) | -20°C or -80°C in aliquots | Aliquoting is critical to avoid repeated freeze-thaw cycles. Stored properly, the solution can be stable for 1 month at -20°C or 1 year at -80°C. |
| Final DMSO in Assay | <0.5% (v/v) | High concentrations of DMSO can be toxic to cells or interfere with assays. A concentration of <0.1% is often preferred. A DMSO control should be included in experiments. |
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution
This protocol provides a detailed methodology for preparing a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous/spectroscopic grade Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes (e.g., 1.5 mL)
-
Sterile pipette and tips
-
Vortex mixer
-
Personal Protective Equipment (PPE): safety glasses, gloves, lab coat
Calculation:
To prepare a 10 mM stock solution, the required mass of this compound is calculated using the following formula:
Mass (mg) = Desired Concentration (mM) x Volume (mL) x Molecular Weight ( g/mol )
Example for 1 mL of a 10 mM stock solution (using M.W. = 326.39 g/mol ):
Mass (mg) = 10 mmol/L * (1/1000 L) * 326.39 g/mol * 1000 mg/g = 3.26 mg
Procedure:
-
Preparation: Don appropriate PPE. Ensure the workspace is clean. Allow the this compound vial to equilibrate to room temperature before opening to prevent condensation.
-
Weighing: Tare a sterile 1.5 mL microcentrifuge tube on the analytical balance. Carefully weigh out the calculated mass (e.g., 3.26 mg) of this compound powder into the tube.
-
Dissolution: Add the calculated volume of high-purity DMSO (e.g., 1 mL for a 10 mM solution from 3.26 mg) to the microcentrifuge tube containing the powder.
-
Mixing: Close the tube tightly and vortex for 1-2 minutes until the solid is completely dissolved. Visually inspect the solution against a light source to ensure no particulates are present. Gentle warming (e.g., in a 37°C water bath) can be used to aid dissolution if necessary, but check for any temperature sensitivity of the compound.
-
Aliquoting: To prevent degradation from repeated freeze-thaw cycles, dispense the stock solution into smaller, single-use working aliquots (e.g., 10-20 µL) in sterile, clearly labeled microcentrifuge tubes.
-
Labeling: Clearly label each aliquot with the compound name (this compound), concentration (10 mM), solvent (DMSO), and the date of preparation.
-
Storage: Store the aliquots upright in a freezer at -20°C or -80°C, protected from light.
Diagrams
Experimental Workflow for Stock Solution Preparation
Caption: Workflow for preparing this compound stock solution.
Signaling Pathway of this compound in Pancreatic β-Cells
Caption: Mechanism of this compound action in β-cells.
References
Application Notes and Protocols for VU0071063 in the Study of Neuronal Excitability
For Researchers, Scientists, and Drug Development Professionals
Introduction
VU0071063 is a potent and selective opener of the Kir6.2/SUR1 subtype of ATP-sensitive potassium (KATP) channels. These channels are crucial metabolic sensors that couple the energetic state of a cell to its electrical excitability. In the central nervous system, Kir6.2/SUR1 channels are expressed in various neuronal populations and are implicated in processes such as glucose sensing, neuroprotection, and the regulation of neuronal firing. The brain-penetrant nature of this compound makes it a valuable pharmacological tool for investigating the physiological and pathophysiological roles of these channels in neuronal function. These application notes provide an overview of this compound and detailed protocols for its use in studying neuronal excitability.
Mechanism of Action
This compound acts as a positive allosteric modulator of the Kir6.2/SUR1 channel complex. By binding to the sulfonylurea receptor 1 (SUR1) subunit, it increases the channel's open probability. This leads to an efflux of potassium ions (K+) from the neuron, resulting in hyperpolarization of the cell membrane. This hyperpolarization moves the membrane potential further from the threshold for action potential firing, thereby reducing neuronal excitability. This mechanism is crucial for understanding how metabolic states can influence neuronal activity and for exploring therapeutic strategies targeting this pathway.
Data Presentation
The following table summarizes the key quantitative data for this compound and related KATP channel modulators.
| Compound | Target | Action | Potency (EC50/IC50) | Effect on Neuronal Excitability | Reference |
| This compound | Kir6.2/SUR1 | Opener | Not explicitly stated for neuronal effects | Expected to cause hyperpolarization and reduce firing | [1] |
| Diazoxide | KATP Channels | Opener | Induces hyperpolarization at 30 µM and 200 µM | Hyperpolarizes membrane and abolishes spontaneous action potentials | [1] |
| NN414 | Kir6.2/SUR1 | Opener | More potent than diazoxide | Reduces neuronal activity (inferred) | |
| Glibenclamide | KATP Channels | Blocker | Potent blocker (nM range) | Can reverse the effects of KATP openers | [1] |
Signaling Pathway
The diagram below illustrates the signaling pathway through which this compound modulates neuronal excitability.
Caption: Signaling pathway of this compound in a neuron.
Experimental Protocols
Detailed methodologies for key experiments to characterize the effects of this compound on neuronal excitability are provided below.
Protocol 1: Whole-Cell Patch-Clamp Electrophysiology in Brain Slices
This protocol is designed to measure the direct effects of this compound on neuronal membrane potential and firing properties.
1. Brain Slice Preparation:
-
Anesthetize a rodent (e.g., mouse or rat) in accordance with institutional animal care and use committee guidelines.
-
Perfuse transcardially with ice-cold, oxygenated (95% O2 / 5% CO2) slicing solution.
-
Rapidly dissect the brain and prepare 300-400 µm thick coronal or sagittal slices containing the region of interest (e.g., hippocampus, hypothalamus) using a vibratome in ice-cold slicing solution.
-
Transfer slices to a holding chamber with artificial cerebrospinal fluid (aCSF) and allow to recover at 32-34°C for 30 minutes, then at room temperature for at least 1 hour before recording.
Slicing Solution (in mM): 87 NaCl, 2.5 KCl, 1.25 NaH2PO4, 25 NaHCO3, 75 sucrose, 25 glucose, 0.5 CaCl2, 7 MgCl2.
aCSF (in mM): 125 NaCl, 2.5 KCl, 1.25 NaH2PO4, 25 NaHCO3, 10 glucose, 2 CaCl2, 1 MgCl2.
2. Recording Setup:
-
Transfer a slice to the recording chamber on an upright microscope and continuously perfuse with oxygenated aCSF at 2-3 ml/min.
-
Visualize neurons using differential interference contrast (DIC) optics.
-
Use borosilicate glass pipettes (3-6 MΩ) filled with intracellular solution.
Intracellular Solution (in mM): 135 K-gluconate, 10 KCl, 10 HEPES, 0.2 EGTA, 4 Mg-ATP, 0.3 Na-GTP, 10 phosphocreatine. Adjust pH to 7.3 with KOH.
3. Data Acquisition:
-
Obtain a gigaseal (>1 GΩ) on a healthy neuron and establish the whole-cell configuration.
-
In current-clamp mode, record the resting membrane potential.
-
Apply a series of hyperpolarizing and depolarizing current steps to elicit voltage responses and action potentials to establish a baseline input-output relationship.
-
Bath-apply this compound at desired concentrations (e.g., 1-30 µM).
-
Record changes in resting membrane potential and repeat the current injection protocol to assess changes in neuronal excitability.
-
A KATP channel blocker like glibenclamide (e.g., 10 µM) can be co-applied to confirm the specificity of this compound's effects.
Protocol 2: Perforated Patch-Clamp Electrophysiology
This technique is used to preserve the endogenous intracellular milieu, which is crucial for studying KATP channels that are sensitive to intracellular ATP levels.
1. Slice and Recording Preparation:
-
Follow the same procedure as for whole-cell patch-clamp.
2. Perforated Patch Intracellular Solution:
-
Prepare the intracellular solution as above and add a perforating agent such as gramicidin (50-100 µg/ml) or amphotericin B (240 µg/ml).
3. Data Acquisition:
-
After obtaining a gigaseal, monitor the access resistance until it stabilizes (typically 15-45 minutes), indicating successful membrane perforation.
-
Proceed with current-clamp recordings as described in the whole-cell protocol.
Protocol 3: Calcium Imaging
This protocol assesses the indirect effects of this compound on neuronal activity by measuring changes in intracellular calcium concentration ([Ca2+]i), a proxy for neuronal firing.
1. Cell Preparation:
-
Use either primary neuronal cultures or acute brain slices.
-
For cultures, plate neurons on glass-bottom dishes. For slices, follow the preparation protocol above.
2. Dye Loading:
-
Incubate cells or slices with a calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM) in aCSF for 30-60 minutes at 37°C.
3. Imaging:
-
Place the preparation on an inverted or upright microscope equipped for fluorescence imaging.
-
Acquire baseline fluorescence images.
-
To evoke activity, you can apply a depolarizing stimulus such as high extracellular potassium (e.g., 30 mM KCl) or a relevant neurotransmitter.
-
Perfuse this compound and record the change in fluorescence intensity. A decrease in the calcium signal in response to a stimulus would indicate reduced excitability.
Experimental Workflow
The following diagram outlines a typical experimental workflow for characterizing the effects of this compound on neuronal excitability.
Caption: Experimental workflow for studying this compound.
Expected Outcomes and Troubleshooting
-
Expected Outcomes: Application of this compound is expected to cause a hyperpolarization of the neuronal membrane, an increase in the rheobase (the minimum current required to fire an action potential), and a decrease in the frequency of action potential firing in response to depolarizing stimuli. In calcium imaging experiments, this compound should reduce the amplitude of stimulus-evoked calcium transients.
-
Troubleshooting:
-
No effect: Ensure the viability of the neurons or slices. Verify the concentration and stability of the this compound solution. Consider that the target neurons may not express Kir6.2/SUR1 channels.
-
Inconsistent results: KATP channel activity is highly dependent on the metabolic state of the cell. Ensure consistent and adequate oxygenation and glucose supply in the aCSF. The use of perforated patch-clamp is recommended to minimize intracellular dialysis.
-
Off-target effects: While this compound is reported to be selective, it is good practice to confirm the involvement of KATP channels by demonstrating reversal of the effect with a KATP channel blocker like glibenclamide.
-
Conclusion
This compound is a valuable tool for dissecting the role of Kir6.2/SUR1 KATP channels in regulating neuronal excitability. The protocols outlined above provide a framework for characterizing its effects at the cellular and network levels. Such studies will contribute to a better understanding of how neuronal function is coupled to cellular metabolism and may open new avenues for the development of therapeutics for neurological disorders characterized by hyperexcitability.
References
Application of VU0071063 in Seizure Models: A Proposed Investigational Framework
Disclaimer: As of late 2025, a thorough review of published scientific literature reveals no direct studies on the application of VU0071063 in established seizure or epilepsy models. The following application notes and protocols are therefore a proposed investigational framework based on the compound's known mechanism of action and its potential as a tool for epilepsy research.
Introduction
This compound is a potent, selective, and brain-penetrant opener of the Kir6.2/SUR1 subtype of ATP-sensitive potassium (KATP) channels.[1] These channels are crucial regulators of cellular excitability, linking the metabolic state of a cell to its membrane potential. In neurons, the activation of KATP channels leads to an efflux of potassium ions, resulting in hyperpolarization of the cell membrane. This hyperpolarization moves the membrane potential further from the threshold required to fire an action potential, thereby reducing neuronal excitability.
Given that seizures are characterized by excessive and synchronous neuronal firing, agents that can suppress neuronal hyperexcitability are of significant interest as potential anticonvulsants. The specific activation of Kir6.2/SUR1 channels in the brain by a molecule like this compound presents a novel therapeutic hypothesis for the control of seizures. Its high specificity for the Kir6.2/SUR1 subtype over other KATP channel isoforms may offer a more targeted approach with a potentially favorable side-effect profile compared to non-selective KATP channel openers.
Mechanism of Action in Neurons
This compound acts as a positive allosteric modulator of the Kir6.2/SUR1 channel. It binds to the sulfonylurea receptor 1 (SUR1) subunit, inducing a conformational change that increases the channel's open probability. This leads to an increased efflux of potassium (K+) ions from the neuron, down their electrochemical gradient. The loss of positive charge from the cell's interior results in membrane hyperpolarization, making the neuron less likely to fire an action potential in response to an excitatory stimulus. This reduction in neuronal excitability is the theoretical basis for its potential anticonvulsant effects.
Proposed Experimental Protocols
The following protocols describe a potential approach to evaluate the anticonvulsant efficacy of this compound using a common acute seizure model, the pentylenetetrazole (PTZ)-induced seizure model in mice.
Protocol 1: Evaluation of Anticonvulsant Activity in the Acute PTZ-Induced Seizure Model
This model is widely used for the initial screening of potential anticonvulsant drugs. PTZ is a GABA-A receptor antagonist that induces generalized seizures.
1. Materials and Reagents:
-
This compound
-
Pentylenetetrazole (PTZ)
-
Vehicle for this compound (e.g., 10% DMSO, 40% PEG400, 50% saline)
-
Normal saline (0.9% NaCl)
-
Standard anticonvulsant drug (e.g., Diazepam) as a positive control
-
Male C57BL/6 mice (8-10 weeks old)
-
Standard laboratory equipment (syringes, needles, animal balances, timers)
2. Animal Handling and Acclimatization:
-
House mice in a controlled environment (22 ± 2°C, 12-hour light/dark cycle) with ad libitum access to food and water.
-
Allow at least one week for acclimatization before the experiment.
-
Handle mice for several days prior to the experiment to reduce stress.
3. Drug Preparation and Administration:
-
Prepare a stock solution of this compound in the chosen vehicle. Prepare fresh on the day of the experiment.
-
Prepare a solution of PTZ in normal saline (e.g., 8.5 mg/mL for an 85 mg/kg dose).
-
Prepare the positive control (e.g., Diazepam) in its appropriate vehicle.
-
Administer this compound or vehicle intraperitoneally (i.p.) 30 minutes before PTZ administration.
-
Administer the positive control i.p. 30 minutes before PTZ administration.
4. Experimental Workflow:
5. Seizure Induction and Observation:
-
30 minutes after this compound/vehicle/positive control administration, administer a convulsive dose of PTZ (e.g., 85 mg/kg, subcutaneous) to each mouse.
-
Immediately after PTZ injection, place the mouse in an individual observation chamber.
-
Observe the animal continuously for 30 minutes.
-
Record the latency (in seconds) to the onset of the first myoclonic jerk and the first generalized tonic-clonic seizure.
-
Score the seizure severity using a standardized scale (e.g., Racine scale).
6. Data Collection and Analysis:
-
Primary endpoints:
-
Latency to the first generalized tonic-clonic seizure.
-
Percentage of animals protected from generalized tonic-clonic seizures.
-
-
Secondary endpoint:
-
Seizure severity score.
-
-
Analyze the data using appropriate statistical methods (e.g., one-way ANOVA followed by a post-hoc test for latency, Fisher's exact test for protection percentage).
Data Presentation
Quantitative data from such an experiment should be summarized in clear, structured tables for easy comparison between treatment groups.
Table 1: Proposed Experimental Design for this compound in the PTZ-Induced Seizure Model
| Group | Treatment | Dose (mg/kg) | Route of Administration | N (animals per group) |
| 1 | Vehicle | - | i.p. | 10 |
| 2 | This compound | 10 | i.p. | 10 |
| 3 | This compound | 30 | i.p. | 10 |
| 4 | This compound | 100 | i.p. | 10 |
| 5 | Diazepam | 5 | i.p. | 10 |
Table 2: Template for Presentation of Hypothetical Results
| Treatment Group | Latency to Tonic-Clonic Seizure (seconds, Mean ± SEM) | Seizure Severity Score (Median) | % Protection from Tonic-Clonic Seizures |
| Vehicle | |||
| This compound (10 mg/kg) | |||
| This compound (30 mg/kg) | |||
| This compound (100 mg/kg) | |||
| Diazepam (5 mg/kg) |
Future Directions
If initial studies in acute seizure models show promising results, further investigation would be warranted. This could include:
-
Chronic Epilepsy Models: Testing this compound in models of chronic epilepsy, such as the kainate or pilocarpine models, to assess its effects on spontaneous recurrent seizures.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Studies: Correlating the brain concentration of this compound with its anticonvulsant effects.
-
Safety and Tolerability: Assessing potential side effects, particularly those related to its primary mechanism of action (e.g., effects on glucose metabolism).
-
Mechanism Elucidation: Using electrophysiological techniques (e.g., patch-clamp) in brain slices to confirm the hyperpolarizing effect of this compound on neuronal activity.
By following a structured investigational plan, the potential of this compound as a novel therapeutic agent for epilepsy can be systematically evaluated.
References
Application Notes and Protocols for Neuroprotection Assays Using VU0071063
For Researchers, Scientists, and Drug Development Professionals
Introduction
VU0071063 is a potent and specific opener of the Kir6.2/SUR1 subtype of ATP-sensitive potassium (K-ATP) channels.[1] These channels are prominently expressed in various neurons throughout the brain, where they play a critical role in coupling cellular metabolism to electrical excitability.[2][3] The activation of neuronal Kir6.2/SUR1 channels leads to membrane hyperpolarization, which can reduce neuronal excitability. This mechanism is hypothesized to be neuroprotective, particularly in conditions of excessive neuronal depolarization and excitotoxicity, such as in ischemic stroke and other neurodegenerative disorders.[4][5] By opening these channels, this compound is a valuable pharmacological tool to investigate the therapeutic potential of Kir6.2/SUR1 activation in neuroprotection.
These application notes provide detailed protocols for in vitro and in vivo assays to evaluate the neuroprotective effects of this compound.
Principle of the Assay
The neuroprotective activity of this compound is predicated on its ability to open Kir6.2/SUR1 channels on neuronal membranes. In pathological conditions such as glutamate-induced excitotoxicity or cerebral ischemia, excessive glutamate receptor activation leads to a massive influx of Ca2+, triggering a cascade of neurotoxic events, including mitochondrial dysfunction, oxidative stress, and apoptosis. By activating Kir6.2/SUR1 channels, this compound facilitates K+ efflux, leading to hyperpolarization of the neuronal membrane. This hyperpolarization makes it more difficult for the neuron to reach the threshold for firing action potentials and can reduce the opening of voltage-gated calcium channels, thereby mitigating the neurotoxic cascade.
Data Presentation: Expected Quantitative Outcomes
The following table summarizes the type of quantitative data that can be expected from the described neuroprotection assays with this compound. The values presented are hypothetical and for illustrative purposes.
| Assay Type | Experimental Model | Treatment Groups | Endpoint Measured | Expected Outcome with this compound |
| In Vitro | Glutamate-Induced Excitotoxicity in Primary Cortical Neurons | Vehicle + Glutamate | Cell Viability (%) | Increased |
| This compound (10 µM) + Glutamate | Cell Viability (%) | Increased | ||
| Vehicle + Glutamate | LDH Release (% of control) | Decreased | ||
| This compound (10 µM) + Glutamate | LDH Release (% of control) | Decreased | ||
| Vehicle + Glutamate | Caspase-3 Activity (Fold Change) | Decreased | ||
| This compound (10 µM) + Glutamate | Caspase-3 Activity (Fold Change) | Decreased | ||
| In Vivo | Middle Cerebral Artery Occlusion (MCAO) in Rats | Vehicle | Infarct Volume (mm³) | Decreased |
| This compound (10 mg/kg) | Infarct Volume (mm³) | Decreased | ||
| Vehicle | Neurological Deficit Score | Improved (Lower Score) | ||
| This compound (10 mg/kg) | Neurological Deficit Score | Improved (Lower Score) |
Experimental Protocols
In Vitro Neuroprotection Assay: Glutamate-Induced Excitotoxicity
This protocol details an assay to assess the neuroprotective effect of this compound against glutamate-induced excitotoxicity in primary neuronal cultures.
Materials:
-
Primary cortical neurons (e.g., from E18 rat embryos)
-
Neurobasal medium supplemented with B27 and GlutaMAX
-
Poly-D-lysine coated 96-well plates
-
This compound
-
L-glutamic acid
-
Cell viability assay kit (e.g., MTT or PrestoBlue)
-
LDH cytotoxicity assay kit
-
Caspase-3 colorimetric assay kit
Procedure:
-
Cell Plating: Plate primary cortical neurons at a density of 1 x 10^5 cells/well in a 96-well plate and culture for 7-10 days to allow for maturation.
-
Compound Pre-treatment: Prepare a stock solution of this compound in DMSO. Dilute this compound in culture medium to final concentrations (e.g., 1, 10, 30 µM). Remove the old medium from the cells and add the medium containing this compound or vehicle (DMSO). Incubate for 1 hour at 37°C.
-
Induction of Excitotoxicity: Add L-glutamic acid to each well to a final concentration of 50 µM (the optimal concentration should be determined empirically). Do not add glutamate to the control wells.
-
Incubation: Incubate the plate for 24 hours at 37°C.
-
Assessment of Neuroprotection:
-
Cell Viability: Measure cell viability using an MTT or PrestoBlue assay according to the manufacturer's instructions.
-
LDH Release: Measure the release of lactate dehydrogenase (LDH) into the culture medium as an indicator of cell death using an LDH cytotoxicity assay kit.
-
Apoptosis: Measure caspase-3 activity in cell lysates using a colorimetric assay kit to assess apoptosis.
-
In Vivo Neuroprotection Assay: Middle Cerebral Artery Occlusion (MCAO) Model
This protocol describes an in vivo model of focal cerebral ischemia in rodents to evaluate the neuroprotective effects of this compound.
Materials:
-
Male Sprague-Dawley rats (250-300 g)
-
Anesthesia (e.g., isoflurane)
-
Surgical instruments
-
4-0 monofilament nylon suture with a rounded tip
-
This compound
-
Vehicle (e.g., 10% DMSO, 40% PEG300, 50% saline)
-
2,3,5-triphenyltetrazolium chloride (TTC)
Procedure:
-
Animal Preparation: Anesthetize the rat and maintain anesthesia throughout the surgery. Monitor body temperature and maintain it at 37°C.
-
MCAO Surgery:
-
Make a midline cervical incision and expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the distal ECA and the proximal CCA.
-
Introduce the nylon suture into the ICA through an incision in the ECA stump and advance it approximately 18-20 mm until it blocks the origin of the middle cerebral artery (MCA).
-
-
Drug Administration: Administer this compound (e.g., 10 mg/kg, intraperitoneally) or vehicle immediately after reperfusion (by withdrawing the suture after 90 minutes of occlusion).
-
Neurological Assessment: At 24 hours post-MCAO, evaluate neurological deficits using a standardized scoring system (e.g., a 5-point scale from 0 = no deficit to 4 = severe deficit).
-
Infarct Volume Measurement:
-
After the neurological assessment, euthanize the animals and perfuse the brains with cold saline.
-
Remove the brains and slice them into 2 mm coronal sections.
-
Stain the sections with 2% TTC solution for 30 minutes at 37°C. Healthy tissue will stain red, while the infarcted tissue will remain white.
-
Quantify the infarct volume using image analysis software.
-
Visualizations
Signaling Pathway of this compound-Mediated Neuroprotection
Caption: Hypothesized signaling pathway of this compound neuroprotection.
Experimental Workflow for In Vitro Neuroprotection Assay
Caption: Workflow for in vitro glutamate excitotoxicity assay.
Experimental Workflow for In Vivo MCAO Neuroprotection Assay
Caption: Workflow for in vivo MCAO neuroprotection assay.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Dynamic duo: Kir6 and SUR in KATP channel structure and function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Engineered interaction between SUR1 and Kir6.2 that enhances ATP sensitivity in KATP channels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. KATP channel therapeutics at the bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neuroprotection by KATP channels - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting VU0071063 experiments and unexpected results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with VU0071063. The information is designed to address common issues and unexpected results encountered during in vitro and in vivo experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My cells are not responding to this compound, or the response is weaker than expected. What are the possible reasons?
A1: Lack of cellular response to this compound can stem from several factors:
-
Cell Type and Channel Expression: this compound is a selective opener of KATP channels containing the Kir6.2 pore-forming subunit and the SUR1 regulatory subunit.[1][2] Ensure that your experimental cell line or primary cells endogenously express this specific channel subtype. It has no effect on channels containing SUR2B subunits, which are common in vascular tissue.[1]
-
Compound Solubility and Stability: this compound is poorly soluble in aqueous solutions and can precipitate, especially when diluting a concentrated DMSO stock into a physiological buffer. See the "Compound Handling and Solubility" section below for best practices. Stock solutions in DMSO should be stored at -20°C or -80°C and undergo minimal freeze-thaw cycles.
-
Incorrect Concentration: The effective concentration of this compound can vary between cell types and experimental conditions. A typical starting concentration for in vitro assays is 1-10 µM. Refer to the data tables below for reported EC50 values.
-
Cellular ATP Levels: In whole-cell patch-clamp experiments, intracellular ATP can inhibit KATP channels and counteract the effect of this compound. The use of fluoride-based internal solutions in automated patch-clamp can lead to constitutively active Kir6.2/SUR1 currents that are insensitive to this compound.[3][4] Consider using a fluoride-free internal solution or a perforated patch-clamp configuration to maintain a more physiological intracellular environment.
Q2: I am observing a decrease in intracellular calcium in response to this compound, even in cells that lack functional KATP channels (e.g., SUR1 knockout). Is this an expected off-target effect?
A2: Yes, this is a documented KATP channel-independent effect of this compound. Studies have shown that this compound can reduce cytosolic calcium levels in islet cell clusters from SUR1-/- mice. This indicates that this compound may have additional cellular targets besides the KATP channel that influence calcium homeostasis. When interpreting your results, it is crucial to consider this potential off-target effect, especially when working with non-canonical cell types or when results deviate from the expected KATP channel-mediated effects.
Q3: I have observed changes in mitochondrial function in my experiments with this compound. Is this a known issue?
A3: Yes, there is evidence to suggest that this compound can interfere with mitochondrial function. One study reported that this compound can cause depolarization of the mitochondrial membrane potential. This is a significant finding, as altered mitochondrial function can have widespread effects on cellular metabolism and signaling, potentially confounding the interpretation of experimental results. It is advisable to include controls to assess mitochondrial health, such as a mitochondrial membrane potential assay, when investigating the effects of this compound.
Q4: How does this compound compare to diazoxide? When should I choose one over the other?
A4: this compound is a more potent and selective opener of Kir6.2/SUR1 channels than diazoxide. Diazoxide is known to have off-target effects on vascular KATP channels (containing SUR2 subunits), which can lead to side effects such as fluid retention and pulmonary hypertension. This compound shows high selectivity for SUR1-containing channels and does not affect Kir6.1/SUR2B channels. Therefore, this compound is the preferred tool compound for specifically investigating the role of Kir6.2/SUR1 channels in the pancreas and brain. However, if you are studying systems where SUR2-containing channels are relevant, diazoxide might be a more appropriate, albeit less specific, tool.
Q5: I am having trouble with this compound precipitating in my aqueous experimental buffer. How can I improve its solubility?
A5: this compound is poorly soluble in aqueous solutions. Here are some tips to minimize precipitation:
-
Prepare a high-concentration stock solution in 100% DMSO.
-
When preparing the final working solution, add the DMSO stock to the aqueous buffer dropwise while vortexing or stirring vigorously. This helps to rapidly disperse the compound and reduce the likelihood of local high concentrations that can lead to precipitation.
-
Keep the final concentration of DMSO in your working solution as low as possible (typically <0.5%) to avoid solvent effects on your biological system.
-
Prepare the working solution fresh for each experiment. The stability of this compound in aqueous solutions over extended periods has not been well characterized.
-
If precipitation persists, consider using a small amount of a non-ionic surfactant like Pluronic F-127 in your buffer to aid in solubilization, but be sure to test for any effects of the surfactant on your experimental system.
Quantitative Data
Table 1: Comparative Potency (EC50) of KATP Channel Openers
| Compound | KATP Channel Subtype | Cell Line | Assay Type | EC50 (µM) | Reference |
| This compound | Kir6.2/SUR1 | HEK-293 | Thallium Flux | 7.44 | |
| This compound | Kir6.2/SUR1 | - | Whole-Cell Patch Clamp | ~10 | |
| Diazoxide | Kir6.2/SUR1 | HEK-293 | Thallium Flux | 78.42 | |
| Pinacidil | Kir6.1/SUR2B | HEK-293 | Thallium Flux | 6.50 |
Table 2: In Vivo Pharmacokinetic Parameters of this compound in Mice
| Parameter | Value | Unit | Administration | Reference |
| Brain Penetrant | Yes | - | Intraperitoneal |
Note: Detailed pharmacokinetic data for this compound is limited in publicly available literature. Researchers may need to perform their own pharmacokinetic studies for specific applications.
Experimental Protocols
Glucose-Stimulated Insulin Secretion (GSIS) Assay with Pancreatic Islets
This protocol is adapted from standard GSIS protocols and includes considerations for the use of this compound.
Materials:
-
Isolated pancreatic islets (e.g., from mouse)
-
Krebs-Ringer Bicarbonate (KRB) buffer supplemented with 0.1% BSA, containing:
-
Low glucose (2.8 mM)
-
High glucose (16.7 mM)
-
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Insulin ELISA kit
Procedure:
-
Islet Preparation: After isolation, allow islets to recover overnight in culture medium.
-
Pre-incubation: Hand-pick 10-15 islets of similar size per replicate and place them in a 24-well plate. Pre-incubate the islets in 1 mL of KRB buffer with low glucose for 1 hour at 37°C to establish a basal insulin secretion rate.
-
Basal Secretion: Replace the pre-incubation buffer with 1 mL of fresh KRB buffer with low glucose and incubate for 1 hour at 37°C. Collect the supernatant for measurement of basal insulin secretion.
-
Stimulated Secretion: Replace the buffer with 1 mL of KRB buffer with high glucose and incubate for 1 hour at 37°C. Collect the supernatant for measurement of glucose-stimulated insulin secretion.
-
Treatment with this compound: In separate wells, after the pre-incubation step, replace the buffer with:
-
KRB with high glucose + this compound (e.g., 10 µM)
-
KRB with high glucose + vehicle (DMSO)
-
-
Incubate for 1 hour at 37°C and collect the supernatant.
-
Insulin Measurement: Quantify the insulin concentration in the collected supernatants using an insulin ELISA kit according to the manufacturer's instructions.
Intracellular Calcium Imaging with Fura-2 AM
This protocol describes the measurement of intracellular calcium concentration ([Ca²⁺]i) in pancreatic islets using the ratiometric dye Fura-2 AM.
Materials:
-
Isolated pancreatic islets
-
Culture medium
-
Hanks' Balanced Salt Solution (HBSS) with and without Ca²⁺
-
Fura-2 AM (e.g., 1 mM stock in DMSO)
-
Pluronic F-127 (e.g., 20% solution in DMSO)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Fluorescence microscopy system capable of ratiometric imaging (excitation at 340 nm and 380 nm, emission at 510 nm)
Procedure:
-
Cell Plating: Plate isolated islets on glass-bottom dishes and allow them to adhere.
-
Dye Loading: Prepare a loading solution containing 2 µM Fura-2 AM and 0.02% Pluronic F-127 in culture medium. Incubate the islets in the loading solution for 30-45 minutes at 37°C in the dark.
-
Washing: Wash the islets twice with HBSS containing Ca²⁺ to remove extracellular dye.
-
De-esterification: Incubate the islets in HBSS with Ca²⁺ for 30 minutes at room temperature to allow for complete de-esterification of the Fura-2 AM.
-
Imaging: Mount the dish on the microscope stage and perfuse with HBSS with Ca²⁺.
-
Baseline Recording: Record the baseline Fura-2 ratio (F340/F380) in response to low glucose (e.g., 2.8 mM).
-
Stimulation: Perfuse with high glucose (e.g., 16.7 mM) to induce a calcium response.
-
This compound Treatment: After observing the glucose-stimulated calcium response, perfuse with high glucose containing this compound (e.g., 10 µM) and record the change in the Fura-2 ratio.
-
Data Analysis: Analyze the change in the F340/F380 ratio over time to determine the relative changes in [Ca²⁺]i.
Whole-Cell Patch-Clamp Electrophysiology
This protocol provides a general framework for recording Kir6.2/SUR1 currents in a heterologous expression system (e.g., HEK-293 cells).
Materials:
-
HEK-293 cells transfected with Kir6.2 and SUR1
-
Patch-clamp rig with amplifier, digitizer, and data acquisition software
-
Borosilicate glass pipettes
-
External Solution (in mM): 140 KCl, 1 MgCl₂, 1 CaCl₂, 10 HEPES (pH 7.4 with KOH)
-
Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl₂, 1 EGTA, 10 HEPES (pH 7.2 with KOH). Note: This is a simplified, ATP-free solution to maximize channel opening. For studying regulation, ATP and ADP can be added.
-
This compound stock solution (e.g., 10 mM in DMSO)
Procedure:
-
Cell Preparation: Plate transfected cells on glass coverslips 24-48 hours before recording.
-
Pipette Preparation: Pull glass pipettes to a resistance of 2-5 MΩ when filled with the internal solution.
-
Recording:
-
Obtain a gigaohm seal on a transfected cell.
-
Rupture the membrane to achieve the whole-cell configuration.
-
Hold the cell at a potential of -60 mV.
-
Apply a voltage ramp or step protocol (e.g., from -120 mV to +60 mV) to elicit currents.
-
-
This compound Application: After recording baseline currents, perfuse the cell with the external solution containing the desired concentration of this compound (e.g., 10-50 µM).
-
Data Acquisition and Analysis: Record the increase in outward current in response to this compound. Analyze the current-voltage relationship and channel kinetics.
Visualizations
Caption: Signaling pathway of this compound action in pancreatic β-cells.
Caption: General experimental workflow for using this compound in vitro.
Caption: Troubleshooting logic for lack of response to this compound.
References
- 1. Structure-Activity Relationships, Pharmacokinetics, and Pharmacodynamics of the Kir6.2/SUR1-Specific Channel Opener this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. moodle2.units.it [moodle2.units.it]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Automated patch clamp analysis of heterologously expressed Kir6.2/SUR1 and Kir6.1/SUR2B KATP currents - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: VU0071063 and Mitochondrial Function
Welcome to the technical support center for researchers investigating the off-target effects of VU0071063 on mitochondrial function. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary known off-target effect of this compound on mitochondrial function?
A1: The primary documented off-target effect of this compound is the depolarization of the mitochondrial membrane potential (ΔΨm)[1]. This effect has been observed to be independent of the compound's primary activity as a KATP channel opener[1].
Q2: Is there quantitative data available on the extent of mitochondrial membrane potential depolarization caused by this compound?
A2: Currently, there is a lack of publicly available quantitative data that specifies the exact extent of mitochondrial membrane potential depolarization (e.g., in millivolts) induced by different concentrations of this compound. Researchers are encouraged to perform their own quantitative assessments using techniques such as TMRM or TMRE staining with subsequent analysis.
Q3: What are the potential downstream consequences of this compound-induced mitochondrial depolarization?
A3: Depolarization of the mitochondrial membrane can have several significant downstream effects on cellular function, including:
-
Reduced ATP Synthesis: The mitochondrial membrane potential is the primary driving force for ATP production via oxidative phosphorylation. A sustained depolarization can lead to a decrease in cellular ATP levels.
-
Altered Cellular Respiration: Changes in the mitochondrial membrane potential can impact the rate of oxygen consumption (OCR).
-
Increased Reactive Oxygen Species (ROS) Production: Mitochondrial dysfunction is often associated with an increase in the production of ROS, which can lead to oxidative stress and cellular damage.
-
Disruption of Ion Homeostasis: The mitochondrial membrane potential is crucial for maintaining proper ion gradients, particularly for calcium (Ca2+).
Q4: Are there any known effects of this compound on other mitochondrial parameters like oxygen consumption, ATP production, or ROS levels?
A4: To date, there are no specific published studies that have directly quantified the effects of this compound on cellular oxygen consumption rate (OCR), ATP production, or reactive oxygen species (ROS) generation. Researchers investigating these potential off-target effects will need to conduct their own experiments.
Q5: What is the known on-target mechanism of action for this compound?
A5: this compound is a potent and selective opener of the Kir6.2/SUR1 subtype of ATP-sensitive potassium (KATP) channels[2]. Its on-target effect is to hyperpolarize the plasma membrane of cells expressing these channels, such as pancreatic β-cells, thereby inhibiting insulin secretion[2].
Troubleshooting Guides
Issue 1: Unexpected Changes in Mitochondrial Membrane Potential
Symptom: You observe a significant decrease (depolarization) or, less commonly, an increase (hyperpolarization) in mitochondrial membrane potential after treating cells with this compound, as measured by fluorescent probes like TMRM or TMRE.
Potential Causes & Troubleshooting Steps:
| Potential Cause | Troubleshooting Step |
| Direct effect of this compound | This is a known off-target effect. To confirm, perform a dose-response experiment to see if the effect is concentration-dependent. Include a positive control for depolarization (e.g., FCCP) and a vehicle control. |
| Probe concentration issues (Quenching) | If using TMRM or TMRE in quenching mode (high concentrations), depolarization can paradoxically cause an initial increase in fluorescence. Verify if you are in quenching or non-quenching mode. For quantitative measurements, use a non-quenching concentration (typically in the low nanomolar range). |
| Cell health | Poor cell health can lead to mitochondrial depolarization. Ensure cells are healthy and not overly confluent before and during the experiment. Perform a viability assay (e.g., Trypan Blue or a live/dead stain) in parallel. |
| Phototoxicity | Excessive exposure to excitation light can damage mitochondria and cause depolarization. Minimize exposure time and use the lowest possible laser power during fluorescence microscopy. |
| Inconsistent dye loading | Ensure consistent incubation time and concentration of the potentiometric dye across all samples. |
Issue 2: Altered Cellular Oxygen Consumption Rate (OCR) in Seahorse XF Assay
Symptom: After injecting this compound in a Seahorse XF Mito Stress Test, you observe a change in basal respiration, ATP-linked respiration, maximal respiration, or proton leak.
Potential Causes & Troubleshooting Steps:
| Potential Cause | Troubleshooting Step |
| Mitochondrial Uncoupling | An increase in proton leak and basal respiration, with a decrease in ATP-linked respiration, could suggest an uncoupling effect. This compound, as a xanthine derivative, may have off-target effects on mitochondrial coupling. |
| Inhibition of Electron Transport Chain (ETC) | A decrease in basal and maximal respiration could indicate inhibition of one of the ETC complexes. |
| Changes in Substrate Metabolism | This compound might alter the metabolism of substrates used for respiration. Ensure your assay medium contains appropriate substrates (e.g., glucose, pyruvate, glutamine). |
| Cell Number Variation | Inconsistent cell seeding can lead to variability in OCR measurements. Normalize OCR data to cell number or protein content after the assay. |
| Incorrect Drug Concentrations | Optimize the concentrations of the Mito Stress Test compounds (Oligomycin, FCCP, Rotenone/Antimycin A) for your specific cell type to ensure a robust assay window. |
Issue 3: Unexpected Changes in Cellular ATP Levels
Symptom: You measure a decrease or increase in total cellular ATP levels after treatment with this compound.
Potential Causes & Troubleshooting Steps:
| Potential Cause | Troubleshooting Step |
| Mitochondrial Depolarization | A decrease in ATP is the expected consequence of significant mitochondrial depolarization. Correlate your ATP measurements with mitochondrial membrane potential data. |
| Activation of Glycolysis | Cells may upregulate glycolysis to compensate for a deficit in mitochondrial ATP production (the Pasteur effect). Measure the extracellular acidification rate (ECAR) in a Seahorse assay to assess glycolytic flux. |
| Cell Lysis/Viability Issues | A decrease in ATP could be due to cell death. Run a parallel cytotoxicity assay to assess cell viability at the tested concentrations of this compound. |
| Assay Interference | Ensure that this compound does not directly interfere with the luciferase-based ATP assay. Run a control with a known amount of ATP in the presence and absence of the compound. |
Issue 4: Altered Reactive Oxygen Species (ROS) Production
Symptom: You detect an increase or decrease in cellular ROS levels using probes like DCFH-DA or MitoSOX Red after this compound treatment.
Potential Causes & Troubleshooting Steps:
| Potential Cause | Troubleshooting Step |
| Mitochondrial Dysfunction | Increased ROS is a common consequence of mitochondrial depolarization and ETC inhibition. |
| Probe Artifacts | DCFH-DA can be prone to auto-oxidation and can be oxidized by species other than ROS. Use appropriate controls, including a positive control for ROS production (e.g., H₂O₂) and consider using a more specific mitochondrial ROS probe like MitoSOX Red. |
| Photodegradation of the Probe | Minimize light exposure during incubation and measurement to prevent probe artifacts. |
| Changes in Antioxidant Capacity | This compound could potentially modulate the cell's own antioxidant systems. This would be a more complex investigation requiring measurement of antioxidant enzyme activity or levels of reduced glutathione. |
Experimental Protocols
Protocol 1: Measurement of Mitochondrial Membrane Potential using TMRM
This protocol is for the qualitative and semi-quantitative analysis of mitochondrial membrane potential (ΔΨm) in adherent cells using Tetramethylrhodamine, Methyl Ester (TMRM).
Materials:
-
Adherent cells cultured on glass-bottom dishes or coverslips
-
Complete cell culture medium
-
TMRM stock solution (e.g., 10 mM in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
FCCP (carbonyl cyanide-p-trifluoromethoxyphenylhydrazone) as a positive control for depolarization (e.g., 10 mM stock in DMSO)
-
Fluorescence microscope with a TRITC or similar filter set (Excitation/Emission: ~548/574 nm)
Procedure:
-
Cell Seeding: Plate cells on glass-bottom dishes or coverslips and allow them to adhere overnight to reach 60-80% confluency.
-
TMRM Working Solution Preparation: On the day of the experiment, prepare a fresh TMRM working solution by diluting the stock solution to a final concentration of 25-100 nM in pre-warmed complete cell culture medium. Protect the solution from light.
-
Staining: Remove the culture medium from the cells and add the pre-warmed TMRM working solution.
-
Incubation: Incubate the cells for 30 minutes at 37°C, protected from light.
-
Washing (Optional): Gently wash the cells two to three times with pre-warmed PBS to remove excess dye.
-
Imaging: Image the cells using a fluorescence microscope. Healthy cells with polarized mitochondria will exhibit bright red fluorescence in their mitochondria.
-
Positive Control: To confirm that the TMRM signal is sensitive to ΔΨm, treat a separate set of stained cells with a final concentration of 1-10 µM FCCP for 5-10 minutes before imaging. This should cause a significant decrease in TMRM fluorescence.
-
This compound Treatment: Treat cells with the desired concentrations of this compound either during the TMRM incubation or after, depending on the experimental design (pre-treatment vs. acute effect).
Protocol 2: Measurement of Cellular Oxygen Consumption Rate (OCR) using Seahorse XF Analyzer
This protocol outlines a basic Mito Stress Test to assess the effect of this compound on mitochondrial respiration.
Materials:
-
Seahorse XF Cell Culture Microplate
-
Seahorse XF Analyzer
-
Seahorse XF Calibrant
-
Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine
-
This compound
-
Mito Stress Test compounds: Oligomycin, FCCP, Rotenone/Antimycin A
Procedure:
-
Cell Seeding: Seed cells in a Seahorse XF Cell Culture Microplate at a predetermined optimal density and allow them to adhere overnight.
-
Sensor Cartridge Hydration: Hydrate the Seahorse XF sensor cartridge with Seahorse XF Calibrant overnight in a non-CO₂ incubator at 37°C.
-
Assay Medium Preparation: On the day of the assay, prepare the Seahorse assay medium by supplementing XF Base Medium with glucose, pyruvate, and glutamine. Warm to 37°C and adjust the pH to 7.4.
-
Cell Plate Preparation: Remove the culture medium from the cell plate, wash with the assay medium, and then add the final volume of assay medium to each well. Incubate the cell plate in a non-CO₂ incubator at 37°C for 1 hour before the assay.
-
Compound Plate Preparation: Prepare a stock solution of this compound in the assay medium. Load the desired amount into the appropriate port of the hydrated sensor cartridge for injection. Also, load the Mito Stress Test compounds (Oligomycin, FCCP, and Rotenone/Antimycin A) into their respective ports.
-
Seahorse XF Assay:
-
Calibrate the sensor cartridge in the Seahorse XF Analyzer.
-
After calibration, replace the calibrant plate with the cell plate.
-
Start the assay. The instrument will measure the basal OCR.
-
The instrument will then sequentially inject the compounds:
-
This compound (or vehicle control)
-
Oligomycin (to inhibit ATP synthase)
-
FCCP (to uncouple mitochondria and measure maximal respiration)
-
Rotenone/Antimycin A (to inhibit Complex I and III and measure non-mitochondrial respiration)
-
-
-
Data Analysis: Analyze the OCR data to determine the effects of this compound on basal respiration, ATP-linked respiration, maximal respiration, spare respiratory capacity, and proton leak.
Visualizations
Caption: On-target and off-target signaling of this compound.
Caption: Experimental workflow for a Seahorse XF Mito Stress Test.
Caption: Logical workflow for troubleshooting experimental issues.
References
- 1. Novel Insights Into Interactions Between Mitochondria and Xanthine Oxidase in Acute Cardiac Volume Overload - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-Activity Relationships, Pharmacokinetics, and Pharmacodynamics of the Kir6.2/SUR1-Specific Channel Opener this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
KATP channel-independent effects of VU0071063
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing VU0071063. The information focuses on the known KATP channel-independent effects of this compound to aid in experimental design and interpretation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent and selective opener of the pancreatic β-cell ATP-sensitive potassium (KATP) channel, which is composed of the Kir6.2 and SUR1 subunits.[1] By activating this channel, this compound hyperpolarizes the cell membrane, leading to an inhibition of glucose-stimulated insulin secretion.[2]
Q2: Does this compound have effects that are independent of the KATP channel?
A2: Yes, studies have revealed KATP channel-independent effects of this compound. These have been observed in islet cell clusters from SUR1 knockout (SUR1-/-) mice, which lack functional KATP channels.[3][4]
Q3: What are the known KATP channel-independent effects of this compound?
A3: The two primary KATP channel-independent effects observed are:
-
Reduction of cytosolic calcium ([Ca²⁺]c): this compound has been shown to significantly reduce intracellular calcium concentrations even in the absence of functional KATP channels.[3]
-
Depolarization of mitochondrial membrane potential (ΔΨ): The compound strongly and reversibly depolarizes the mitochondrial membrane potential in islet cell clusters from both wild-type and SUR1-/- mice.
Q4: At what concentration are these KATP channel-independent effects observed?
A4: These off-target effects have been documented at a concentration of 30 µM of this compound. It is important to note that the on-target EC₅₀ for Kir6.2/SUR1 activation is approximately 7-10.3 µM.
Q5: What is the dose-response relationship for the KATP channel-independent effects?
A5: Currently, there is limited publicly available data on the full dose-response curve and the EC₅₀ or IC₅₀ values for the KATP channel-independent effects of this compound. The primary literature describes these effects at a concentration of 30 µM.
Q6: Does this compound affect mitochondrial respiration?
A6: While this compound depolarizes the mitochondrial membrane potential, it has been reported that at concentrations below 100 µM, it does not inhibit mitochondrial complex II activity, an off-target effect seen with the less selective KATP channel opener, diazoxide.
Troubleshooting Guides
Issue 1: Unexpected decrease in intracellular calcium in a non-pancreatic cell line or in the absence of KATP channels.
-
Possible Cause: You may be observing the KATP channel-independent effect of this compound on cytosolic calcium.
-
Troubleshooting Steps:
-
Confirm the absence of KATP channels: If working with a novel cell line, verify the expression of SUR1 (ABCC8) and Kir6.2 (KCNJ11) via qPCR or western blot.
-
Concentration consideration: The off-target effect on calcium has been observed at 30 µM. If possible, perform a dose-response curve to determine if the effect is present at lower concentrations that are closer to the on-target EC₅₀.
-
Positive Control: Use a well-characterized KATP channel opener with a different chemical scaffold, such as NN414, which has been shown to be more selective for the KATP channel.
-
Investigate mitochondrial involvement: Since this compound affects mitochondrial membrane potential, the observed calcium changes could be secondary to mitochondrial dysfunction. Assess mitochondrial health using assays for ATP production or reactive oxygen species (ROS).
-
Issue 2: Observing changes in mitochondrial membrane potential after this compound application.
-
Possible Cause: This is a known KATP channel-independent effect of this compound.
-
Troubleshooting Steps:
-
Acknowledge the effect: Recognize that this is a direct or indirect off-target effect of the compound and is not mediated by SUR1-containing KATP channels.
-
Isolate the effect from KATP channel activation: In wild-type cells, to determine the contribution of the mitochondrial effect to your overall observations, you can use a KATP channel blocker like glibenclamide. Any remaining effect of this compound on your parameter of interest in the presence of glibenclamide may be attributable to its off-target effects.
-
Assess downstream consequences: Depolarization of the mitochondrial membrane can have several downstream effects, including altered ATP synthesis, changes in cellular redox state, and induction of apoptosis. Evaluate these endpoints if they are relevant to your experimental system.
-
Issue 3: Inconsistent or unexpected results in insulin secretion assays.
-
Possible Cause: The observed effects on insulin secretion may be a combination of on-target KATP channel activation and off-target effects on calcium and mitochondrial function.
-
Troubleshooting Steps:
-
Deconvolute the effects: Use SUR1-/- islets or a pharmacological inhibitor of KATP channels to isolate the KATP-independent effects on secretion.
-
Control for mitochondrial effects: The drop in cytosolic calcium observed after washout of this compound has been suggested to be due to ATP-dependent sequestration into the ER. This implies that ATP levels are not completely depleted, but the mitochondrial depolarization could alter the dynamics of ATP production and thus insulin granule exocytosis.
-
Careful data interpretation: When interpreting your results, consider that the net effect on insulin secretion is a sum of the potent, direct hyperpolarizing effect of KATP channel opening and the more complex, off-target effects on cellular bioenergetics and calcium homeostasis.
-
Quantitative Data Summary
| Parameter | Compound | Value | Cell System | Reference |
| On-Target Effect | ||||
| EC₅₀ for Kir6.2/SUR1 Activation | This compound | ~7-10.3 µM | HEK293 cells expressing Kir6.2/SUR1 | |
| KATP Channel-Independent Effects | ||||
| Reduction in cytosolic Ca²⁺ | This compound | Significant reduction observed at 30 µM | SUR1-/- mouse islet cell clusters | |
| Depolarization of mitochondrial membrane potential (ΔΨ) | This compound | Strong, reversible depolarization at 30 µM | Wild-type and SUR1-/- mouse islet cell clusters | |
| Inhibition of Mitochondrial Complex II | This compound | No effect at <100 µM | N/A |
Experimental Protocols
Protocol 1: Measurement of Cytosolic Calcium ([Ca²⁺]c) in Pancreatic Islets
This protocol is adapted from standard methods for using the ratiometric fluorescent dye Fura-2 AM.
-
Islet Preparation: Isolate pancreatic islets from wild-type and SUR1-/- mice using collagenase digestion. Culture the islets overnight in RPMI-1640 medium supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a 5% CO₂ incubator.
-
Dye Loading:
-
Prepare a 1 mM Fura-2 AM stock solution in anhydrous DMSO.
-
On the day of the experiment, dilute the Fura-2 AM stock to a final concentration of 2 µM in a Krebs-Ringer bicarbonate (KRB) buffer containing 3 mM glucose. Add 0.02% Pluronic F-127 to aid in dye loading.
-
Incubate islets in the Fura-2 AM loading solution for 30-45 minutes at 37°C.
-
-
Washing: Wash the islets twice with KRB buffer (3 mM glucose) and allow them to de-esterify for at least 20 minutes at room temperature, protected from light.
-
Imaging:
-
Place the islets in a perifusion chamber on the stage of an inverted fluorescence microscope equipped with a ratiometric imaging system.
-
Perifuse the islets with KRB buffer containing 10 mM glucose to induce calcium oscillations.
-
After establishing a stable baseline, perifuse with KRB buffer containing 10 mM glucose and 30 µM this compound.
-
Following the treatment period, wash out the this compound with KRB buffer containing 10 mM glucose.
-
Excite Fura-2 at 340 nm and 380 nm, and collect the emission at 510 nm. The ratio of the fluorescence intensities (F₃₄₀/F₃₈₀) is proportional to the intracellular calcium concentration.
-
Protocol 2: Measurement of Mitochondrial Membrane Potential (ΔΨ) in Pancreatic Islets
This protocol is based on the use of the fluorescent dye Rhodamine 123.
-
Islet Preparation: Isolate and culture islets as described in Protocol 1.
-
Dye Loading:
-
Prepare a stock solution of Rhodamine 123 in DMSO.
-
Dilute the Rhodamine 123 stock to a final concentration of 1-10 µg/mL in KRB buffer containing 3 mM glucose.
-
Incubate the islets in the Rhodamine 123 loading solution for 20-30 minutes at 37°C.
-
-
Washing: Wash the islets twice with KRB buffer (3 mM glucose).
-
Imaging:
-
Place the islets in a perfusion chamber on the stage of an inverted fluorescence microscope.
-
Perifuse with KRB buffer containing 10 mM glucose.
-
After establishing a baseline fluorescence, perifuse with KRB buffer containing 10 mM glucose and 30 µM this compound.
-
A positive control for mitochondrial depolarization, such as CCCP (carbonyl cyanide m-chlorophenyl hydrazone), can be used at the end of the experiment.
-
Excite Rhodamine 123 at ~507 nm and collect the emission at ~529 nm. A decrease in fluorescence intensity corresponds to mitochondrial membrane depolarization as the dye is released from the mitochondria into the cytosol.
-
Visualizations
Caption: On-target signaling pathway of this compound.
Caption: Known KATP channel-independent effects of this compound.
Caption: Logical workflow for troubleshooting unexpected results.
References
- 1. A novel fluorescence imaging approach for comparative measurements of pancreatic islet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-Activity Relationships, Pharmacokinetics, and Pharmacodynamics of the Kir6.2/SUR1-Specific Channel Opener this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Possible New Strategies for the Treatment of Congenital Hyperinsulinism - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing VU0071063 Concentration
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the experimental concentration of VU0071063 while avoiding potential toxicity.
FAQs and Troubleshooting Guides
This section addresses common issues encountered during experiments with this compound, offering potential causes and solutions in a question-and-answer format.
Q1: What is the recommended starting concentration for this compound in in-vitro experiments?
There is currently no universally established starting concentration for this compound that guarantees efficacy without toxicity across all cell types. The effective concentration can vary significantly depending on the cell line, experimental duration, and the specific endpoint being measured.
-
Recommendation: Based on published literature, this compound has an EC50 of approximately 7 µM for the activation of Kir6.2/SUR1 channels. It is advisable to start with a concentration range that brackets this value. A pilot experiment with a broad concentration range (e.g., 0.1 µM to 100 µM) is recommended to determine the optimal concentration for your specific experimental setup.
Q2: I am observing unexpected or off-target effects in my experiment. What could be the cause?
High concentrations of this compound may lead to off-target effects. One study has suggested that at a concentration of 30 µM, this compound can have KATP channel-independent effects on cytosolic Ca2+ levels and may interfere with mitochondrial metabolism.
-
Troubleshooting Steps:
-
Concentration Reduction: If you suspect off-target effects, the first step is to lower the concentration of this compound.
-
Control Experiments: Include appropriate controls to distinguish between on-target and off-target effects. For example, use a cell line that does not express the Kir6.2/SUR1 channel.
-
Mitochondrial Function Assessment: If mitochondrial toxicity is suspected, consider performing assays to measure mitochondrial membrane potential or oxygen consumption (see Experimental Protocols section).
-
Q3: My cells are showing signs of toxicity (e.g., poor morphology, detachment, reduced viability). How can I determine if this is due to this compound?
To determine if the observed toxicity is a direct result of this compound, a systematic cytotoxicity assessment is necessary.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for assessing this compound-induced cytotoxicity.
Q4: How can I be sure that the effects I am seeing are due to the activation of the Kir6.2/SUR1 channel?
To confirm the on-target mechanism of action, several control experiments can be performed.
-
Pharmacological Inhibition: Use a known inhibitor of the Kir6.2/SUR1 channel, such as glibenclamide, in conjunction with this compound. If the effects of this compound are on-target, they should be blocked or attenuated by the inhibitor.
-
Genetic Knockdown/Knockout: Utilize cell lines where the Kir6.2 or SUR1 subunit has been knocked down (e.g., using siRNA) or knocked out. The effects of this compound should be absent or significantly reduced in these cells.
-
Negative Control Compound: If available, use a structurally similar but inactive analog of this compound as a negative control.
Data Presentation
While specific cytotoxicity (IC50) values for this compound are not widely available in the public domain, researchers should aim to generate this data for their specific cell systems. The following tables provide a template for organizing and presenting your experimental findings.
Table 1: Dose-Response of this compound on Cell Viability
| Cell Line | This compound Concentration (µM) | Incubation Time (hours) | Cell Viability (%) | IC50 (µM) |
| e.g., INS-1E | 0 (Vehicle) | 24 | 100 ± 5.2 | |
| 1 | 24 | 98 ± 4.8 | ||
| 10 | 24 | 95 ± 6.1 | ||
| 30 | 24 | 75 ± 8.3 | Calculate | |
| 100 | 24 | 40 ± 7.9 | ||
| Your Cell Line | Enter Data | Enter Data | Enter Data | Calculate |
Table 2: Effect of this compound on Mitochondrial Membrane Potential
| Cell Line | This compound Concentration (µM) | Treatment Time (hours) | Change in Mitochondrial Membrane Potential (%) |
| e.g., INS-1E | 0 (Vehicle) | 6 | 0 ± 3.1 |
| 10 | 6 | -5 ± 4.5 | |
| 30 | 6 | -25 ± 6.8 | |
| 100 | 6 | -60 ± 9.2 | |
| Your Cell Line | Enter Data | Enter Data | Enter Data |
Experimental Protocols
Here are detailed methodologies for key experiments to determine the optimal, non-toxic concentration of this compound.
Protocol 1: MTT Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the medium containing different concentrations of this compound. Include a vehicle-only control.
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Plot the concentration of this compound against cell viability to determine the IC50 value.
Protocol 2: Mitochondrial Membrane Potential (MMP) Assay
This assay uses a fluorescent dye (e.g., JC-1 or TMRE) to assess the health of mitochondria.
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.
-
Dye Loading: After the desired incubation period with this compound, remove the medium and incubate the cells with the MMP-sensitive dye (e.g., 2 µM JC-1) in fresh medium for 30 minutes at 37°C.
-
Washing: Wash the cells with PBS to remove the excess dye.
-
Fluorescence Measurement: Measure the fluorescence using a fluorescence plate reader. For JC-1, measure both the green fluorescence (emission at ~529 nm) from monomeric dye (indicating low MMP) and the red fluorescence (emission at ~590 nm) from aggregated dye (indicating high MMP).
-
Data Analysis: Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates a loss of mitochondrial membrane potential.
Signaling Pathways and Experimental Workflows
The following diagrams visualize the known signaling pathway of this compound and a general workflow for assessing its potential toxicity.
Caption: On-target signaling pathway of this compound.
Caption: Potential off-target effects of high concentrations of this compound.
VU0071063 solubility and stability in culture media
Welcome to the technical support center for VU0071063. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the solubility, stability, and effective use of this compound in culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and specific opener of the Kir6.2/SUR1 subtype of ATP-sensitive potassium (KATP) channels.[1] Its primary mechanism of action involves activating these channels, leading to hyperpolarization of the cell membrane. In pancreatic β-cells, this hyperpolarization inhibits glucose-stimulated insulin secretion.[1]
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound.
Q3: What is the solubility of this compound in DMSO?
A3: The solubility of this compound in DMSO is 63 mg/mL, which corresponds to a concentration of 193.02 mM.
Q4: How should I store the solid compound and stock solutions of this compound?
A4: Proper storage is crucial to maintain the integrity of this compound. The following table summarizes the recommended storage conditions.
| Format | Storage Temperature | Shelf Life |
| Solid Powder | -20°C | ≥ 2 years |
| Stock Solution in DMSO | -20°C | 6 months |
| Stock Solution in DMSO | -80°C | 1 year |
To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes.
Troubleshooting Guides
This section addresses common issues that may arise during the use of this compound in cell culture experiments.
Issue 1: Compound Precipitation in Culture Media
-
Possible Cause: The final concentration of this compound in the culture medium exceeds its aqueous solubility. While highly soluble in DMSO, its solubility in aqueous solutions like culture media is significantly lower.
-
Troubleshooting Steps:
-
Verify Final DMSO Concentration: Ensure the final concentration of DMSO in your culture medium is low (typically ≤ 0.5%) to minimize solvent-induced toxicity and precipitation.
-
Serial Dilutions: Prepare intermediate dilutions of your this compound stock solution in pre-warmed culture medium before adding it to your cell culture plate. Add the final diluted compound dropwise to the culture while gently swirling the plate to ensure rapid and even distribution.
-
Solubility Test: Before treating your cells, perform a small-scale test by adding the desired final concentration of this compound to the culture medium in a separate tube. Incubate under the same conditions as your experiment (e.g., 37°C, 5% CO2) and visually inspect for any signs of precipitation over time.
-
Issue 2: Inconsistent or No Biological Effect
-
Possible Cause 1: Compound Degradation. Like many small molecules, the stability of this compound in aqueous culture media can be influenced by factors such as pH and temperature.[2][3][4] As a xanthine derivative, it may be susceptible to hydrolysis.
-
Troubleshooting Steps:
-
Prepare Fresh Working Solutions: Always prepare fresh dilutions of this compound in culture medium immediately before each experiment. Avoid storing the compound in culture medium for extended periods.
-
pH Monitoring: Be aware that the pH of your culture medium can change over time, especially with high cell densities. Monitor the pH of your culture and ensure it remains within the optimal range for both your cells and the compound's stability.
-
Control Experiments: Include appropriate positive and negative controls in your experiments to validate your assay and confirm the activity of your this compound stock.
-
-
-
Possible Cause 2: Sub-optimal Cell Culture Conditions. The health and density of your cells can significantly impact their response to any treatment.
-
Troubleshooting Steps:
-
Cell Viability: Ensure your cells are healthy and have high viability before initiating the experiment.
-
Cell Density: Seed cells at an appropriate density to avoid overgrowth or sparse cultures, which can lead to variability in results.
-
Mycoplasma Testing: Regularly test your cell lines for mycoplasma contamination, as this can alter cellular physiology and response to stimuli.
-
-
Experimental Protocols
1. Preparation of this compound Stock Solution (10 mM)
-
Materials:
-
This compound (solid powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening.
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube. The molecular weight of this compound is 326.41 g/mol . To prepare a 10 mM stock solution, you would dissolve 3.26 mg in 1 mL of DMSO.
-
Add the calculated volume of anhydrous DMSO to the microcentrifuge tube.
-
Vortex the solution until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may aid dissolution.
-
Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C as recommended in the storage table.
-
2. Treatment of Cells in Culture with this compound
-
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed complete culture medium (e.g., DMEM, RPMI-1640)
-
Cultured cells ready for treatment
-
-
Procedure:
-
On the day of the experiment, thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Calculate the volume of the stock solution required to achieve the desired final concentration in your cell culture. For example, to achieve a final concentration of 10 µM in 1 mL of culture medium, you would need to add 1 µL of the 10 mM stock solution.
-
Prepare an intermediate dilution of the stock solution in pre-warmed culture medium. This helps to prevent localized high concentrations of DMSO when adding the compound to the cells. For example, dilute the 1 µL of stock solution into 100 µL of culture medium first.
-
Aspirate the old medium from your cell culture plates.
-
Add the appropriate volume of fresh, pre-warmed culture medium containing the desired final concentration of this compound.
-
Gently swirl the plate to ensure even distribution of the compound.
-
Incubate the cells for the desired treatment period.
-
Signaling Pathways and Workflows
Signaling Pathway of this compound in Pancreatic β-Cells
This compound acts on the KATP channels in pancreatic β-cells. The following diagram illustrates the signaling pathway leading to the inhibition of insulin secretion.
Caption: this compound activates Kir6.2/SUR1, leading to hyperpolarization and inhibition of insulin secretion.
Experimental Workflow for Assessing this compound Activity
The following workflow outlines a general procedure for testing the effect of this compound on insulin secretion in a pancreatic β-cell line (e.g., INS-1 or MIN6).
References
- 1. Structure-Activity Relationships, Pharmacokinetics, and Pharmacodynamics of the Kir6.2/SUR1-Specific Channel Opener this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thermal Degradation Kinetics and pH–Rate Profile of Verbascoside and Stability Improvement by Solid Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Influence of pH, temperature, and buffers on the kinetics of ceftazidime degradation in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Kinetic study of catechin stability: effects of pH, concentration, and temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
Potential experimental artifacts with VU0071063
Welcome to the technical support center for VU0071063. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments with this potent and selective Kir6.2/SUR1 ATP-sensitive potassium (KATP) channel opener.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a selective activator of the Kir6.2/SUR1 subtype of ATP-sensitive potassium (KATP) channels.[1][2] Its activation of these channels in pancreatic β-cells leads to membrane hyperpolarization. This change in membrane potential inhibits the opening of voltage-dependent calcium channels, thereby reducing calcium influx and subsequently decreasing glucose-stimulated insulin secretion.[1][2]
Q2: What is the selectivity profile of this compound?
A2: this compound is highly selective for SUR1-containing KATP channels (Kir6.2/SUR1) over SUR2A-containing channels.[1] This specificity makes it a valuable tool for studying the roles of pancreatic and neuronal KATP channels without the confounding off-target effects on vascular KATP channels that are observed with less selective openers like diazoxide.
Q3: What are the known potential off-target effects or experimental artifacts associated with this compound?
A3: While highly selective, this compound can exhibit KATP channel-independent effects, particularly at concentrations of 30 µM and higher. The most significant reported off-target effect is the interference with mitochondrial metabolism, leading to depolarization of the mitochondrial membrane potential. This can be an experimental artifact if not properly controlled for, especially in cells lacking functional KATP channels (e.g., SUR1-/- mice).
Q4: I am observing unexpected results in my SUR1 knockout/knockdown model. Could this be an artifact?
A4: Yes, this is a strong possibility. If you are using a model system that lacks functional SUR1 subunits and still observe an effect from this compound, it is likely due to its KATP channel-independent effects on mitochondrial function. It is crucial to include appropriate controls to dissect the on-target versus off-target effects in your experimental design.
Q5: What are the best practices for dissolving and handling this compound?
A5: this compound has limited aqueous solubility. For in vitro experiments, it is typically dissolved in DMSO to create a stock solution. For in vivo studies, specific formulations using vehicles like PEG300, Tween-80, and saline, or corn oil are necessary to ensure solubility and bioavailability. If you observe precipitation upon dilution of your stock solution, gentle heating and/or sonication may help to redissolve the compound. Always prepare fresh dilutions for your experiments.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| No effect observed in pancreatic β-cells or islets. | 1. Compound Degradation: this compound may have degraded due to improper storage. 2. Suboptimal Glucose Concentration: The glucose concentration may not be sufficient to induce robust insulin secretion, masking the inhibitory effect of this compound. 3. Low Compound Concentration: The concentration of this compound may be too low to elicit a response. | 1. Storage: Ensure the compound is stored at -20°C for short-term and -80°C for long-term storage, protected from light. Use fresh stock solutions. 2. Glucose Stimulation: Confirm that your positive controls for glucose-stimulated insulin secretion are working as expected. Use a glucose concentration known to elicit a strong response in your system (e.g., 10-16.7 mM). 3. Dose-Response: Perform a dose-response experiment to determine the optimal concentration for your specific cell type or tissue. The EC50 for Kir6.2/SUR1 activation is approximately 7 µM. |
| Reduced cell viability or signs of toxicity. | 1. High Compound Concentration: Concentrations above 30 µM may induce mitochondrial toxicity. 2. Solvent Toxicity: High concentrations of the solvent (e.g., DMSO) may be causing cytotoxicity. | 1. Concentration Optimization: Use the lowest effective concentration of this compound possible. If studying KATP channel-independent effects is not the goal, aim for concentrations below 30 µM. 2. Solvent Control: Ensure your vehicle control contains the same final concentration of the solvent as your experimental conditions and that this concentration is not toxic to your cells. |
| Effect observed in a SUR1-negative cell line. | Off-Target Effect: The observed effect is likely due to the KATP channel-independent activity of this compound on mitochondrial function. | 1. Acknowledge Off-Target Effect: Recognize that you are observing an off-target effect. 2. Mitochondrial Function Assays: To confirm this, you can perform assays to measure mitochondrial membrane potential (e.g., using TMRE or JC-1) or cellular respiration. 3. Use of Analogs: If available, use an inactive analog of this compound as a negative control to demonstrate that the observed effect is specific to the active compound's structure, even if off-target. |
| Variability between experiments. | 1. Compound Precipitation: this compound may be precipitating out of solution upon dilution into aqueous buffers. 2. Inconsistent Cell Health: The physiological state of the cells can influence their response to stimuli. | 1. Solubility Check: Visually inspect your final working solutions for any signs of precipitation. Consider using a formulation with better solubility characteristics if issues persist. 2. Standardize Cell Culture: Maintain consistent cell culture conditions, including passage number, confluency, and media composition. |
Quantitative Data Summary
Table 1: In Vitro Potency and Selectivity of this compound
| Target | Assay | EC50 / IC50 | Reference |
| Kir6.2/SUR1 | Thallium Flux Assay | ~7 µM | |
| Kir6.2/SUR2A | Patch-Clamp Electrophysiology | No appreciable effect up to 150 µM | |
| Native Pancreatic β-cell KATP channels | Calcium Influx Assay | 0.3-10.3 µM | |
| Glucose-Stimulated Insulin Secretion | Insulin Secretion Assay | Potent inhibition, more so than diazoxide |
Table 2: Potential Off-Target Effects of this compound
| Effect | Model System | Concentration | Observation | Reference |
| Reduced cytosolic Ca2+ ([Ca2+]c) | SUR1-/- mouse islet cell clusters | 30 µM | Significant reduction in [Ca2+]c, indicating a KATP channel-independent effect. | |
| Mitochondrial membrane potential (ΔΨ) depolarization | Murine islet cell clusters | 30 µM | Depolarization of ΔΨ, suggesting interference with mitochondrial metabolism. |
Experimental Protocols
Protocol 1: In Vitro Glucose-Stimulated Insulin Secretion (GSIS) Assay
This protocol is adapted from standard GSIS assay procedures and is suitable for use with pancreatic islets or β-cell lines.
-
Cell Preparation:
-
Culture pancreatic islets or β-cells to the desired confluency in a 24-well plate.
-
Prior to the assay, gently wash the cells twice with Krebs-Ringer Bicarbonate (KRB) buffer containing a low glucose concentration (e.g., 2.8 mM).
-
Pre-incubate the cells in low-glucose KRB buffer for 1-2 hours at 37°C to allow them to reach a basal state of insulin secretion.
-
-
Compound Treatment:
-
Prepare fresh dilutions of this compound in KRB buffer at various concentrations (e.g., 0.1, 1, 10, 30 µM). Include a vehicle control (e.g., DMSO).
-
Remove the pre-incubation buffer and add the KRB buffer containing the different concentrations of this compound or vehicle.
-
Incubate for 30 minutes at 37°C.
-
-
Glucose Stimulation:
-
Prepare high-glucose KRB buffer (e.g., 16.7 mM) with the corresponding concentrations of this compound or vehicle.
-
Remove the treatment buffer and add the high-glucose KRB buffer with the compound.
-
Incubate for 1-2 hours at 37°C.
-
-
Sample Collection and Analysis:
-
Collect the supernatant, which contains the secreted insulin.
-
Centrifuge the supernatant to remove any cellular debris.
-
Measure the insulin concentration in the supernatant using a commercially available Insulin ELISA kit, following the manufacturer's instructions.
-
Lyse the cells to determine the total insulin content and normalize the secreted insulin to the total insulin.
-
Protocol 2: Calcium Influx Assay
This protocol describes the measurement of intracellular calcium changes in response to this compound.
-
Cell Preparation and Dye Loading:
-
Plate cells (e.g., pancreatic β-cells or a cell line expressing Kir6.2/SUR1) in a 96-well black-walled, clear-bottom plate.
-
Wash the cells with a suitable assay buffer (e.g., HBSS).
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's protocol. This typically involves a 30-60 minute incubation at 37°C.
-
After incubation, wash the cells to remove excess dye.
-
-
Baseline Measurement:
-
Place the plate in a fluorescence plate reader capable of kinetic reads.
-
Establish a stable baseline fluorescence signal in a low-glucose buffer.
-
-
Stimulation and Compound Addition:
-
Inject a high concentration of glucose to stimulate the cells and induce calcium influx.
-
After the glucose-stimulated calcium signal has stabilized, inject this compound at the desired concentration.
-
Continuously record the fluorescence signal to monitor the effect of this compound on intracellular calcium levels.
-
-
Data Analysis:
-
The change in fluorescence intensity or the ratio of emissions at different wavelengths (for ratiometric dyes like Fura-2) is proportional to the change in intracellular calcium concentration.
-
Analyze the kinetic data to determine the extent and rate of calcium reduction following the addition of this compound.
-
Visualizations
References
Technical Support Center: Addressing Mitochondrial Depolarization with VU0071063
Welcome to the technical support center for researchers utilizing VU0071063. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the off-target effect of this compound on mitochondrial membrane potential.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a selective activator of the SUR1 subtype of the inwardly rectifying potassium (Kir) channel Kir6.2, which are subunits of the ATP-sensitive potassium (KATP) channel.[1][2][3] Its primary action is to open these channels, leading to hyperpolarization of the plasma membrane.[1][2] This effect is particularly relevant in pancreatic β-cells, where it inhibits glucose-stimulated insulin secretion.
Q2: Does this compound have effects other than activating Kir6.2/SUR1 channels?
A2: Yes, this compound has been observed to have KATP channel-independent effects. Notably, it can induce mitochondrial depolarization. This has been demonstrated in murine islet cell clusters, including those from SUR1 knockout mice, indicating an off-target effect on mitochondria.
Q3: How does this compound-induced mitochondrial depolarization differ from the effects of diazoxide?
A3: While both this compound and diazoxide are KATP channel openers, their mitochondrial effects differ. Diazoxide has been reported to inhibit mitochondrial complex II of the electron transport chain. In contrast, this compound does not inhibit complex II. However, some studies have shown that diazoxide can also depolarize mitochondria.
Q4: At what concentration does this compound typically induce mitochondrial depolarization?
A4: Studies have shown that this compound at a concentration of 30 µM can cause mitochondrial depolarization in isolated islet cell clusters. The half-maximal effective concentration (EC50) for its primary target, the Kir6.2/SUR1 channel, is approximately 7 µM.
Q5: What is the proposed mechanism for this compound-induced mitochondrial depolarization?
A5: The precise molecular mechanism for the off-target mitochondrial depolarization by this compound is not yet fully elucidated. However, it is known to be independent of its action on SUR1 KATP channels. Potential off-target effects of drugs on mitochondria can involve various components, including the respiratory chain complexes or the mitochondrial permeability transition pore (mPTP). Further research is needed to identify the specific mitochondrial protein(s) that this compound interacts with to cause depolarization.
Troubleshooting Guide
Q1: I am not observing mitochondrial depolarization with this compound in my experiments. What could be the reason?
A1: Several factors could contribute to this:
-
Cell Type Specificity: The effect of this compound on mitochondrial membrane potential may be cell-type dependent. The published effect was observed in islet cell clusters.
-
Compound Concentration: Ensure you are using a sufficient concentration of this compound. A concentration of 30 µM has been shown to be effective.
-
Assay Sensitivity: The fluorescent dye and method used to measure mitochondrial membrane potential must be sensitive enough to detect the change. Ensure your assay is properly validated with a known uncoupler like FCCP.
-
Compound Stability: this compound solutions should be prepared fresh. While stock solutions in DMSO can be stored at -20°C for a month or -80°C for six months, the stability in aqueous media at 37°C for extended periods may be limited.
Q2: My cells are showing signs of toxicity after treatment with this compound. How can I address this?
A2: To determine if the observed toxicity is a primary effect of this compound or a consequence of mitochondrial depolarization, consider the following:
-
Dose-Response and Time-Course: Perform a dose-response and time-course experiment to identify the concentration and incubation time at which mitochondrial depolarization occurs without significant cell death.
-
Cytotoxicity Assay: Run a standard cytotoxicity assay, such as an MTT or LDH assay, in parallel with your mitochondrial membrane potential measurements.
-
Positive Control for Toxicity: Include a positive control for cytotoxicity to validate your assay.
Q3: I am getting inconsistent results in my mitochondrial membrane potential assays with this compound. What are the common pitfalls?
A3: Inconsistent results in mitochondrial membrane potential assays can arise from several sources:
-
Fluorescent Dye Handling: Dyes like JC-1 and TMRM are light-sensitive. Protect them from light during preparation and incubation.
-
Dye Concentration: The concentration of the fluorescent dye is critical. For ratiometric dyes like JC-1, ensure that the dye is able to form J-aggregates in healthy mitochondria. For dyes like TMRM, the concentration will determine if you are working in quenching or non-quenching mode.
-
Cell Seeding Density: Ensure consistent cell seeding density across all wells, as this can affect metabolic state and dye uptake.
-
Controls: Always include a vehicle control (e.g., DMSO), a positive control for depolarization (e.g., FCCP), and if possible, a negative control compound that is structurally related to this compound but inactive.
Data Presentation
Table 1: Comparison of Compounds Affecting Mitochondrial Membrane Potential
| Compound | Primary Target | Concentration for Mitochondrial Effect | Effect on Mitochondrial Membrane Potential | Reference |
| This compound | Kir6.2/SUR1 KATP Channel | 30 µM | Depolarization | |
| Diazoxide | KATP Channel | 100-1000 µM | Depolarization | |
| FCCP | Protonophore | 1-10 µM | Depolarization (Uncoupling) |
Experimental Protocols
Protocol 1: Assessment of Mitochondrial Membrane Potential using JC-1 Dye
This protocol is designed to measure changes in mitochondrial membrane potential (ΔΨm) in cultured cells following treatment with this compound using the ratiometric fluorescent dye JC-1.
Materials:
-
This compound
-
JC-1 Dye
-
Carbonyl cyanide m-chlorophenyl hydrazone (FCCP) as a positive control
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Black, clear-bottom 96-well plates
-
Fluorescence plate reader, fluorescence microscope, or flow cytometer
Procedure:
-
Cell Seeding: Seed cells in a black, clear-bottom 96-well plate at a density that allows for adherence and growth without reaching confluency during the experiment. Incubate overnight at 37°C and 5% CO2.
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare a working solution of this compound in cell culture medium to the desired final concentrations (e.g., a range from 1 µM to 50 µM, including 30 µM).
-
Prepare a working solution of FCCP (e.g., 10 µM) in cell culture medium as a positive control.
-
Prepare a vehicle control with the same final concentration of DMSO as the highest this compound concentration.
-
-
Cell Treatment:
-
Remove the old medium from the cells.
-
Add the working solutions of this compound, FCCP, and vehicle control to the respective wells.
-
Incubate for the desired period (e.g., 1-4 hours) at 37°C and 5% CO2.
-
-
JC-1 Staining:
-
Prepare the JC-1 staining solution according to the manufacturer's instructions (typically 1-10 µM in pre-warmed cell culture medium).
-
Remove the compound-containing medium from the wells.
-
Wash the cells once with warm PBS.
-
Add the JC-1 staining solution to each well and incubate for 15-30 minutes at 37°C, protected from light.
-
-
Measurement:
-
Remove the JC-1 staining solution and wash the cells with PBS.
-
Add fresh PBS or cell culture medium to each well.
-
Measure the fluorescence intensity using a plate reader.
-
Green fluorescence (JC-1 monomers, indicative of low ΔΨm): Excitation ~485 nm, Emission ~535 nm.
-
Red fluorescence (J-aggregates, indicative of high ΔΨm): Excitation ~540 nm, Emission ~590 nm.
-
-
The ratio of red to green fluorescence is used as a measure of mitochondrial membrane potential. A decrease in this ratio indicates depolarization.
-
Visualizations
Caption: On-target and off-target effects of this compound.
Caption: Workflow for assessing mitochondrial membrane potential.
Caption: Troubleshooting decision tree for MMP assays.
References
- 1. The KATP channel opener diazoxide protects cardiac myocytes during metabolic inhibition without causing mitochondrial depolarization or flavoprotein oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure-Activity Relationships, Pharmacokinetics, and Pharmacodynamics of the Kir6.2/SUR1-Specific Channel Opener this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mitochondrial Reactive Oxygen Species (ROS) and ROS-Induced ROS Release - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: VU0071063 In Vivo Applications
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the in vivo delivery of VU0071063.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective activator of the Kir6.2/SUR1 ATP-sensitive potassium (KATP) channels.[1][2] It is not a muscarinic acetylcholine receptor M5 positive allosteric modulator. By opening these channels, this compound leads to hyperpolarization of the cell membrane. In pancreatic β-cells, this action inhibits glucose-stimulated insulin secretion.[1][2]
Q2: What are the key physicochemical properties of this compound relevant to in vivo delivery?
A2: this compound is a xanthine derivative that is characterized by its low aqueous solubility.[3] However, it possesses favorable metabolic and pharmacokinetic properties for use as an in vivo probe, including brain penetrance.
Q3: Is this compound brain penetrant?
A3: Yes, this compound has been shown to be brain penetrant, making it a suitable tool for investigating the role of Kir6.2/SUR1 channels in the central nervous system.
Q4: What are the known off-target effects of this compound?
A4: While this compound is selective for Kir6.2/SUR1 over other KATP channel subtypes, some studies have indicated potential off-target effects at higher concentrations. For instance, at 30 µM, this compound has been observed to reduce intracellular Ca2+ levels in a KATP channel-independent manner, suggesting interference with mitochondrial metabolism. It is crucial to conduct dose-response studies to identify a therapeutic window that minimizes these off-target effects.
Troubleshooting Guide
Issue 1: Poor solubility and vehicle selection for in vivo administration.
-
Problem: this compound is practically insoluble in water, posing a significant challenge for preparing formulations for in vivo studies.
-
Solution: A common approach for administering hydrophobic compounds like this compound is to first dissolve it in an organic solvent and then dilute it in a suitable vehicle.
-
Step 1: Initial Dissolution. Dissolve this compound in 100% DMSO to create a stock solution.
-
Step 2: Vehicle Selection & Formulation. The choice of the final vehicle depends on the route of administration and the required concentration. Common vehicles for insoluble compounds include:
-
For Intraperitoneal (IP) or Oral (PO) administration:
-
A mixture of DMSO, Tween 80, and saline. A typical formulation might be 5% DMSO, 10% Tween 80, and 85% saline.
-
A suspension in an aqueous vehicle containing a suspending agent like carboxymethylcellulose (CMC).
-
Oil-based vehicles such as corn oil or sesame oil can also be used, especially for oral gavage.
-
-
-
Important Considerations:
-
The final concentration of DMSO should be kept to a minimum (ideally below 5%) to avoid toxicity.
-
Always prepare a fresh formulation before each experiment.
-
Sonication may be required to achieve a uniform suspension.
-
It is essential to include a vehicle-only control group in your experiments to account for any effects of the vehicle itself.
-
-
Issue 2: Variability in experimental results.
-
Problem: Inconsistent or unexpected results are observed between experimental animals or groups.
-
Potential Causes & Solutions:
-
Incomplete Solubilization or Suspension: If the compound is not uniformly dissolved or suspended, the actual dose administered can vary. Ensure thorough mixing and sonication of the formulation before each injection.
-
Compound Precipitation: The compound may precipitate out of the solution upon dilution or over time. Prepare the formulation immediately before use and visually inspect for any precipitation.
-
Animal Stress: Stress can significantly impact physiological parameters, including glucose metabolism. Ensure proper handling and acclimatization of the animals before the experiment.
-
Off-Target Effects: At higher doses, off-target effects may contribute to variability. Conduct a thorough dose-response study to determine the optimal dose with minimal off-target activity.
-
Quantitative Data
Table 1: Pharmacokinetic Parameters of this compound in Mice
| Parameter | Value | Reference |
| Route of Administration | Intraperitoneal (IP) | |
| Dose | 30 mg/kg | |
| Tmax (plasma) | 0.5 h | |
| Cmax (plasma) | 12.3 ± 1.5 µM | |
| AUC (plasma) | 28.9 ± 3.3 µM*h | |
| Brain Penetrance (Brain/Plasma ratio at Tmax) | ~0.8 |
Table 2: In Vitro Potency of this compound
| Assay | EC50 | Reference |
| Kir6.2/SUR1 Channel Activation (HEK-293 cells) | 7.44 µM | |
| Inhibition of Glucose-Stimulated Insulin Secretion (mouse islets) | ~1 µM |
Experimental Protocols
Protocol: In Vivo Assessment of this compound on Glucose Homeostasis in Mice
This protocol is a general guideline and may need to be adapted based on specific experimental goals.
-
Animal Model:
-
Male C57BL/6J mice, 8-10 weeks old.
-
House animals under standard conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
-
-
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Tween 80
-
Sterile Saline (0.9% NaCl)
-
Glucose solution (20% w/v in sterile saline)
-
Glucometer and test strips
-
Insulin ELISA kit
-
Syringes and needles for IP injection and blood collection
-
-
Formulation Preparation (for a 10 mg/kg dose):
-
Weigh the required amount of this compound.
-
Dissolve this compound in DMSO to make a 20 mg/mL stock solution.
-
For the final formulation, mix the stock solution with Tween 80 and saline to achieve a final concentration of 1 mg/mL in a vehicle of 5% DMSO, 10% Tween 80, and 85% saline.
-
Vortex and sonicate until a uniform suspension is achieved.
-
Prepare a vehicle control solution with the same composition but without this compound.
-
-
Experimental Procedure (Glucose Tolerance Test):
-
Fast the mice for 6 hours with free access to water.
-
Record the baseline blood glucose level (t=0) from a tail snip.
-
Administer this compound (10 mg/kg) or vehicle via IP injection.
-
After 30 minutes, administer a glucose challenge (2 g/kg) via IP injection.
-
Measure blood glucose at 15, 30, 60, 90, and 120 minutes post-glucose injection.
-
At each time point, a small blood sample can be collected for subsequent insulin measurement using an ELISA kit.
-
-
Data Analysis:
-
Plot the blood glucose levels over time for both the this compound-treated and vehicle-treated groups.
-
Calculate the area under the curve (AUC) for the glucose tolerance test.
-
Analyze plasma insulin levels at different time points.
-
Use appropriate statistical tests (e.g., t-test or ANOVA) to determine the significance of the differences between the groups.
-
Visualizations
Caption: Signaling pathway of this compound action in pancreatic β-cells.
Caption: Experimental workflow for an in vivo glucose tolerance test with this compound.
Caption: Troubleshooting logic for inconsistent in vivo results with this compound.
References
- 1. Structure-Activity Relationships, Pharmacokinetics, and Pharmacodynamics of the Kir6.2/SUR1-Specific Channel Opener this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-Activity Relationships, Pharmacokinetics, and Pharmacodynamics of the Kir6.2/SUR1-Specific Channel Opener this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The effect of the aqueous solubility of xanthine derivatives on the release mechanism from ethylcellulose matrix tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
Minimizing off-target effects in VU0071063 studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing VU0071063 in their experiments. The information is tailored for scientists and drug development professionals to help minimize off-target effects and ensure data integrity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective activator of the inwardly rectifying potassium (Kir) channel Kir6.2, a key component of the ATP-sensitive potassium (KATP) channel found predominantly in pancreatic β-cells and neurons.[1][2] Its primary mechanism of action involves opening the Kir6.2/SUR1 KATP channels, leading to potassium ion efflux from the cell. This hyperpolarizes the cell membrane, which in turn inhibits voltage-gated calcium channels, reduces calcium influx, and consequently suppresses insulin secretion from pancreatic β-cells.[1]
Q2: What are the known off-target effects of this compound?
While this compound is significantly more selective for Kir6.2/SUR1 over Kir6.1/SUR2B channels (found in vascular tissue) compared to older KATP channel openers like diazoxide, it is not devoid of off-target effects, particularly at higher concentrations.[2] The most prominent reported off-target effect is on mitochondrial function . Studies have shown that at a concentration of 30 µM, this compound can cause depolarization of the mitochondrial membrane, suggesting interference with mitochondrial metabolism. This effect was observed to be independent of KATP channels, as it also occurred in SUR1 knockout (SUR1-/-) mouse islets.
Q3: What is the recommended working concentration for this compound to minimize off-target effects?
The EC50 of this compound for activating Kir6.2/SUR1 channels is approximately 7 µM.[1] To minimize the risk of off-target effects on mitochondrial function, it is advisable to use the lowest effective concentration possible and to perform concentration-response experiments to determine the optimal concentration for your specific assay. Based on current literature, significant mitochondrial depolarization has been observed at 30 µM. Therefore, it is recommended to stay well below this concentration if mitochondrial function is a concern for your experimental interpretation.
Q4: How should I prepare and store this compound stock solutions?
This compound is soluble in dimethyl sulfoxide (DMSO). For example, a stock solution of at least 20 mg/mL in DMSO can be prepared. It is recommended to prepare a high-concentration stock solution in 100% DMSO and then dilute it to the final working concentration in your aqueous experimental buffer immediately before use. To avoid repeated freeze-thaw cycles, aliquot the DMSO stock solution into single-use vials and store them at -20°C or -80°C. The stability of this compound in aqueous solutions over extended periods should be experimentally verified, as is standard practice for small molecules in solution.
Troubleshooting Guides
Issue 1: Unexpected or inconsistent results in cellular assays.
Possible Cause & Troubleshooting Steps:
-
Off-Target Effects on Mitochondria: If you are observing cellular effects that cannot be explained by KATP channel activation, consider the possibility of mitochondrial dysfunction, especially if using concentrations approaching or exceeding 30 µM.
-
Recommendation: Perform a mitochondrial respiration assay (see Experimental Protocols Section) to assess the impact of this compound on cellular oxygen consumption at your working concentration.
-
Recommendation: Use a lower concentration of this compound if possible.
-
Recommendation: Include control experiments with a structurally distinct KATP channel opener to confirm that the observed phenotype is specific to KATP channel activation.
-
-
Compound Solubility and Stability: Precipitation of this compound in your aqueous buffer can lead to inconsistent effective concentrations.
-
Recommendation: Visually inspect your final solution for any precipitate.
-
Recommendation: Ensure the final DMSO concentration in your assay medium is low (typically <0.5%) to avoid solvent-induced artifacts.
-
Recommendation: Prepare fresh dilutions from your DMSO stock for each experiment.
-
Issue 2: Difficulty in obtaining a stable whole-cell patch-clamp recording.
Possible Cause & Troubleshooting Steps:
-
General Patch-Clamp Issues: Many common problems in patch-clamping are independent of the compound being used.
-
Recommendation: Ensure your pipette solution is properly filtered and free of debris.
-
Recommendation: Check for vibrations in your setup and ensure the air table is functioning correctly.
-
Recommendation: Verify that your pressure system is providing consistent and appropriate positive pressure.
-
-
Compound-Specific Effects: While less common, some compounds can affect membrane stability.
-
Recommendation: If you suspect this compound is affecting seal formation, try to obtain a gigaohm seal before perfusing the compound.
-
Recommendation: Be aware that components of the internal recording solution, such as KF, can influence the activity of kinases that may modulate the channel of interest.
-
Issue 3: Artifacts or inconsistent signals in calcium imaging experiments.
Possible Cause & Troubleshooting Steps:
-
Autofluorescence: Some compounds can be autofluorescent, interfering with the signal from your calcium indicator.
-
Recommendation: Image a cell-free region of your coverslip with this compound to check for background fluorescence at your imaging wavelengths.
-
-
Mitochondrial Calcium Dysregulation: Since this compound can affect mitochondrial function, this may indirectly impact intracellular calcium homeostasis.
-
Recommendation: If you observe unusual calcium dynamics, consider the possibility of mitochondrial involvement. Co-staining with a mitochondrial membrane potential dye could provide additional insights.
-
-
General Calcium Imaging Artifacts: Long-term expression of some genetically encoded calcium indicators can lead to spurious activity.
-
Recommendation: Be mindful of the expression time of your calcium sensor and consider using lower virus titers to minimize potential artifacts.
-
Quantitative Data Summary
| Parameter | Value | Target/System | Reference |
| On-Target Potency | |||
| EC50 (Kir6.2/SUR1 activation) | 7 µM | Heterologously expressed channels | |
| EC50 (pancreatic β-cell KATP) | 0.3 - 10.3 µM | Pancreatic β-cells | |
| Known Off-Target Effects | |||
| Mitochondrial Membrane Depolarization | Observed at 30 µM | Mouse pancreatic islets (WT and SUR1-/-) | |
| Solubility | |||
| DMSO | ≥ 20 mg/mL | - | |
| DMSO | 1.63 mg/mL (5 mM) | - |
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology for Kir6.2/SUR1 Channels
This protocol is adapted for assessing the effect of this compound on heterologously expressed Kir6.2/SUR1 channels.
-
Cell Culture: Use a stable cell line (e.g., HEK293) expressing Kir6.2 and SUR1 subunits.
-
Pipette Solution (Intracellular): A typical potassium-based internal solution would contain (in mM): 140 KCl, 10 HEPES, 1 EGTA, 2 MgCl2, adjusted to pH 7.3 with KOH.
-
Bath Solution (Extracellular): A standard extracellular solution would contain (in mM): 140 KCl, 10 HEPES, 2 CaCl2, 1 MgCl2, adjusted to pH 7.4 with KOH. The high extracellular potassium is used to increase the size of the inward currents.
-
Voltage-Clamp Protocol:
-
Hold the cell at a membrane potential of -70 mV.
-
Apply a series of voltage steps or a voltage ramp to elicit Kir6.2/SUR1 currents. For example, a ramp from -120 mV to +50 mV over 500 ms can be used.
-
Establish a stable baseline recording of the current in the vehicle control solution.
-
Perfuse the bath with the desired concentration of this compound and record the current until a steady-state effect is observed.
-
To confirm the current is through KATP channels, a blocker such as glibenclamide (10 µM) can be applied at the end of the experiment.
-
Calcium Imaging in Pancreatic Islets
This protocol describes the measurement of intracellular calcium changes in response to glucose and this compound.
-
Islet Preparation: Isolate pancreatic islets from mice using standard collagenase digestion methods.
-
Dye Loading: Incubate the islets with a calcium-sensitive dye (e.g., Fura-2 AM or Fluo-4 AM) in a suitable buffer (e.g., Krebs-Ringer bicarbonate buffer, KRB) for 30-60 minutes at 37°C.
-
Imaging Protocol:
-
Place the dye-loaded islets in an imaging chamber on an inverted microscope equipped for fluorescence imaging.
-
Perfuse the islets with a low glucose buffer (e.g., 2.8 mM glucose in KRB) to establish a baseline calcium level.
-
Switch to a high glucose buffer (e.g., 16.7 mM glucose in KRB) to stimulate insulin secretion and induce a rise in intracellular calcium.
-
Once a stable glucose-stimulated calcium response is observed, introduce this compound at the desired concentration in the high glucose buffer.
-
Record the changes in fluorescence intensity, which correspond to changes in intracellular calcium concentration. A decrease in fluorescence upon this compound application is expected.
-
Glucose-Stimulated Insulin Secretion (GSIS) Assay
This protocol outlines an ex vivo method to measure insulin secretion from isolated pancreatic islets.
-
Islet Preparation and Culture: Isolate pancreatic islets and culture them overnight to allow for recovery.
-
Assay Protocol:
-
Hand-pick islets of similar size into groups (e.g., 10-15 islets per replicate).
-
Pre-incubate the islets in a low glucose buffer (e.g., 2.8 mM glucose in KRB) for 1-2 hours at 37°C.
-
Incubate the islets in low glucose buffer for 1 hour to measure basal insulin secretion. Collect the supernatant.
-
Incubate the same islets in high glucose buffer (e.g., 16.7 mM glucose in KRB) for 1 hour to measure stimulated insulin secretion. Collect the supernatant.
-
To test the effect of this compound, incubate another set of islets in high glucose buffer containing the compound for 1 hour. Collect the supernatant.
-
Measure the insulin concentration in the collected supernatants using an ELISA or RIA kit.
-
Normalize the insulin secretion to the total insulin content of the islets, which can be determined by lysing the islets after the experiment.
-
Mitochondrial Respiration Assay (Seahorse XF Analyzer)
This protocol provides a method to assess the off-target effects of this compound on mitochondrial function.
-
Cell Culture: Plate cells (e.g., a relevant cell line or primary cells) in a Seahorse XF cell culture microplate.
-
Assay Medium: On the day of the assay, replace the culture medium with a Seahorse XF base medium supplemented with substrates such as glucose, pyruvate, and glutamine.
-
Mito Stress Test Protocol:
-
Measure the basal oxygen consumption rate (OCR).
-
Inject this compound at various concentrations and measure the change in OCR.
-
Sequentially inject mitochondrial inhibitors to assess different parameters of mitochondrial function:
-
Oligomycin: Inhibits ATP synthase (Complex V) to measure ATP-linked respiration.
-
FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone): An uncoupling agent that collapses the mitochondrial membrane potential and induces maximal respiration.
-
Rotenone/Antimycin A: Inhibit Complex I and Complex III, respectively, to shut down mitochondrial respiration and measure non-mitochondrial oxygen consumption.
-
-
Analyze the changes in OCR after each injection to determine the effect of this compound on basal respiration, ATP production, maximal respiration, and spare respiratory capacity.
-
Visualizations
Caption: Signaling pathway of glucose-stimulated insulin secretion and the inhibitory action of this compound.
References
Navigating the Nuances of VU0071063: A Guide to Interpreting Conflicting Experimental Data
Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and troubleshooting conflicting experimental data related to VU0071063. By presenting quantitative data in a structured format, detailing experimental protocols, and visualizing key pathways, this resource aims to clarify the complexities of this compound's mechanism of action.
Frequently Asked Questions (FAQs)
Q1: What is the primary reported mechanism of action for this compound?
This compound is primarily characterized as a potent and specific opener of the inwardly rectifying potassium channel Kir6.2, which is a key component of the ATP-sensitive potassium (KATP) channel in pancreatic β-cells.[1] It is reported to be more potent and specific than the well-known KATP channel opener, diazoxide.[1] Its action leads to hyperpolarization of the β-cell membrane, which in turn inhibits insulin secretion.[1]
Q2: What is the main point of conflicting data in this compound experiments?
The primary conflict revolves around the specificity of this compound for the Kir6.2/SUR1 KATP channel. While multiple studies highlight its high potency and selectivity for this channel, other evidence suggests the presence of KATP channel-independent, or "off-target," effects.[1][2]
Q3: What evidence supports the on-target selectivity of this compound?
Studies have shown that this compound has no effect on heterologously expressed Kir6.1/SUR2B channels, which are the components of vascular KATP channels. This lack of activity on vascular channels is a key indicator of its specificity for the pancreatic β-cell type KATP channel.
Q4: What evidence points to off-target effects of this compound?
A significant piece of conflicting evidence comes from a study on islet cell clusters from SUR1 knockout (SUR1-/-) mice, which lack functional KATP channels. In these experiments, this compound was still able to reduce cytosolic Ca2+ concentrations, indicating a mechanism of action independent of KATP channels. The same study also suggested that this compound might interfere with mitochondrial metabolism.
Q5: How can I reconcile these conflicting findings in my own research?
Reconciling these findings requires careful consideration of the experimental context. The on-target effects are most clearly observed in controlled, heterologous expression systems. In contrast, the off-target effects have been noted in more complex biological systems like native islet cell clusters. Researchers should consider the possibility of both on-target and off-target effects contributing to their observations, especially in in vivo or primary cell-based assays.
Troubleshooting Guide
This guide is designed to help you identify potential sources of variability in your this compound experiments.
| Issue | Potential Cause | Recommended Action |
| Inconsistent potency (EC50/IC50) values | - Cell type: Potency can vary between recombinant cell lines (e.g., HEK293) and primary pancreatic islets due to differences in receptor expression, downstream signaling components, and membrane composition.- Assay conditions: Factors like glucose concentration, incubation time, and the specific assay readout (e.g., Tl+ flux, membrane potential, insulin secretion) can influence the measured potency. | - Document the cell type and passage number for all experiments.- Standardize all assay conditions and report them in detail.- Consider using a reference compound like diazoxide to benchmark your results. |
| Observing effects in the absence of Kir6.2/SUR1 | - Off-target effects: As noted, this compound may have KATP channel-independent effects, possibly related to mitochondrial function. | - Use appropriate negative controls, such as SUR1-/- or Kir6.2-/- cells/tissues, if available.- Investigate potential mitochondrial effects using assays for mitochondrial membrane potential or oxygen consumption. |
| Discrepancy between in vitro and in vivo results | - Pharmacokinetics: The metabolic stability, solubility, and brain penetrance of this compound can lead to different effective concentrations in vivo compared to the applied concentration in vitro. - Complex biological environment: In vivo, the drug's effect is influenced by systemic factors not present in isolated cell cultures. | - Characterize the pharmacokinetic profile of this compound in your animal model.- Correlate plasma/tissue concentrations with observed pharmacological effects. |
Quantitative Data Summary
The following tables summarize the key quantitative data from this compound experiments to facilitate comparison.
Table 1: On-Target Potency of this compound
| Parameter | Value | Cell Type | Assay | Reference |
| EC50 (Tl+ flux) | 1.3 µM | HEK293 cells expressing Kir6.2/SUR1 | Thallium flux assay | |
| IC50 (Insulin Secretion) | More potent than diazoxide | Mouse islets | Glucose-stimulated insulin secretion |
Table 2: Evidence for Off-Target Effects
| Observation | Concentration | Cell Type | Key Finding | Reference |
| Reduction of [Ca2+]c | 30 µM | SUR1-/- mouse islet cell clusters | This compound was effective in the absence of functional KATP channels. | |
| Depolarization of mitochondrial membrane potential (ΔΨ) | 30 µM | Murine islet cell clusters | Suggests interference with mitochondrial metabolism. |
Experimental Protocols
1. Thallium (Tl+) Flux Assay for KATP Channel Activity
This assay is a common method to measure the activity of potassium channels in a high-throughput format.
-
Cell Line: HEK293 cells stably co-expressing human Kir6.2 and SUR1.
-
Principle: The assay measures the influx of Tl+, a surrogate for K+, through open KATP channels using a Tl+-sensitive fluorescent dye.
-
Procedure:
-
Cells are plated in 96- or 384-well plates.
-
Cells are loaded with a Tl+-sensitive fluorescent dye (e.g., FluxOR™).
-
Cells are incubated with varying concentrations of this compound or control compounds.
-
A stimulus buffer containing Tl+ is added to initiate the influx.
-
The change in fluorescence is measured over time using a fluorescence plate reader.
-
-
Data Analysis: The rate of Tl+ influx is proportional to the number of open KATP channels. EC50 values are calculated from the dose-response curve.
2. Measurement of Cytosolic Ca2+ Concentration ([Ca2+]c)
This method is used to assess the effect of this compound on intracellular calcium signaling, a key regulator of insulin secretion.
-
Cell Type: Isolated pancreatic islets from wild-type or SUR1-/- mice.
-
Principle: Changes in intracellular Ca2+ are monitored using a ratiometric fluorescent Ca2+ indicator, such as Fura-2.
-
Procedure:
-
Islets are loaded with Fura-2 AM.
-
Islets are placed in a perfusion chamber on a microscope stage.
-
Islets are perifused with a buffer containing a stimulatory concentration of glucose (e.g., 10 mM).
-
This compound is added to the perfusion buffer at the desired concentration.
-
Fluorescence is excited at 340 nm and 380 nm, and the emission is collected at ~510 nm.
-
-
Data Analysis: The ratio of the fluorescence intensities (F340/F380) is calculated as a measure of [Ca2+]c.
Visualizations
Caption: On-target vs. potential off-target signaling pathways of this compound.
Caption: Troubleshooting workflow for this compound experiments.
References
Validation & Comparative
Validating VU0071063 Specificity: A Comparative Guide Using SUR1 Knockout Mice
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the ATP-sensitive potassium (KATP) channel opener, VU0071063, and its alternatives, with a focus on validating its specificity using SUR1 knockout mice. Experimental data, detailed protocols, and pathway diagrams are presented to offer a clear and objective analysis for researchers in metabolic disease and drug discovery.
Introduction to this compound and the Role of SUR1
This compound is a potent and selective opener of the Kir6.2/SUR1 subtype of the ATP-sensitive potassium (KATP) channel.[1] These channels are predominantly found in pancreatic beta-cells and play a crucial role in regulating insulin secretion. By opening these channels, this compound hyperpolarizes the beta-cell membrane, which in turn inhibits voltage-gated calcium channels, reduces calcium influx, and ultimately suppresses glucose-stimulated insulin secretion.[1]
The sulfonylurea receptor 1 (SUR1), a regulatory subunit of the KATP channel, is the primary target of this compound. To rigorously assess the specificity of this compound for its intended target, researchers utilize SUR1 knockout (SUR1-/-) mice. These mice lack functional KATP channels in their pancreatic beta-cells, providing an ideal model to distinguish between on-target and off-target effects.[2][3] If this compound is truly specific for SUR1, it should exhibit a significantly diminished or no effect in SUR1-/- mice compared to wild-type (WT) mice.
Comparative Analysis: this compound vs. Diazoxide
Diazoxide is another well-known KATP channel opener, but it is considered less specific than this compound.[1] While it also targets the Kir6.2/SUR1 channel, diazoxide has known off-target effects, including activity at SUR2-containing KATP channels found in cardiac and smooth muscle, as well as direct effects on mitochondria.
Recent studies have revealed that this compound can also exert effects independent of the KATP channel. Experiments on isolated islet cell clusters from both wild-type and SUR1-/- mice have shown that this compound can significantly reduce intracellular calcium concentrations even in the absence of SUR1. This indicates that while this compound is a potent SUR1 agonist, it possesses off-target effects that must be considered during experimental design and data interpretation.
Quantitative Data Summary
The following table summarizes the comparative effects of this compound on intracellular calcium concentration in pancreatic islet cells from wild-type and SUR1 knockout mice.
| Compound (Concentration) | Mouse Model | Parameter Measured | Observed Effect | Reference |
| This compound (30 µM) | Wild-Type (WT) | Intracellular Ca²⁺ ([Ca²⁺]c) | Significant reduction in glucose-stimulated [Ca²⁺]c oscillations | |
| This compound (30 µM) | SUR1 Knockout (SUR1-/-) | Intracellular Ca²⁺ ([Ca²⁺]c) | Significant reduction in glucose-stimulated [Ca²⁺]c oscillations | |
| Diazoxide | Wild-Type (WT) | Insulin Secretion | Inhibition of glucose-stimulated insulin secretion | |
| Diazoxide | SUR1 Knockout (SUR1-/-) | Insulin Secretion | Expected to have minimal to no effect on insulin secretion |
Experimental Protocols
Isolation of Pancreatic Islets from Mice
This protocol describes the standard method for isolating pancreatic islets for subsequent in vitro assays.
Materials:
-
Collagenase P solution (e.g., from Roche)
-
Hanks' Balanced Salt Solution (HBSS)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Ficoll-Paque or similar density gradient medium
-
Syringes and needles (27-30 gauge)
-
Dissection tools
-
Centrifuge
-
Stereomicroscope
Procedure:
-
Euthanize the mouse via an approved method.
-
Expose the abdominal cavity and locate the pancreas and common bile duct.
-
Clamp the common bile duct near the duodenum.
-
Inject 2-3 mL of cold Collagenase P solution into the common bile duct to inflate the pancreas.
-
Dissect the inflated pancreas and transfer it to a conical tube containing cold HBSS.
-
Incubate the pancreas in a 37°C water bath for 10-15 minutes with gentle shaking to digest the tissue.
-
Stop the digestion by adding cold HBSS with FBS.
-
Wash the digested tissue by centrifugation and resuspend the pellet in HBSS.
-
Purify the islets from the acinar tissue using a density gradient centrifugation (e.g., Ficoll-Paque).
-
Collect the islet layer from the interface.
-
Wash the isolated islets with HBSS.
-
Hand-pick the islets under a stereomicroscope to ensure purity.
-
Culture the islets in RPMI-1640 medium overnight to allow for recovery before experimentation.
Measurement of Intracellular Calcium ([Ca²⁺]c)
This protocol outlines the measurement of [Ca²⁺]c in isolated islets using a fluorescent calcium indicator.
Materials:
-
Isolated pancreatic islets
-
Fura-2 AM or other suitable calcium indicator dye
-
Krebs-Ringer Bicarbonate (KRB) buffer with varying glucose concentrations
-
This compound and/or Diazoxide
-
Fluorescence microscopy setup with a perfusion system
Procedure:
-
Incubate the recovered islets with Fura-2 AM in KRB buffer for 30-60 minutes at 37°C to load the dye.
-
Wash the islets to remove excess dye.
-
Transfer the islets to a perfusion chamber on the stage of the fluorescence microscope.
-
Perfuse the islets with KRB buffer containing a low glucose concentration (e.g., 2.8 mM) to establish a baseline.
-
Switch to a high glucose concentration (e.g., 16.7 mM) to stimulate insulin secretion and induce [Ca²⁺]c oscillations.
-
Once a stable oscillatory pattern is observed, introduce the test compound (this compound or diazoxide) into the perfusion buffer.
-
Record the changes in Fura-2 fluorescence intensity over time. The ratio of fluorescence emission at two different excitation wavelengths (e.g., 340 nm and 380 nm for Fura-2) is used to calculate the intracellular calcium concentration.
-
Analyze the data to determine the effect of the compound on the amplitude and frequency of glucose-stimulated [Ca²⁺]c oscillations.
Visualizing the Pathways and Workflows
Caption: KATP channel signaling in beta-cells.
References
A Comparative Guide: VU0071063 vs. Diazoxide in Hyperinsulinism Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of VU0071063 and diazoxide, two potassium channel openers investigated for their potential in treating hyperinsulinism. The information presented is based on available experimental data to assist researchers in understanding their respective mechanisms of action, potency, selectivity, and potential therapeutic utility.
At a Glance: Key Differences
| Feature | This compound | Diazoxide |
| Primary Target | ATP-sensitive potassium (K-ATP) channels containing the SUR1 subunit | ATP-sensitive potassium (K-ATP) channels |
| Potency (in vitro) | Higher potency than diazoxide | Lower potency than this compound |
| Selectivity | Selective for SUR1-containing K-ATP channels | Less selective, with off-target effects on vascular K-ATP channels |
| Clinical Status | Preclinical research tool | FDA-approved for hyperinsulinism |
| Known Side Effects | Potential for K-ATP channel-independent effects at high concentrations | Fluid retention, hypertrichosis, pulmonary hypertension |
Mechanism of Action: Targeting Insulin Secretion
Both this compound and diazoxide exert their primary effect by activating ATP-sensitive potassium (K-ATP) channels in pancreatic β-cells.[1] This activation leads to an efflux of potassium ions from the cell, causing hyperpolarization of the cell membrane.[2] The hyperpolarized state prevents the opening of voltage-gated calcium channels, thereby inhibiting the influx of calcium that is essential for insulin secretion.[2] By reducing insulin secretion, these compounds help to prevent hypoglycemia in hyperinsulinemic conditions.
Diazoxide is a well-established K-ATP channel opener used clinically to manage hyperinsulinism.[1] this compound is a newer, experimental compound that has demonstrated higher potency and selectivity for the specific K-ATP channel subtype found in pancreatic β-cells (Kir6.2/SUR1).[3]
References
A Head-to-Head Comparison of VU0071063 and NN414 for KATP Channel Activation
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of two prominent KATP channel activators, VU0071063 and NN414. This document synthesizes experimental data to evaluate their performance and provides detailed methodologies for key experiments.
ATP-sensitive potassium (KATP) channels are crucial regulators of cellular excitability, linking cellular metabolism to electrical activity in various tissues, including pancreatic β-cells, neurons, and muscle cells. The KATP channel is a hetero-octameric complex composed of four pore-forming inwardly rectifying potassium channel (Kir6.x) subunits and four regulatory sulfonylurea receptor (SURx) subunits. Activators of these channels, also known as potassium channel openers (KCOs), have significant therapeutic potential, particularly in conditions of hyperinsulinism. This guide focuses on a comparative analysis of two selective activators of the pancreatic β-cell KATP channel subtype (Kir6.2/SUR1): this compound and NN414.
Quantitative Performance Comparison
The following table summarizes the key quantitative parameters for this compound and NN414 based on available experimental data.
| Parameter | This compound | NN414 | Reference |
| Target | Kir6.2/SUR1 | Kir6.2/SUR1 | [1][2] |
| EC50 (Kir6.2/SUR1) | ~7 µM (Tl+ flux assay) | 0.45 µM | [1][3] |
| Selectivity | Selective for SUR1 over SUR2A-containing channels.[1] | Selective for SUR1/Kir6.2. | |
| Mechanism of Action | Direct activation of Kir6.2/SUR1 channels. | Binds to the transmembrane domain of the SUR1 subunit. | |
| Off-Target Effects | No effect on mitochondrial complex 2 activity. KATP channel-independent effects on cytosolic Ca2+ have been observed at higher concentrations. | Clinical trials were suspended due to elevations in liver enzymes. | |
| In Vivo Activity | Brain penetrant; inhibits glucose-stimulated insulin secretion in mice. | Reduces blood glucose and improves glucose tolerance in rats. |
Signaling Pathway and Experimental Workflow
To understand the mechanism of action and the methods used to evaluate these compounds, the following diagrams illustrate the KATP channel signaling pathway and a typical experimental workflow.
Caption: KATP channel signaling pathway in pancreatic β-cells and the action of this compound and NN414.
Caption: A typical experimental workflow for characterizing KATP channel activators.
Detailed Experimental Protocols
The following are representative protocols for key experiments used to characterize KATP channel activators like this compound and NN414. These are synthesized from methodologies reported in the literature.
Thallium (Tl+) Flux Assay
This high-throughput assay is often used for the initial screening of KATP channel activators. It measures the influx of thallium, a surrogate for potassium, through open KATP channels using a thallium-sensitive fluorescent dye.
Principle: Activation of KATP channels allows Tl+ to enter the cell, leading to an increase in fluorescence of an intracellular Tl+-sensitive dye.
Materials:
-
HEK293 cells stably expressing Kir6.2/SUR1.
-
Thallium-sensitive fluorescent dye (e.g., FluxOR™ Thallium Detection Kit).
-
Assay buffer (e.g., Hank's Balanced Salt Solution, HBSS).
-
Stimulus buffer (Assay buffer containing Tl2SO4).
-
Test compounds (this compound, NN414) and controls (e.g., diazoxide as a positive control, glibenclamide as an inhibitor).
-
96- or 384-well microplates.
-
Fluorescence plate reader with an automated injection system.
Procedure:
-
Cell Plating: Seed HEK293-Kir6.2/SUR1 cells into microplates and culture overnight.
-
Dye Loading: Remove culture medium and add the fluorescent dye loading solution to each well. Incubate for 60-90 minutes at room temperature in the dark.
-
Compound Addition: Add test compounds (this compound or NN414) at various concentrations to the wells and incubate for a specified period (e.g., 10-30 minutes).
-
Fluorescence Measurement: Place the microplate in the fluorescence reader. Measure baseline fluorescence.
-
Tl+ Addition: Inject the Tl+-containing stimulus buffer into each well.
-
Data Acquisition: Immediately after Tl+ addition, record the fluorescence intensity over time.
-
Data Analysis: Calculate the rate of fluorescence increase, which is proportional to KATP channel activity. Plot dose-response curves to determine EC50 values.
Patch-Clamp Electrophysiology
This technique provides a direct measure of ion channel activity at the single-cell level, confirming the direct action of compounds on the KATP channel.
Principle: A glass micropipette forms a high-resistance seal with the cell membrane, allowing for the measurement of ionic currents flowing through the channels in a small "patch" of the membrane.
Materials:
-
HEK293 cells expressing Kir6.2/SUR1.
-
Patch-clamp rig (amplifier, micromanipulator, microscope).
-
Glass micropipettes.
-
Extracellular (bath) solution (e.g., containing in mM: 140 KCl, 1 MgCl2, 1 EGTA, 10 HEPES; pH 7.4).
-
Intracellular (pipette) solution (e.g., containing in mM: 140 KCl, 1 MgCl2, 10 HEPES, 1 K2ATP; pH 7.2).
-
Test compounds (this compound, NN414).
Procedure:
-
Cell Preparation: Plate cells on coverslips suitable for microscopy.
-
Pipette Preparation: Pull glass micropipettes to a resistance of 2-5 MΩ when filled with intracellular solution.
-
Seal Formation: Approach a cell with the micropipette and apply gentle suction to form a gigaohm seal (whole-cell or inside-out patch configuration).
-
Recording: Clamp the membrane potential at a holding potential (e.g., -60 mV) and record baseline KATP channel currents.
-
Compound Application: Perfuse the bath with the extracellular solution containing the test compound.
-
Data Acquisition: Record the change in current in response to the compound.
-
Data Analysis: Measure the amplitude of the current before and after compound application to determine the extent of channel activation.
Insulin Secretion Assay
This assay measures the functional consequence of KATP channel activation in pancreatic β-cells or isolated islets, which is the inhibition of glucose-stimulated insulin secretion.
Principle: Activation of KATP channels hyperpolarizes the β-cell membrane, preventing the influx of Ca2+ necessary for insulin exocytosis.
Materials:
-
Isolated pancreatic islets or an insulin-secreting cell line (e.g., INS-1).
-
Krebs-Ringer bicarbonate (KRB) buffer with low glucose (e.g., 2.8 mM) and high glucose (e.g., 16.7 mM).
-
Test compounds (this compound, NN414).
-
Insulin ELISA kit.
Procedure:
-
Islet/Cell Preparation: Isolate pancreatic islets or culture insulin-secreting cells.
-
Pre-incubation: Pre-incubate islets/cells in KRB buffer with low glucose for 30-60 minutes to establish a basal insulin secretion rate.
-
Incubation with Compounds: Incubate the islets/cells in KRB buffer containing low glucose, high glucose, or high glucose plus the test compound at various concentrations for a defined period (e.g., 30-60 minutes).
-
Sample Collection: Collect the supernatant from each condition.
-
Insulin Measurement: Measure the insulin concentration in the collected supernatants using an insulin ELISA kit.
-
Data Analysis: Normalize insulin secretion to the total insulin content or DNA content. Compare the inhibition of glucose-stimulated insulin secretion by the test compounds.
Logical Comparison of this compound and NN414
The following diagram illustrates the key points of comparison between the two compounds.
Caption: A logical comparison of the key features of this compound and NN414.
Conclusion
Both this compound and NN414 are valuable research tools for studying the physiology and pharmacology of KATP channels. NN414 exhibits significantly higher potency in activating Kir6.2/SUR1 channels compared to this compound. However, its clinical development was halted due to off-target effects on the liver, highlighting the importance of a thorough safety profile for any potential therapeutic. This compound, while less potent, is a selective SUR1 activator that has been characterized as a useful in vitro and in vivo tool compound. It is noteworthy that at higher concentrations, this compound may exert KATP channel-independent effects on intracellular calcium.
The choice between these two compounds will depend on the specific research question. For studies requiring high potency, NN414 may be the preferred tool, with the caveat of its known off-target effects. For investigations where high selectivity for SUR1 over SUR2 is critical and a well-characterized preclinical tool is needed, this compound presents a strong alternative. The experimental protocols provided in this guide offer a foundation for researchers to design and execute studies to further elucidate the properties of these and other KATP channel modulators.
References
Comparative Analysis of VU0071063's Selectivity for SUR1-Containing KATP Channels
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of VU0071063's selectivity for ATP-sensitive potassium (KATP) channels containing the sulfonylurea receptor 1 (SUR1) subunit over those containing the SUR2 subunit. The information presented is supported by experimental data from peer-reviewed studies and is intended to assist researchers in evaluating this compound as a pharmacological tool.
Introduction to KATP Channels and this compound
ATP-sensitive potassium (KATP) channels are crucial regulators of cellular excitability, coupling the metabolic state of a cell to its membrane potential. These channels are hetero-octameric complexes formed by four pore-forming inward rectifier potassium channel subunits (Kir6.1 or Kir6.2) and four regulatory sulfonylurea receptor subunits (SUR1, SUR2A, or SUR2B).[1][2] The SUR subunit confers the channel's sensitivity to nucleotides and pharmacological agents.[2]
Different combinations of Kir6.x and SURx subunits are expressed in various tissues, leading to distinct physiological roles and pharmacological profiles. For instance, Kir6.2/SUR1 channels are predominantly found in pancreatic β-cells and neurons, while Kir6.1/SUR2B channels are characteristic of vascular smooth muscle, and Kir6.2/SUR2A channels are found in cardiac muscle.[1][3]
This compound is a novel xanthine derivative identified as a selective opener of KATP channels containing the SUR1 subunit. Its high selectivity makes it a valuable tool for studying the specific roles of SUR1-containing KATP channels and a potential lead compound for the development of targeted therapeutics.
Quantitative Comparison of KATP Channel Modulators
The following table summarizes the half-maximal effective concentration (EC50) and half-maximal inhibitory concentration (IC50) values for this compound and other commonly used KATP channel modulators. The data clearly illustrates the selectivity of this compound for SUR1-containing channels.
| Compound | Target KATP Channel Subunit | EC50 / IC50 | Reference |
| This compound | Kir6.2/SUR1 | ~7 µM (EC50) | |
| Kir6.1/SUR1 | Active | ||
| Kir6.2/SUR2A | No appreciable effect up to 150 µM | ||
| Kir6.1/SUR2B | No effect | ||
| Diazoxide | Kir6.2/SUR1 | 31 µM - 78.42 µM (EC50) | |
| Kir6.2/SUR2A | Weakly active or inactive | ||
| Kir6.2/SUR2B | Inactive | ||
| Pinacidil | Kir6.2/SUR1 | No effect | |
| Kir6.2/SUR2A | ~10 µM (EC50) | ||
| Kir6.1/SUR2B | 6.50 µM (EC50) | ||
| Glibenclamide | Kir6.2/SUR1 | 4.7 µM and 1300 µM (biphasic IC50) | |
| SUR2A (Y1206S mutant) | 5-10 µM (IC50) | ||
| SUR2B (Y1206S mutant) | 5-10 µM (IC50) |
Signaling Pathway and Experimental Workflow
To visually represent the concepts discussed, the following diagrams have been generated using Graphviz (DOT language).
Caption: KATP channel modulation by selective and non-selective compounds.
Caption: Workflow for a thallium flux assay to determine KATP channel modulator selectivity.
Experimental Protocols
The selectivity of this compound is primarily determined using two key experimental techniques: thallium flux assays and patch-clamp electrophysiology.
Thallium Flux Assay
This high-throughput fluorescence-based assay measures the influx of thallium ions (Tl+), a surrogate for K+, through open KATP channels.
Principle: Cells expressing the KATP channel of interest are loaded with a Tl+-sensitive fluorescent dye. When the KATP channels are opened by an activator, Tl+ enters the cell and binds to the dye, causing an increase in fluorescence. The rate of fluorescence increase is proportional to the channel activity.
Detailed Protocol:
-
Cell Culture: HEK293 cells are transiently or stably transfected with plasmids encoding the desired Kir6.x and SURx subunits (e.g., Kir6.2 and SUR1, or Kir6.2 and SUR2A). Cells are seeded into 384-well plates.
-
Dye Loading: The cell culture medium is removed, and cells are incubated with a loading buffer containing a Tl+-sensitive fluorescent dye (e.g., FluxOR™) and probenecid (to prevent dye leakage) for approximately 60-90 minutes at room temperature in the dark.
-
Washing: The loading buffer is removed, and the cells are washed with a chloride-free buffer to remove extracellular dye.
-
Compound Incubation: The test compounds (e.g., this compound, diazoxide, pinacidil) are added to the wells at various concentrations and incubated for a predefined period (e.g., 20 minutes) to allow for channel modulation.
-
Thallium Influx: A stimulus buffer containing Tl+ is added to the wells to initiate ion flux through the open KATP channels.
-
Fluorescence Detection: The fluorescence intensity in each well is measured immediately using a fluorescence plate reader. Readings are taken kinetically over a period of 1 to 3 minutes.
-
Data Analysis: The rate of Tl+ influx is calculated from the change in fluorescence over time. Concentration-response curves are generated by plotting the rate of influx against the compound concentration, and EC50 or IC50 values are determined using a four-parameter logistic equation.
Patch-Clamp Electrophysiology
Patch-clamp electrophysiology is the gold-standard technique for directly measuring ion channel activity with high temporal and electrical resolution. The whole-cell configuration is commonly used to assess the effect of compounds on the total KATP current in a cell.
Principle: A glass micropipette with a very small tip opening is used to form a high-resistance (gigaohm) seal with the cell membrane. The membrane patch under the pipette tip is then ruptured to gain electrical access to the cell's interior. This allows for the control of the membrane potential (voltage-clamp) and the measurement of the resulting ionic currents.
Detailed Protocol:
-
Cell Preparation: Cells expressing the KATP channel subunits of interest are grown on coverslips.
-
Pipette Preparation: Glass micropipettes are pulled to a fine tip and filled with an intracellular solution containing ions that mimic the cell's cytoplasm.
-
Seal Formation: The micropipette is brought into contact with the cell membrane, and gentle suction is applied to form a gigaohm seal.
-
Whole-Cell Configuration: A brief pulse of suction is applied to rupture the membrane patch, establishing the whole-cell configuration.
-
Voltage Clamp: The cell's membrane potential is held at a specific voltage (e.g., -70 mV) using a patch-clamp amplifier.
-
Compound Application: The test compound (this compound) is applied to the cell via the extracellular bath solution.
-
Current Recording: The KATP channel currents are recorded before, during, and after the application of the compound. The change in current amplitude indicates the effect of the compound on channel activity.
-
Data Analysis: The magnitude of the current potentiation or inhibition is measured. Concentration-response curves are constructed by applying different concentrations of the compound to a series of cells, and EC50 or IC50 values are calculated.
Conclusion
The experimental data unequivocally demonstrates that this compound is a potent and highly selective activator of SUR1-containing KATP channels. It exhibits robust activation of Kir6.2/SUR1 and Kir6.1/SUR1 channels while having no significant effect on SUR2-containing channels, such as Kir6.2/SUR2A and Kir6.1/SUR2B. This pharmacological profile distinguishes this compound from less selective KATP channel openers like diazoxide and makes it a superior tool for the specific investigation of SUR1-mediated physiological and pathophysiological processes. For drug development professionals, the high selectivity of this compound presents a promising starting point for the design of novel therapeutics targeting SUR1-containing KATP channels with potentially fewer off-target effects.
References
- 1. Characterization of four structurally diverse inhibitors of SUR2-containing KATP channels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regulation of KATP Channel Activity by Diazoxide and MgADP : Distinct Functions of the Two Nucleotide Binding Folds of the Sulfonylurea Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-Activity Relationships, Pharmacokinetics, and Pharmacodynamics of the Kir6.2/SUR1-Specific Channel Opener this compound - PMC [pmc.ncbi.nlm.nih.gov]
Off-Target Ion Channel Screening: A Comparative Guide to VU0071063 and Diazoxide
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of novel therapeutics, understanding the selectivity profile of a compound is paramount to ensuring both its efficacy and safety. This guide provides a comparative analysis of the off-target screening profiles of VU0071063 and diazoxide, two potassium channel openers, against a panel of other ion channels. While both compounds target ATP-sensitive potassium (K-ATP) channels, their selectivity profiles differ significantly, impacting their potential therapeutic applications and off-target liabilities.
Executive Summary
This compound emerges as a highly selective activator of the K_ir_6.2/SUR1 subtype of K-ATP channels.[1][2] In contrast, diazoxide, an older-generation K-ATP channel opener, exhibits a broader spectrum of activity, engaging with various K-ATP channel subtypes and demonstrating off-target effects on other classes of ion channels.[3][4][5] This guide summarizes the available quantitative data, details the experimental methodologies for comprehensive ion channel screening, and provides visual representations of the screening workflow and the signaling pathway of the primary target.
Comparative Selectivity Profile
The following table summarizes the available data on the inhibitory or activating effects of this compound and diazoxide on a range of off-target ion channels. It is important to note that a direct head-to-head comparison across a comprehensive ion channel panel in the same study is not publicly available. The data presented here is compiled from various sources.
| Ion Channel Family | Specific Channel | This compound Activity | Diazoxide Activity |
| Inwardly Rectifying Potassium (Kir) Channels | K_ir_6.2/SUR1 (Target) | Activator | Activator |
| K_ir_6.1/SUR2B | No significant effect | Activator | |
| K_ir_2.1 | Inactive | - | |
| K_ir_2.2 | Inactive | - | |
| K_ir_2.3 | Weak inhibition | - | |
| K_ir_3.1/3.2 | Weak inhibition | - | |
| Voltage-Gated Potassium (Kv) Channels | K_v_2.1 | Weak inhibition | Potential inhibition of various K_v_ channels |
| hERG (K_v_11.1) | No significant effect reported | Potential for off-target effects | |
| Voltage-Gated Sodium (Nav) Channels | Na_v_1.5 | No significant effect reported | Potential for off-target effects |
| Voltage-Gated Calcium (Cav) Channels | L-type (Ca_v_1.x) | No significant effect reported | Potential inhibition |
| T-type (Ca_v_3.x) | No significant effect reported | - |
Absence of data is indicated by "-". It is recommended that comprehensive safety screening be performed to address these data gaps.
Experimental Methodologies
The data presented in this guide is typically generated using a combination of high-throughput screening assays and more detailed electrophysiological techniques.
Thallium Flux Assays (for Potassium Channels)
This high-throughput fluorescence-based assay is often used for primary screening of compounds targeting potassium channels.
Principle: Thallium (Tl⁺) ions can permeate potassium channels and are used as a surrogate for K⁺. A Tl⁺-sensitive fluorescent dye is loaded into cells expressing the ion channel of interest. When the channels open, Tl⁺ enters the cell and binds to the dye, causing an increase in fluorescence, which is measured by a plate reader.
Protocol Outline:
-
Cell Culture: Cells stably or transiently expressing the potassium channel of interest are seeded in 384-well microplates.
-
Dye Loading: Cells are incubated with a Tl⁺-sensitive fluorescent dye (e.g., FluxOR™) loading buffer.
-
Compound Incubation: The compound of interest (e.g., this compound or diazoxide) is added to the wells at various concentrations and incubated.
-
Stimulation and Detection: A stimulus (e.g., a high concentration of extracellular K⁺ to depolarize the cell membrane for voltage-gated channels, or a specific agonist) along with a Tl⁺-containing solution is added. The fluorescence intensity is measured kinetically using a fluorescence plate reader.
-
Data Analysis: The rate of fluorescence increase is proportional to the ion channel activity. IC₅₀ or EC₅₀ values are calculated from concentration-response curves.
Automated Patch Clamp Electrophysiology
This technique provides a higher throughput alternative to manual patch clamp for secondary screening and selectivity profiling against a panel of ion channels.
Principle: Automated patch clamp systems use planar patch-clamp technology. Cells in suspension are automatically positioned over apertures in a planar substrate. A high-resistance seal (giga-seal) is formed between the cell membrane and the substrate, and the membrane patch is then ruptured to achieve the whole-cell configuration. This allows for the recording of ion channel currents in response to voltage protocols and compound application.
Protocol Outline:
-
Cell Preparation: A single-cell suspension of cells expressing the target ion channel is prepared.
-
System Setup: The automated patch clamp system (e.g., QPatch, Patchliner) is primed with intracellular and extracellular solutions.
-
Cell Handling and Sealing: The cell suspension and compounds are loaded into the system. The instrument automatically performs cell capture, sealing, and whole-cell formation.
-
Electrophysiological Recording: Pre-programmed voltage protocols are applied to elicit ion channel currents. Baseline currents are recorded, followed by the application of the test compound at various concentrations.
-
Data Analysis: The effect of the compound on the current amplitude, kinetics, and voltage-dependence is analyzed to determine IC₅₀ values.
Manual Patch Clamp Electrophysiology (Gold Standard)
Manual patch clamp is the gold standard for detailed characterization of a compound's mechanism of action on an ion channel.
Principle: A glass micropipette with a tip diameter of ~1 µm is brought into contact with the membrane of a single cell. Suction is applied to form a giga-seal. The patch of membrane under the pipette tip is then ruptured to gain electrical access to the cell's interior (whole-cell configuration). This allows for precise control of the membrane potential and recording of the ionic currents flowing through the ion channels.
Protocol Outline:
-
Cell Culture: Cells are grown on glass coverslips.
-
Pipette Preparation: Borosilicate glass capillaries are pulled to form micropipettes and filled with an appropriate intracellular solution.
-
Recording Setup: The coverslip is placed in a recording chamber on a microscope stage and perfused with an extracellular solution.
-
Seal Formation and Whole-Cell Configuration: The micropipette is positioned onto a cell, and a giga-seal is formed. The whole-cell configuration is then established.
-
Data Acquisition: A specific voltage protocol is applied to the cell, and the resulting ion channel currents are recorded using an amplifier and data acquisition software. The test compound is applied via the perfusion system.
-
Data Analysis: Detailed analysis of the compound's effect on current properties is performed to determine its potency and mechanism of action.
Visualizing the Workflow and Signaling
To better understand the process of off-target screening and the context of the primary target's signaling pathway, the following diagrams are provided.
Caption: A typical workflow for off-target ion channel screening.
Caption: Simplified signaling pathway of K-ATP channels in insulin secretion.
Conclusion
The available data indicates that this compound is a more selective pharmacological tool for studying K_ir_6.2/SUR1 channels compared to diazoxide. The broader activity profile of diazoxide necessitates careful consideration of its potential off-target effects in experimental design and interpretation of results. For both compounds, a comprehensive off-target screening against a standardized panel of ion channels, such as those offered by specialized contract research organizations, is crucial for a complete safety and selectivity assessment, especially in the context of drug development. The experimental protocols outlined in this guide provide a framework for conducting such essential studies.
References
- 1. Structure-Activity Relationships, Pharmacokinetics, and Pharmacodynamics of the Kir6.2/SUR1-Specific Channel Opener this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. VU 0071063 | Inward Rectifier Potassium (Kir) Channels | Tocris Bioscience [tocris.com]
- 3. stm.bookpi.org [stm.bookpi.org]
- 4. KATP Channel Openers Inhibit Lymphatic Contractions and Lymph Flow as a Possible Mechanism of Peripheral Edema - PMC [pmc.ncbi.nlm.nih.gov]
- 5. KATP channel openers: structure-activity relationships and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to KATP Channel Openers: VU0071063, Cromakalim, and Pinacidil
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the ATP-sensitive potassium (KATP) channel opener VU0071063 with the established potassium channel openers, cromakalim and pinacidil. The information presented is supported by experimental data to assist researchers in selecting the appropriate tool compound for their specific research needs.
At a Glance: Key Differences and Selectivity
This compound, cromakalim, and pinacidil all function by opening KATP channels, leading to membrane hyperpolarization. However, their potency and selectivity for different KATP channel subtypes vary significantly. KATP channels are hetero-octameric complexes typically composed of a pore-forming inward rectifier potassium channel subunit (Kir6.x) and a regulatory sulfonylurea receptor (SURx) subunit. The subunit composition determines the channel's physiological role and pharmacological properties.
-
This compound is a highly selective activator of KATP channels containing the SUR1 subunit, specifically the Kir6.2/SUR1 subtype.[1][2] This subtype is predominantly found in pancreatic β-cells and neurons.
-
Cromakalim (and its more active enantiomer, levcromakalim) and Pinacidil are less selective and demonstrate potent activation of KATP channels containing the SUR2 subunit.[2] They show a preference for the Kir6.1/SUR2B subtype, which is primarily expressed in vascular smooth muscle.[2]
Quantitative Comparison of Potency
The following tables summarize the half-maximal effective concentrations (EC50) of this compound, levcromakalim, and pinacidil on different KATP channel subtypes. The data is derived from studies using a thallium flux assay in HEK293 cells stably expressing the respective human KATP channel subunits.
Table 1: Potency (EC50 in µM) on Pancreatic-type KATP Channels (Kir6.2/SUR1)
| Compound | EC50 (µM) on Kir6.2/SUR1 |
| This compound | ~7[3] |
| Levcromakalim | >30 |
| Pinacidil | >30 |
Table 2: Potency (EC50 in µM) on Vascular Smooth Muscle-type KATP Channels (Kir6.1/SUR2B)
| Compound | EC50 (µM) on Kir6.1/SUR2B |
| This compound | >30 |
| Levcromakalim | 0.13 |
| Pinacidil | 0.48 |
Table 3: Potency (EC50 in µM) on Cardiac-type KATP Channels (Kir6.2/SUR2A)
| Compound | EC50 (µM) on Kir6.2/SUR2A |
| This compound | >30 |
| Levcromakalim | 0.44 |
| Pinacidil | 1.1 |
Signaling Pathway and Mechanism of Action
The activation of KATP channels by these openers leads to a cascade of events resulting in cellular hyperpolarization. This mechanism is crucial in various physiological processes, including insulin secretion and vascular tone regulation.
Caption: General signaling pathway of KATP channel openers.
Experimental Protocols
The data presented in this guide were primarily obtained through thallium flux assays and whole-cell patch-clamp electrophysiology.
Thallium Flux Assay for KATP Channel Activity
This high-throughput assay measures the influx of thallium (Tl+), a surrogate for K+, through activated KATP channels.
Caption: Workflow for the thallium flux assay.
Detailed Methodology:
-
Cell Culture: HEK293 cells stably expressing specific human Kir6.x and SURx subunits are cultured in appropriate media and plated into 384-well microplates.
-
Dye Loading: The cells are loaded with a thallium-sensitive fluorescent indicator dye.
-
Compound Application: The KATP channel openers (this compound, levcromakalim, or pinacidil) are added at varying concentrations to the wells.
-
Thallium Influx: A stimulus buffer containing thallium is added to the wells to initiate ion flux through the activated KATP channels.
-
Data Acquisition: The fluorescence intensity in each well is measured kinetically using a fluorescence plate reader. The rate of increase in fluorescence is proportional to the rate of thallium influx and thus reflects the activity of the KATP channels.
Whole-Cell Patch-Clamp Electrophysiology
This technique allows for the direct measurement of ion channel currents across the entire cell membrane, providing detailed information about channel gating and pharmacology.
Caption: Workflow for whole-cell patch clamp experiments.
Detailed Methodology:
-
Cell Preparation: HEK293 cells transiently or stably expressing the KATP channel subunits of interest are grown on small glass coverslips.
-
Electrode Preparation: A glass micropipette with a very fine tip (1-5 µm) is fabricated and filled with a solution that mimics the intracellular ionic environment.
-
Seal Formation: The micropipette is brought into contact with the surface of a single cell, and gentle suction is applied to form a high-resistance seal (a "gigaohm seal" or "GΩ seal") between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: A brief pulse of suction is applied to rupture the patch of membrane under the pipette tip, allowing for electrical and diffusional access to the entire cell interior.
-
Voltage Clamp and Recording: The membrane potential of the cell is clamped at a specific voltage, and the currents flowing through the ion channels are recorded using a specialized amplifier. The effect of the KATP channel openers is determined by perfusing the cells with solutions containing the compounds and measuring the change in the recorded current.
Summary and Conclusion
The choice between this compound, cromakalim, and pinacidil should be guided by the specific KATP channel subtype of interest.
-
This compound is the ideal tool for studies focused on the Kir6.2/SUR1 channel, offering high selectivity and potency for this pancreatic and neuronal subtype. Its lack of activity on SUR2-containing channels minimizes off-target effects in systems where these channels are present.
-
Cromakalim (Levcromakalim) and Pinacidil are suitable for investigating SUR2-containing KATP channels , particularly the Kir6.1/SUR2B subtype found in vascular smooth muscle. Researchers should be aware of their broader activity profile, which includes effects on cardiac KATP channels.
This guide provides a framework for understanding the key differences between these important pharmacological tools. For further details, it is recommended to consult the primary research articles cited.
References
Navigating Treatment Frontiers in Congenital Hyperinsulinism: A Comparative Analysis of VU0071063 and Existing Therapies
For Immediate Release to Researchers, Scientists, and Drug Development Professionals
Congenital hyperinsulinism (CHI) presents a significant therapeutic challenge due to its heterogeneous genetic origins and the potential for severe neurological complications arising from persistent hypoglycemia. The mainstay of medical management has traditionally revolved around a limited armamentarium of drugs, each with its own efficacy and side-effect profile. This guide provides a comparative overview of the investigational molecule VU0071063 against established and emerging treatments for CHI, supported by available experimental data.
Mechanism of Action: A Tale of Ion Channels and Signaling Cascades
The pathophysiology of the most common and severe forms of CHI lies in the dysfunction of the pancreatic β-cell ATP-sensitive potassium (KATP) channel, a critical regulator of insulin secretion.[1][2][3] This channel, composed of SUR1 and Kir6.2 subunits, acts as a metabolic sensor.[1][4] When glucose levels are low, the channel is open, leading to membrane hyperpolarization and cessation of insulin release. In many forms of CHI, mutations in the genes encoding these subunits (ABCC8 and KCNJ11, respectively) lead to a channel that is inappropriately closed, causing continuous insulin secretion irrespective of blood glucose levels.
Current and investigational therapies for CHI target various points in the insulin secretion pathway.
DOT Script for Insulin Secretion Signaling Pathway
Caption: Simplified signaling pathway of insulin secretion in pancreatic β-cells and the targets of various CHI therapies.
Comparative Efficacy of Medical Therapies
The therapeutic landscape for CHI is evolving, with treatments targeting different mechanisms to control insulin secretion. A summary of their efficacy is presented below.
| Treatment Class | Drug(s) | Mechanism of Action | Reported Efficacy | Key Limitations & Side Effects |
| KATP Channel Openers | This compound (Investigational) | Directly and selectively activates KATP channels. | Preclinical data suggests it is more potent and has a faster kinetic of action than diazoxide. | Clinical data on efficacy and safety in humans is not yet available. |
| Diazoxide | Opens KATP channels, leading to hyperpolarization of the β-cell membrane and inhibition of insulin secretion. | First-line therapy for many forms of CHI. Response rates vary significantly depending on the underlying genetic mutation. | Ineffective in patients with non-functional KATP channels. Side effects include fluid retention, hypertrichosis, and, rarely, pulmonary hypertension. | |
| Somatostatin Analogs | Octreotide , Lanreotide | Act on somatostatin receptors (SSTR2 and 5) to suppress insulin secretion downstream of the KATP channel. | Second-line therapy, particularly for diazoxide-unresponsive CHI. Long-acting formulations (Lanreotide) can improve quality of life. | Tachyphylaxis (diminishing response) can occur. Side effects include gastrointestinal issues, suppression of growth hormone, and gallstone formation. |
| mTOR Inhibitors | Sirolimus | Inhibits the mammalian target of rapamycin (mTOR) pathway, which is involved in cell growth and proliferation and may play a role in insulin signaling. | Used in severe, refractory cases of CHI. Response is variable, with some studies showing limited success. | High incidence of adverse effects, including immunosuppression leading to infections, stomatitis, and metabolic abnormalities. |
| GLP-1 Receptor Antagonists | Exendin-(9-39) (Investigational) | Blocks the glucagon-like peptide-1 (GLP-1) receptor, inhibiting a pathway that potentiates insulin secretion. | Shows promise in preclinical and early clinical studies, particularly in KATP-HI, by increasing fasting blood glucose. | Short half-life necessitates continuous infusion; long-acting formulations are in development. |
Experimental Protocols
Standardized in vitro assays are crucial for evaluating the efficacy of new therapeutic agents like this compound. A general workflow for assessing insulin secretion from pancreatic islets is outlined below.
DOT Script for a General In Vitro Insulin Secretion Assay Workflow
Caption: A generalized workflow for an in vitro glucose-stimulated insulin secretion (GSIS) assay.
A typical experimental protocol for a glucose-stimulated insulin secretion (GSIS) assay involves the following steps:
-
Islet Isolation and Culture: Pancreatic islets are isolated from a suitable model (e.g., mouse, rat, or human donor). The isolated islets are then cultured overnight to allow for recovery.
-
Pre-incubation: The islets are pre-incubated in a buffer with a low glucose concentration (e.g., 2.8 mM) for approximately one hour to establish a baseline.
-
Stimulation: Batches of islets are then transferred to solutions containing low or high glucose concentrations (e.g., 2.8 mM and 16.7 mM, respectively) with or without the test compound (e.g., this compound, diazoxide) at various concentrations. This incubation typically lasts for about an hour.
-
Sample Collection: At the end of the stimulation period, the supernatant (containing the secreted insulin) is collected. The islets themselves can be lysed to measure the total insulin content for normalization purposes.
-
Quantification: The amount of insulin in the supernatant and the islet lysate is quantified using methods such as an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The secreted insulin is often expressed as a percentage of the total insulin content to account for variations in islet size and number.
Future Directions
While existing therapies have improved outcomes for many with CHI, significant unmet needs remain, particularly for patients with diazoxide-unresponsive forms of the disease. The development of more specific and potent KATP channel openers like this compound offers a promising avenue for future treatment. Furthermore, novel approaches targeting the GLP-1 receptor are also advancing through clinical trials. The ultimate goal is to develop therapies that not only effectively control hypoglycemia but also minimize side effects, thereby improving the long-term quality of life for individuals with congenital hyperinsulinism.
References
- 1. KATP channel mutations in congenital hyperinsulinism: Progress and challenges towards mechanism-based therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. JCI - Clinical characteristics and biochemical mechanisms of congenital hyperinsulinism associated with dominant KATP channel mutations [jci.org]
- 3. KATP channel mutations in congenital hyperinsulinism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ATP-Sensitive Potassium Channels in Hyperinsulinism and Type 2 Diabetes: Inconvenient Paradox or New Paradigm? - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of VU0071063's KATP Channel Activity with Genetic Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacological findings of VU0071063, a potent and selective opener of the Kir6.2/SUR1 ATP-sensitive potassium (KATP) channel, with data from genetic models to validate its mechanism of action. This compound has been identified as a valuable tool for investigating the therapeutic potential of Kir6.2/SUR1 activation in conditions such as hyperinsulinism.[1] This document summarizes key experimental data, details methodologies, and visualizes relevant pathways to offer an objective assessment of this compound's performance and specificity.
Data Presentation
The following tables summarize the quantitative data from studies cross-validating this compound's effects using wild-type (WT) and SUR1 knockout (SUR1-/-) mouse models. These genetic models are crucial for distinguishing between on-target and potential off-target effects.
Table 1: Effect of this compound on Cytosolic Ca2+ Concentration ([Ca2+]c) in Pancreatic Islet Cell Clusters
| Genotype | Condition | Treatment | Change in [Ca2+]c | KATP Channel-Dependent Effect | Source |
| Wild-Type (WT) | 10 mM Glucose | This compound (30 µM) | Significant Reduction | Yes | [2] |
| SUR1-/- | 10 mM Glucose | This compound (30 µM) | Significant Reduction (weaker than WT) | No | [2] |
Table 2: Comparative Potency and Selectivity of KATP Channel Openers
| Compound | Target | Potency | Off-Target Effects Noted in Literature |
| This compound | Kir6.2/SUR1 | More potent than diazoxide | KATP channel-independent effects at higher concentrations[2] |
| Diazoxide | Kir6.2/SUR1 | Less potent than this compound | Vascular KATP channels, mitochondrial complex 2 inhibition[1] |
| NN414 | Kir6.2/SUR1 | Selective | No effect in SUR1-/- islet cell clusters |
Signaling Pathways and Experimental Workflows
To elucidate the mechanisms discussed, the following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental designs.
Caption: Glucose-stimulated insulin secretion pathway and the action of this compound.
References
Benchmarking VU0071063: A Comparative Guide to Novel KATP Channel Modulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the KATP channel modulator VU0071063 against a selection of novel, next-generation modulators. The following sections detail the performance of these compounds, supported by experimental data, to inform research and development in metabolic and cardiovascular diseases.
Data Presentation: Quantitative Comparison of KATP Channel Modulators
The potency and selectivity of this compound and other novel KATP channel openers are summarized below. The data is presented as EC50 values, which represent the concentration of a compound that elicits a half-maximal response. A lower EC50 value indicates higher potency.
| Compound | KATP Channel Subtype | EC50 (µM) | Reference Compound | EC50 (µM) |
| This compound | Kir6.2/SUR1 (pancreatic) | 7.44 | Diazoxide | 78.42 |
| Kir6.1/SUR2B (vascular) | No activity | Pinacidil | 6.50 | |
| CL-705G | Kir6.2/SUR2A (cardiac) | 9 | Pinacidil | 11 |
| Kir6.1/SUR2B (vascular) | No significant activity | - | - | |
| NN414 | Kir6.2/SUR1 (pancreatic) | More potent than diazoxide | Diazoxide | - |
| P-1075 | SUR2B/Kir6.x (vascular) | 0.045 | - | - |
| BMS-191095 | mitoKATP (cardiac) | EC25 = 1.5 | Cromakalim | 4.7 |
Key Observations:
-
This compound demonstrates significant potency and selectivity for the pancreatic Kir6.2/SUR1 KATP channel subtype compared to the reference compound diazoxide.[1] It shows no activity at the vascular Kir6.1/SUR2B subtype, suggesting a favorable profile for targeting insulin secretion without directly affecting blood pressure.[1]
-
CL-705G is a novel opener with specific activity on Kir6.2-containing channels, such as those in the heart and pancreas.[2][3] Its potency is comparable to pinacidil on Kir6.2/SUR2A channels, but it notably lacks activity at the Kir6.1/SUR2B subtype, indicating a potential for cardiac-specific action.[2]
-
NN414 is another potent and selective opener of the pancreatic SUR1/Kir6.2 channel.
-
P-1075 exhibits high potency for the vascular SUR2B-containing KATP channels, suggesting its primary effects would be on vasodilation.
-
BMS-191095 is a selective activator of mitochondrial KATP (mitoKATP) channels and is noted for its cardioprotective effects without significant peripheral vasodilation.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Electrophysiology: Patch-Clamp Recording
This technique is used to measure the ion flow through KATP channels in individual cells, providing a direct assessment of channel opening or closing in response to a compound.
Protocol:
-
Cell Preparation: HEK293 cells stably expressing the desired KATP channel subunits (e.g., Kir6.2/SUR1) are cultured on glass coverslips.
-
Pipette Preparation: Borosilicate glass capillaries are pulled into micropipettes with a resistance of 2-5 MΩ when filled with the internal solution. The internal solution typically contains (in mM): 140 KCl, 10 HEPES, 1 EGTA, and 1 MgCl2, adjusted to pH 7.3 with KOH.
-
Recording: A micropipette is brought into close contact with a cell membrane to form a high-resistance "gigaohm" seal. The membrane patch is then ruptured by gentle suction to achieve the whole-cell configuration.
-
Data Acquisition: Membrane currents are recorded using an amplifier and digitizer. The holding potential is typically set at -70 mV. The effect of the test compound is assessed by perfusing the cell with a solution containing the modulator and observing the change in current.
-
Analysis: The current-voltage relationship and the magnitude of the current change are analyzed to determine the potency (EC50) and efficacy of the compound.
Glucose-Stimulated Insulin Secretion (GSIS) Assay
This assay measures the ability of a compound to modulate insulin release from pancreatic islets or insulin-secreting cell lines in response to glucose.
Protocol:
-
Islet Isolation and Culture: Pancreatic islets are isolated from mice or rats by collagenase digestion and cultured overnight. Alternatively, insulin-secreting cell lines like INS-1 or MIN6 can be used.
-
Pre-incubation: Islets are pre-incubated for 1-2 hours in a low-glucose buffer (e.g., 2.8 mM glucose) to establish a basal insulin secretion rate.
-
Stimulation: Islets are then incubated in a high-glucose buffer (e.g., 16.7 mM glucose) in the presence or absence of the test compound for a defined period (e.g., 1 hour).
-
Sample Collection: The supernatant is collected to measure the amount of secreted insulin. The islets are lysed to measure the total insulin content.
-
Insulin Measurement: Insulin concentration in the supernatant and lysate is quantified using an enzyme-linked immunosorbent assay (ELISA) or a radioimmunoassay (RIA).
-
Analysis: The amount of secreted insulin is normalized to the total insulin content. The effect of the compound is determined by comparing insulin secretion in the treated group to the control group.
In Vivo Glucose Tolerance Test (GTT)
This test evaluates the effect of a compound on glucose homeostasis in a living animal model, typically mice.
Protocol:
-
Animal Preparation: Mice are fasted overnight (e.g., 16 hours) with free access to water.
-
Baseline Measurement: A baseline blood glucose level is measured from a tail snip using a glucometer.
-
Compound Administration: The test compound or vehicle is administered to the mice via an appropriate route (e.g., oral gavage, intraperitoneal injection).
-
Glucose Challenge: After a specified time, a bolus of glucose (e.g., 2 g/kg body weight) is administered intraperitoneally or orally.
-
Blood Glucose Monitoring: Blood glucose levels are measured at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).
-
Data Analysis: The area under the curve (AUC) for the glucose excursion is calculated and compared between the compound-treated and vehicle-treated groups to assess the improvement in glucose tolerance.
Mandatory Visualizations
Signaling Pathway of KATP Channel Modulation
Caption: KATP channel signaling pathway in pancreatic beta-cells and the action of openers.
Experimental Workflow for KATP Modulator Evaluation
References
- 1. Structure-Activity Relationships, Pharmacokinetics, and Pharmacodynamics of the Kir6.2/SUR1-Specific Channel Opener this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CL-705G: a novel chemical Kir6.2-specific KATP channel opener - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CL-705G: a novel chemical Kir6.2-specific KATP channel opener - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Disposal Guidance for VU0071063
Disclaimer: No specific Safety Data Sheet (SDS) for VU0071063 was found. The following guidance is based on the safety information for Diazoxide, a structurally and functionally similar compound that also acts as a K-ATP channel opener. Researchers must consult their institution's safety office and, if available, the specific SDS for this compound for definitive procedures.
This compound is a research chemical requiring careful handling and disposal to ensure laboratory safety and environmental protection. This guide provides essential information for researchers and laboratory personnel.
Key Safety and Disposal Information (Based on Diazoxide)
| Parameter | Information | Source |
| Primary Hazards | Harmful if swallowed. May cause irritation to eyes, respiratory system, and skin. May damage the unborn child. Causes damage to organs (Pancreas, Kidney, Heart) through prolonged or repeated exposure. | [1][2][3][4] |
| Personal Protective Equipment (PPE) | Wear protective gloves, protective clothing, eye protection (safety glasses with side-shields or goggles), and face protection. A dust respirator should be used when handling the powder form. | [1] |
| Handling | Avoid breathing dust and contact with skin and eyes. Use in a well-ventilated area. Minimize dust generation and accumulation. Do not eat, drink, or smoke when using this product. | |
| Spill Cleanup | For minor spills, use dry clean-up procedures and avoid generating dust. Dampen with water to prevent dusting before sweeping. Vacuum up or sweep up material and place it in a suitable, labeled container for disposal. Vacuum cleaners should be fitted with a HEPA filter. | |
| Disposal | Dispose of contents and container to an approved waste disposal plant. Do not allow to enter drains, sewers, or watercourses. |
Experimental Workflow: Handling and Disposal
The following diagram outlines the general workflow for safely handling and disposing of this compound in a laboratory setting.
References
Personal protective equipment for handling VU0071063
This guide provides crucial safety and logistical information for the handling, use, and disposal of VU0071063, a potent and specific Kir6.2/SUR1 potassium channel opener. The information is intended for researchers, scientists, and drug development professionals. In the absence of a specific Safety Data Sheet (SDS) for this compound, this guidance is informed by the safety protocols for Diazoxide, a structurally and functionally related compound, and general principles of laboratory safety.
Hazard Identification and Personal Protective Equipment (PPE)
Recommended Personal Protective Equipment (PPE)
| Protection Type | Required Equipment | Purpose |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. A face shield should be used when there is a high potential for spray or splash.[2] | To protect eyes from contact with dust, aerosols, or splashes of the compound in solution. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | To prevent skin contact. It is crucial to inspect gloves for any tears or holes before use. |
| Body Protection | A laboratory coat or disposable coveralls. | To protect skin and personal clothing from contamination. |
| Respiratory Protection | A NIOSH-approved respirator is recommended if working with the powdered form of the compound, especially when weighing or transferring, to avoid inhalation of dust particles. | To prevent inhalation of the compound. |
Handling and Storage
Proper handling and storage procedures are critical to maintain the integrity of this compound and to ensure the safety of laboratory personnel.
Handling Protocol:
-
Preparation: Before handling, ensure all necessary PPE is correctly worn. Prepare the workspace by covering surfaces with absorbent, disposable bench paper.
-
Weighing: When weighing the powdered form of this compound, perform this task in a chemical fume hood or a ventilated balance enclosure to minimize inhalation risk.
-
Solution Preparation: this compound is soluble in DMSO (63 mg/mL) and Ethanol (2 mg/mL), but insoluble in water.[3] When preparing solutions, add the solvent to the powdered compound slowly to avoid splashing.
-
Avoidance of Contamination: Use dedicated spatulas and glassware. After handling, thoroughly decontaminate all surfaces and equipment.
-
Personal Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.
Storage Conditions:
| Form | Storage Temperature | Duration |
| Powder | -20°C | 3 years |
| In Solvent | -80°C | 1 year |
| In Solvent | -20°C | 1 month |
Data sourced from Selleck Chemicals product information.[3]
To prevent degradation, aliquot stock solutions to avoid repeated freeze-thaw cycles.[3]
Experimental Workflow
The following diagram illustrates a general workflow for an in-vitro experiment using this compound.
Disposal Plan
All waste materials contaminated with this compound should be considered hazardous waste and disposed of according to institutional and local regulations.
Disposal Protocol:
-
Solid Waste: Contaminated solid waste, including unused powder, disposable labware (e.g., pipette tips, tubes), and PPE (gloves, lab coats), should be collected in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Unused solutions and contaminated media should be collected in a designated, leak-proof hazardous waste container. Do not pour solutions down the drain.
-
Sharps: Needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated sharps container.
-
Container Labeling: All waste containers must be clearly labeled with the contents, including the name "this compound," and the appropriate hazard symbols.
-
Waste Pickup: Arrange for the disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) department.
Emergency Procedures
In case of accidental exposure, immediate action is necessary.
Emergency Response Plan:
| Exposure Type | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
It is highly recommended to have a copy of the Safety Data Sheet for a related compound like Diazoxide readily available in the laboratory for reference in case of an emergency. All laboratory personnel handling this compound should be familiar with these emergency procedures.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
